N-(5-fluoro-2-nitrophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(5-fluoro-2-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-15(13,14)9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBXCAWTYKANIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(5-fluoro-2-nitrophenyl)methanesulfonamide (CAS 475278-66-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-fluoro-2-nitrophenyl)methanesulfonamide is a fluorinated nitroaromatic compound incorporating a sulfonamide functional group. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1][2][3][4] The nitro group, an electron-withdrawing moiety, can serve as a handle for further chemical transformations, such as reduction to an amine, which opens up a wide array of synthetic possibilities.[5] Furthermore, the sulfonamide group is a well-established pharmacophore found in a variety of clinically approved drugs, including antibacterial agents and diuretics.[6][7]
This technical guide provides a comprehensive overview of the known and predicted properties of this compound, a plausible synthetic route, its expected spectral characteristics, and potential applications based on its structural features.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 475278-66-1 | Internal Data |
| Molecular Formula | C₇H₇FN₂O₄S | [3] |
| Molecular Weight | 234.20 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | Inferred |
| Melting Point | Not reported; likely a solid with a defined melting point | Inferred |
| Boiling Point | Not reported; likely to decompose at high temperatures | Inferred |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and sparingly soluble in water. | Inferred |
Synthesis of this compound
A robust and widely applicable method for the synthesis of N-aryl sulfonamides is the reaction of a primary or secondary aniline with a sulfonyl chloride in the presence of a base.[8][9] In the case of this compound, the logical precursors are 5-fluoro-2-nitroaniline and methanesulfonyl chloride.
The reaction proceeds via a nucleophilic attack of the amino group of 5-fluoro-2-nitroaniline on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically employed to quench the hydrochloric acid byproduct generated during the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Fluoro-2-nitroaniline
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-fluoro-2-nitroaniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as methanesulfonyl chloride is highly reactive towards water, which would lead to the formation of methanesulfonic acid and reduce the yield of the desired product.
-
Base: Pyridine acts as a base to neutralize the HCl generated, preventing the protonation of the starting aniline which would render it non-nucleophilic.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the aniline and the highly reactive sulfonyl chloride, minimizing side reactions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Spectral Analysis (Predicted)
Detailed spectral data for this compound is not currently published. However, the expected spectral characteristics can be predicted based on its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the methanesulfonyl group. The aromatic region will display a complex splitting pattern due to the fluorine substitution.
-
Aromatic Protons (3H): Expected in the range of 7.0-8.5 ppm. The electron-withdrawing nitro group will deshield the ortho and para protons, shifting them downfield. The fluorine atom will cause characteristic splitting of the adjacent proton signals.
-
Methyl Protons (3H): A singlet is expected around 3.0-3.5 ppm for the CH₃ group of the methanesulfonamide.[10]
-
NH Proton (1H): A broad singlet, the chemical shift of which will be concentration-dependent, is expected in the region of 9.0-11.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons (6C): Signals are expected between 110-150 ppm. The carbon bearing the nitro group will be significantly deshielded. The carbon-fluorine coupling will be observable for the carbon directly attached to the fluorine and its neighbors.[11][12][13][14]
-
Methyl Carbon (1C): The methyl carbon of the methanesulfonamide group is expected to appear around 40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[9][15][16][17]
-
N-H Stretch: A peak around 3200-3400 cm⁻¹.
-
Asymmetric and Symmetric SO₂ Stretch: Two strong bands are expected in the regions of 1320-1360 cm⁻¹ and 1140-1180 cm⁻¹, respectively, characteristic of the sulfonamide group.
-
Asymmetric and Symmetric NO₂ Stretch: Strong absorptions are anticipated around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.
-
C-F Stretch: A strong band in the region of 1000-1300 cm⁻¹.
Reactivity and Stability
This compound is expected to be a stable compound under normal laboratory conditions. Its reactivity is primarily dictated by the nitro and sulfonamide functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation provides a key synthetic route to 2-amino-5-fluorophenyl methanesulfonamide derivatives, which can be further functionalized.[5]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and sulfonyl groups activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine atom under specific conditions.
-
Sulfonamide N-H Acidity: The proton on the sulfonamide nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or other modifications.
Potential Applications
The structural motifs within this compound suggest its utility as an intermediate in the synthesis of biologically active molecules.
-
Pharmaceutical Research: As a scaffold, it can be elaborated to generate libraries of compounds for screening against various therapeutic targets. The sulfonamide moiety is a known pharmacophore in carbonic anhydrase inhibitors, diuretics, and antibacterial agents. The fluorinated nitrophenyl group is a common feature in compounds with antimicrobial and anticancer activities.[1][2][3][4][18][19][20]
-
Agrochemical Development: Fluorinated sulfonamides are also explored in the development of herbicides and pesticides.[19]
-
Materials Science: Nitroaromatic compounds can be used as precursors for polymers and dyes.
Safety and Handling
Specific safety data for this compound is not available. However, based on the reactivity of related compounds, appropriate safety precautions should be taken.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: The toxicity of this compound is unknown. Avoid inhalation, ingestion, and skin contact.
-
Reactivity Hazards: Methanesulfonyl chloride used in its synthesis is corrosive and lachrymatory. Reactions should be carried out with care.
Conclusion
This compound is a chemical entity with significant potential as a building block in synthetic chemistry. While detailed experimental characterization is lacking in the public domain, its properties and reactivity can be reasonably predicted. The presence of fluorine, a nitro group, and a sulfonamide moiety makes it a valuable starting material for the development of novel pharmaceuticals, agrochemicals, and materials. Further research into the synthesis and properties of this compound is warranted to fully explore its potential.
References
- Luo, Y., Bertarelli, D. C. G., Hayallah, A. M., Meyer, H., Klotz, K.-N., & Müller, C. E. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Journal of Medicinal Chemistry, 49(14), 4384–4391.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy.
- Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133.
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.
- National Center for Biotechnology Information. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PubMed Central.
- Al-Masoudi, N. A., Al-Salihi, N. J., & Al-Amiery, A. A. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481.
- National Institutes of Health. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
- ChemRxiv. (2022).
- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.
- ChemRxiv. (2022).
- National Center for Biotechnology Information. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central.
- NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ACS Publications. (n.d.).
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.
- PubMed. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- PubMed. (2019). Sulfonamide Hypersensitivity: Fact and Fiction.
- PubMed. (n.d.). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites.
- MDPI. (n.d.). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- PubMed. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide Hypersensitivity: Fact and Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. compoundchem.com [compoundchem.com]
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- 20. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(5-fluoro-2-nitrophenyl)methanesulfonamide: Structure, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-fluoro-2-nitrophenyl)methanesulfonamide is a halogenated nitroaromatic compound featuring a sulfonamide functional group. This particular arrangement of functional groups—a synthetically versatile nitro group, a metabolically influential fluorine atom, and a pharmacologically significant sulfonamide moiety—positions this molecule as a valuable building block in medicinal chemistry and organic synthesis. While not as extensively documented as some commercial reagents, its structural motifs are present in a wide array of bioactive compounds. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic pathway based on modern catalytic methods, and an expert perspective on its potential applications in the development of novel therapeutics.
Chemical Structure and Nomenclature
The foundational step in understanding the utility of any chemical entity is to establish its precise structure and systematic name.
IUPAC Name
The formal IUPAC name for this compound is This compound [1].
Chemical Structure
The molecule consists of a central benzene ring substituted with a fluorine atom at position 5 and a nitro group at position 2. A methanesulfonamide group (-NHSO₂CH₃) is attached to the benzene ring at position 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 475278-66-1 | [1] |
| Molecular Formula | C₇H₇FN₂O₄S | [1] |
| Molecular Weight | 234.20 g/mol | [1] |
Synthesis of this compound
Here, we propose a one-pot, iron-catalyzed reductive coupling reaction, a method noted for its mild conditions and tolerance of various functional groups, making it ideal for a substrate with both nitro and fluoro substituents[2][3].
Proposed Synthetic Workflow
The synthesis can be envisioned as a direct coupling of 4-fluoro-1-nitrobenzene with sodium methanesulfinate, where the nitro group is reductively converted in situ to form the N-S bond.
Sources
- 1. 475278-66-1|this compound|BLD Pharm [bldpharm.com]
- 2. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 3. Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of N-(5-fluoro-2-nitrophenyl)methanesulfonamide: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound N-(5-fluoro-2-nitrophenyl)methanesulfonamide. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering predicted spectroscopic data based on established principles and data from analogous compounds, detailed experimental protocols for data acquisition, and a logical framework for spectral interpretation.
Molecular Structure and Key Features
This compound possesses a well-defined molecular architecture that dictates its spectroscopic behavior. The molecule consists of a central phenyl ring substituted with a fluorine atom, a nitro group, and a methanesulfonamide moiety. The interplay of these functional groups, including the electron-withdrawing nature of the nitro and sulfonyl groups and the halogen substituent, creates a unique electronic environment that is reflected in its NMR, IR, and mass spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the sulfonamide N-H proton, and the methyl protons of the methanesulfonyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ) in DMSO-d₆ [ppm] | Predicted Multiplicity | Integration | Coupling Constants (J) [Hz] |
| NH | ~10.0 - 10.5 | Singlet (broad) | 1H | |
| Aromatic H | ~8.0 - 8.2 | Doublet of doublets | 1H | J(H,H) ≈ 9, J(H,F) ≈ 4 |
| Aromatic H | ~7.8 - 8.0 | Doublet of doublets | 1H | J(H,H) ≈ 9, J(H,H) ≈ 3 |
| Aromatic H | ~7.5 - 7.7 | Multiplet | 1H | |
| CH₃ | ~3.1 - 3.3 | Singlet | 3H |
Disclaimer: These are predicted values based on analogous compounds and may vary from experimental results.
Causality Behind Predicted Chemical Shifts:
-
Aromatic Protons: The aromatic protons are expected to be in the downfield region (7.5-8.2 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro and methanesulfonyl groups. The specific coupling patterns will arise from ortho, meta, and para relationships between the protons and the fluorine atom.
-
NH Proton: The sulfonamide proton is acidic and its chemical shift is highly dependent on the solvent and concentration. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to appear as a broad singlet in the range of 10-10.5 ppm.[1]
-
Methyl Protons: The methyl protons of the methanesulfonyl group are adjacent to the electron-withdrawing sulfonyl group, leading to a predicted chemical shift around 3.1-3.3 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of fluorine, C-F coupling will be observed, which can aid in the assignment of the aromatic carbon signals.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ) in DMSO-d₆ [ppm] | Predicted Multiplicity (due to C-F coupling) |
| C-F | ~158 - 162 | Doublet |
| C-NO₂ | ~145 - 149 | Doublet |
| C-NH | ~138 - 142 | Singlet |
| Aromatic C-H | ~120 - 130 | Doublet |
| Aromatic C-H | ~115 - 120 | Doublet |
| Aromatic C-H | ~110 - 115 | Doublet |
| CH₃ | ~40 - 45 | Singlet |
Disclaimer: These are predicted values based on analogous compounds and may vary from experimental results.
Rationale for Predicted Chemical Shifts:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons attached to the nitro and sulfonamide groups will also be significantly deshielded. The complexity of proton-decoupled ¹³C spectra for compounds containing both fluorine and protons can be significant due to long-range fluorine-carbon couplings.
-
Methyl Carbon: The methyl carbon is directly attached to the sulfur atom of the sulfonyl group, resulting in a predicted chemical shift in the range of 40-45 ppm.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like the N-H proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, and N=O stretching vibrations, as well as aromatic C-H and C=C vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Sulfonamide) | 3300 - 3200 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Asymmetric SO₂ Stretch | 1360 - 1330 | Strong |
| Symmetric SO₂ Stretch | 1170 - 1150 | Strong |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1300 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-F Stretch | 1250 - 1000 | Strong |
Disclaimer: These are predicted values based on analogous compounds and may vary from experimental results.
Basis for Predicted Absorptions:
-
Sulfonamide Group: The N-H stretching vibration is expected around 3250 cm⁻¹. The strong asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic of sulfonamides and are predicted to appear around 1340 cm⁻¹ and 1160 cm⁻¹, respectively.
-
Nitro Group: Aromatic nitro compounds typically show two strong absorption bands corresponding to the asymmetric and symmetric N=O stretching vibrations, predicted to be around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[2][3]
-
Aromatic Ring and C-F Bond: The spectrum will also feature bands for the aromatic C-H and C=C stretching vibrations, and a strong absorption for the C-F stretching vibration.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Predicted Mass Spectrum
For this compound (Molecular Weight: 234.20 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Predicted Identity |
| 235 | [M+H]⁺ (Protonated molecule) |
| 234 | M⁺ (Molecular ion) |
| 155 | [M - SO₂CH₃]⁺ or related fragments |
| 139 | [M - SO₂CH₃ - O]⁺ or related fragments |
| 95 | [C₆H₄F]⁺ or related fragments |
| 79 | [SO₂CH₃]⁺ |
Disclaimer: These are predicted values and fragmentation patterns can be complex and dependent on the ionization method and energy.
Rationale for Fragmentation:
The fragmentation of sulfonamides in mass spectrometry is well-documented.[4][5][6] Common fragmentation pathways involve the cleavage of the S-N bond and the S-C bond.
-
Loss of the Methanesulfonyl Radical: A common fragmentation pathway is the loss of the methanesulfonyl radical (•SO₂CH₃), leading to a fragment ion.
-
Loss of Sulfur Dioxide: Elimination of SO₂ is another characteristic fragmentation pathway for sulfonamides.[5]
-
Cleavage of the Aromatic Ring: Further fragmentation can lead to ions corresponding to the substituted aromatic ring.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation and Ionization:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which will aid in structural confirmation.
-
Integrated Analytical Workflow
The comprehensive characterization of this compound relies on the synergistic use of these spectroscopic techniques. The following workflow provides a logical sequence for analysis.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
References
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
- Kearns, G. L., Abdel-Rahman, S. M., Alander, S. W., Blowey, D. L., Leeder, J. S., & Kauffman, R. E. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(12), 1841–1849.
- Perret, D., & Klagkou, K. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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ResearchGate. (2015). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
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RSC Publishing. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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Navigating the Physicochemical Landscape of N-(5-fluoro-2-nitrophenyl)methanesulfonamide: A Technical Guide to Solubility and Stability in Organic Solvents
For Immediate Release
[City, State] – In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. This technical guide offers an in-depth exploration of the solubility and stability of N-(5-fluoro-2-nitrophenyl)methanesulfonamide, a key building block in medicinal chemistry.[1] While specific public data on this compound is nascent, this paper serves as a comprehensive manual for researchers, scientists, and drug development professionals, providing the foundational principles and detailed experimental methodologies required to elucidate these critical parameters. By equipping scientists with the necessary tools and theoretical framework, this guide aims to accelerate research and development efforts involving this and similar chemical entities.
Introduction: The Significance of Solubility and Stability
The journey of a drug candidate is profoundly influenced by its solubility and stability. Solubility in various organic solvents is a critical determinant for successful synthesis, purification, formulation, and in vitro screening. Poor solubility can lead to challenges in achieving desired concentrations for biological assays and can complicate reaction scale-up and purification processes.
Equally crucial is the chemical stability of a compound. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a shortened shelf life. A comprehensive stability profile is therefore essential for ensuring the safety, efficacy, and quality of any potential therapeutic agent. This guide will provide the scientific underpinnings and practical protocols to systematically evaluate the solubility and stability of this compound.
Understanding the Molecule: this compound
This compound (CAS No. 475278-66-1) is a substituted aromatic compound with the molecular formula C7H7FN2O4S.[1] Its structure, featuring a fluorinated nitrophenyl ring and a methanesulfonamide group, suggests a molecule with a moderate to low polarity. The presence of the nitro group, a strong electron-withdrawing group, and the acidic proton on the sulfonamide nitrogen will significantly influence its intermolecular interactions and, consequently, its solubility and stability.
Solubility in Organic Solvents: A Predictive and Experimental Approach
Theoretical Considerations and Solvent Selection
The principle of "like dissolves like" provides a foundational guide for solvent selection. The polarity of this compound, influenced by its functional groups, will dictate its affinity for different solvents. A range of solvents, from non-polar to polar aprotic and protic, should be screened to establish a comprehensive solubility profile.
Table 1: Proposed Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Non-Polar | Toluene, Hexanes | To assess solubility in hydrocarbon-like environments, relevant for certain reaction conditions. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | To evaluate solubility in solvents capable of dipole-dipole interactions, commonly used in synthesis and assays. |
| Polar Protic | Methanol, Ethanol, Isopropanol | To determine solubility in solvents that can act as hydrogen bond donors and acceptors. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often used in organic synthesis and extraction processes. |
Experimental Determination of Solubility
The isothermal equilibrium method is a robust technique for accurately measuring solubility.[2] This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.
-
Preparation: Add an excess amount of this compound to several sealed vials.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Place the vials in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is achieved.
-
Sampling: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Stability Assessment: Unveiling Degradation Pathways
Investigating the stability of this compound involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish its degradation profile.[4] Forced degradation studies are a critical component of this assessment.
Factors Influencing Stability
Several factors can impact the stability of a molecule like this compound, including:
-
pH: The acidic proton on the sulfonamide and the potential for hydrolysis of the sulfonamide bond can be pH-dependent.
-
Oxidation: The presence of the nitro group and the aromatic ring may make the molecule susceptible to oxidative degradation.
-
Photostability: Aromatic nitro compounds can be sensitive to light.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and to develop stability-indicating analytical methods.[4]
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Subject the solutions to the following conditions in parallel with a control sample stored under normal conditions:
-
Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60-80 °C).
-
Photolytic Degradation: Expose a solution to UV and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.[4][5]
Analytical Methodologies
The successful determination of solubility and stability relies on robust analytical methods.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for quantifying the concentration of the parent compound and separating it from impurities or degradants. A typical method would utilize a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) and UV detection.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight information.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the parent compound and to characterize isolated degradation products.[6]
Conclusion and Future Directions
While this guide provides a comprehensive framework for elucidating the solubility and stability of this compound, the generation of precise, quantitative data through the described experimental protocols is the critical next step. The resulting data will be invaluable for optimizing synthetic routes, designing robust formulations, and ensuring the quality and safety of this important chemical intermediate in the drug development pipeline. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, serving as a valuable resource for the scientific community.
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N-(5-fluoro-2-nitrophenyl)methanesulfonamide: A Technical Guide for Fragment-Based Drug Discovery
Introduction: The Power of Small Beginnings in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel therapeutics, contributing to a growing number of approved drugs.[1] Unlike traditional high-throughput screening (HTS) which surveys vast libraries of large, complex molecules, FBDD operates on the principle that small, low-molecular-weight compounds—fragments—can serve as highly efficient starting points for building potent and selective drug candidates.[1][2] These fragments, typically with a molecular weight under 300 Da, form weaker, yet higher-quality interactions with their biological targets.[2] This initial foothold provides a more rational and efficient path for optimization, often leading to compounds with superior drug-like properties.[3][4]
This guide focuses on the potential of a specific fragment, N-(5-fluoro-2-nitrophenyl)methanesulfonamide , as a starting point for a drug discovery campaign. We will explore its intrinsic chemical characteristics, propose a strategic workflow for its application in FBDD, and detail the experimental and computational methodologies required to evolve this simple scaffold into a potent lead compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of FBDD.
Fragment Profile: this compound
The selection of fragments is a critical determinant of success in any FBDD campaign. A well-designed fragment library maximizes chemical space coverage with a minimal number of compounds.[1] this compound presents several features that make it an intriguing candidate for inclusion in such a library.
Chemical Structure and Properties:
-
Molecular Formula: C₇H₇FN₂O₄S[5]
-
Molecular Weight: 234.2 g/mol
-
Key Features:
-
Aromatic Ring: Provides a scaffold for interaction with hydrophobic pockets in a protein target.
-
Sulfonamide Group: A common motif in medicinal chemistry, capable of acting as a hydrogen bond donor and acceptor.
-
Nitro Group: A strong electron-withdrawing group that can participate in polar interactions.
-
Fluorine Atom: The strategic placement of a fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, and can serve as a sensitive probe in ¹⁹F-NMR screening.[6][7] Fluorine substitution is a common strategy to enhance the chemical properties of drug candidates.[8]
-
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Significance in FBDD |
| Molecular Weight ( g/mol ) | 234.2 | Falls within the typical range for fragments (<300 Da), ensuring it can explore diverse binding pockets.[2] |
| cLogP | ~1.5 - 2.5 | Indicates a balance between solubility and lipophilicity, which is crucial for good oral bioavailability and to avoid non-specific binding. |
| Hydrogen Bond Donors | 1 | The sulfonamide N-H group can form key hydrogen bonds with the target protein. |
| Hydrogen Bond Acceptors | 4 | The oxygen atoms of the sulfonamide and nitro groups can accept hydrogen bonds, providing multiple points for interaction. |
| Rotatable Bonds | 2 | Low conformational flexibility increases the likelihood of a productive binding pose. |
| Polar Surface Area (PSA) | ~90 Ų | Contributes to aqueous solubility and the ability to form polar interactions with the target. |
Synthesis Outline:
While the direct synthesis of this compound is not extensively detailed in the public literature, a plausible synthetic route can be derived from analogous preparations. A common approach involves the reaction of a substituted aniline with a sulfonyl chloride. In this case, 5-fluoro-2-nitroaniline would be reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or tetrahydrofuran.
The starting material, 5-fluoro-2-nitroaniline, can be synthesized from 2,4-difluoronitrobenzene by reaction with ammonia.[9] This precursor itself is derived from the nitration of 1,3-difluorobenzene. The subsequent diazotization of 5-fluoro-2-nitroaniline followed by hydrolysis can yield 5-fluoro-2-nitrophenol, another useful intermediate for creating analogs.[9]
The FBDD Workflow: From Fragment Hit to Lead Candidate
The journey from a weakly binding fragment to a potent lead compound is a structured process involving iterative cycles of screening, validation, and optimization.[4]
Diagram 1: The Fragment-Based Drug Discovery (FBDD) Workflow
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Part 1: Hit Identification - Finding the Initial Foothold
The initial step is to screen a library of fragments to identify those that bind to the target protein. Given the weak affinities of fragments, highly sensitive biophysical techniques are required.[10][11]
Experimental Protocol: Primary Screening using Surface Plasmon Resonance (SPR)
-
Protein Immobilization: The target protein is immobilized on a sensor chip surface. A control surface with an unrelated protein should also be prepared to identify non-specific binders.
-
Fragment Library Preparation: Fragments, including this compound, are prepared in a suitable buffer at a high concentration (typically 100 µM to 1 mM).
-
Screening: The fragment solutions are injected over the sensor and control surfaces. Binding is detected as a change in the refractive index at the surface.
-
Hit Identification: Fragments that show a significant response on the target surface compared to the control surface are considered primary hits.
Causality Behind Experimental Choices:
-
SPR as a Primary Screen: SPR is a label-free technique that provides real-time binding data, making it efficient for screening fragment libraries.[3] It is highly sensitive to the weak interactions characteristic of fragments.
-
High Fragment Concentration: Due to their low affinity, fragments need to be screened at high concentrations to achieve sufficient target occupancy for detection.
Alternative Primary Screening Technique: ¹⁹F-NMR
The presence of a fluorine atom in this compound makes it an ideal candidate for ¹⁹F-NMR-based screening.[6][12]
-
Sample Preparation: A solution of the target protein is prepared, and a cocktail of fluorine-containing fragments is added.
-
NMR Data Acquisition: A one-dimensional ¹⁹F-NMR spectrum is acquired.
-
Hit Detection: Binding of a fragment to the protein results in a change in its ¹⁹F chemical shift or line broadening.
-
Deconvolution: If a hit is detected in a cocktail, the individual fragments are then screened to identify the binder.
Causality Behind Experimental Choices:
-
¹⁹F-NMR Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR nucleus.[6] The absence of endogenous fluorine in biological systems provides a clean background for detecting ligand binding.[12]
Part 2: Hit Validation and Structural Characterization
Primary hits must be validated using orthogonal methods to eliminate false positives.[10] Once validated, determining the binding mode is crucial for the subsequent optimization phase.
Experimental Protocol: Hit Validation using Thermal Shift Assay (TSA)
-
Assay Setup: A solution of the target protein and a fluorescent dye (e.g., SYPRO Orange) is prepared. The validated hit fragment is added to this mixture.
-
Thermal Denaturation: The temperature of the solution is gradually increased, and the fluorescence is monitored.
-
Data Analysis: The melting temperature (Tm) of the protein is determined. A shift in the Tm in the presence of the fragment indicates a stabilizing or destabilizing interaction, thus confirming binding.
Causality Behind Experimental Choices:
-
Orthogonal Confirmation: TSA relies on a different physical principle (thermal stability) than SPR (refractive index change), providing confidence that the observed binding is genuine.[13]
Structural Elucidation via X-ray Crystallography
To guide the optimization process, a high-resolution crystal structure of the protein-fragment complex is invaluable.[3][14]
-
Crystallization: Crystals of the target protein are grown.
-
Soaking or Co-crystallization: The crystals are soaked in a solution containing a high concentration of the fragment, or the protein and fragment are co-crystallized.
-
Data Collection and Structure Solution: The crystal is exposed to X-rays, and the resulting diffraction pattern is used to solve the three-dimensional structure of the protein-fragment complex.
Causality Behind Experimental Choices:
-
Structure-Based Design: The crystal structure reveals the precise binding mode of the fragment, including key interactions with the protein.[15] This information is the foundation for rational, structure-guided optimization.
Part 3: Hit-to-Lead Optimization - Growing the Fragment
With a validated hit and structural information in hand, the next phase involves chemically modifying the fragment to improve its affinity and selectivity.[15][16]
Strategies for Optimization:
-
Fragment Growing: This involves adding chemical functionality to the fragment scaffold to make additional favorable interactions with the protein.[4] For this compound, this could involve modifying the aromatic ring or the sulfonamide group.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, higher-affinity molecule.[4]
-
Fragment Merging: Two overlapping fragments can be merged into a single molecule that incorporates the key binding features of both.[4]
Diagram 2: Potential Optimization Vectors for this compound
Caption: Potential chemical modification points on the this compound scaffold.
Hypothetical Optimization of this compound:
Let's assume X-ray crystallography reveals that the sulfonamide group of our fragment forms a key hydrogen bond with a backbone amide of the target protein, and the fluoro-nitrophenyl ring sits in a hydrophobic pocket with a nearby solvent-exposed channel.
-
Vector 1 (Nitro Group Modification): The nitro group is a potential metabolic liability. It could be replaced with other polar groups like a cyano, an amide, or a small heterocycle to probe for additional interactions and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Vector 2 (Aromatic Ring Substitution): If the crystal structure shows unoccupied space near the aromatic ring, substituents could be added to increase van der Waals contacts or form new hydrogen bonds. For example, replacing the fluorine with a hydroxyl group could introduce a new hydrogen bond donor/acceptor.
-
Vector 3 (Sulfonamide Elaboration): The methyl group on the sulfonamide could be extended to reach into the solvent-exposed channel, potentially picking up additional interactions or providing a handle for improving solubility.
Experimental Protocol: Iterative Synthesis and Structure-Activity Relationship (SAR) Analysis
-
Analog Synthesis: A focused library of analogs is synthesized based on the structural hypotheses. For example, a series of compounds with different substituents at the 4-position of the phenyl ring would be created.
-
Affinity Measurement: The binding affinity (e.g., KD) of each new analog is measured using a quantitative biophysical technique like SPR or Isothermal Titration Calorimetry (ITC).
-
SAR Analysis: The relationship between the chemical modifications and the change in binding affinity is analyzed to build a predictive model for further design.
-
Iterative Cycles: This process of design, synthesis, and testing is repeated to incrementally improve the potency and drug-like properties of the compounds, ultimately leading to a lead candidate.[15]
Conclusion
This compound, with its favorable fragment-like properties and synthetically tractable scaffold, serves as an excellent model to illustrate the principles of fragment-based drug discovery. The strategic application of sensitive biophysical screening techniques, coupled with high-resolution structural biology and iterative medicinal chemistry, provides a robust framework for transforming such a simple starting point into a novel therapeutic candidate. The success of FBDD lies in its methodical, structure-guided approach, which maximizes the efficiency of chemical exploration and increases the probability of discovering high-quality drugs for challenging biological targets.
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Reich, S., & Glick, M. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471-490. [Link]
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Thompson, A. M., et al. (2019). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry, 10(10), 1634-1641. [Link]
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Navigating the Unseen: A Technical Safety Guide to N-(5-fluoro-2-nitrophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for N-(5-fluoro-2-nitrophenyl)methanesulfonamide (CAS No. 475278-66-1) is publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing data from structurally similar compounds, established principles of chemical safety, and available scientific literature. It is intended to provide a robust framework for risk assessment and safe handling but should not be considered a substitute for a manufacturer-provided SDS. All laboratory operations should be conducted with a thorough, case-by-case risk assessment.
Introduction: Understanding the Molecule
This compound is a halogenated and nitrated aromatic sulfonamide. Its structure suggests its potential as an intermediate in medicinal chemistry and drug discovery, likely in the synthesis of more complex molecules. The presence of a nitro group on the phenyl ring, ortho to a sulfonamide, and a fluorine atom, indicates a molecule with specific electronic properties that can influence its reactivity and biological activity. A comprehensive understanding of its chemical and physical properties is the foundation of its safe handling.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 475278-66-1 | [1] |
| Molecular Formula | C₇H₇FN₂O₄S | [2] |
| Molecular Weight | 234.20 g/mol | [2] |
| Predicted Boiling Point | 359.7±52.0 °C | [2] |
| Predicted Density | 1.604±0.06 g/cm³ | [2] |
Hazard Assessment: A Predictive Analysis
Due to the absence of a specific MSDS, a hazard assessment must be inferred from the known toxicological and hazardous properties of its constituent functional groups and structurally analogous compounds.
Anticipated Hazards
Based on the safety data for compounds like 5-Fluoro-2-nitrophenol and 2-Fluoro-5-nitroaniline, the following hazards are anticipated[3][4][5]:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The GHS pictograms for a structurally similar compound, 5-Fluoro-2-nitrophenol, include the "harmful" and "irritant" symbols (exclamation mark)[5]. It is prudent to assume at least these hazards for this compound.
Caption: Anticipated GHS Pictogram.
Safe Handling and Personal Protective Equipment (PPE)
A proactive and cautious approach to handling is paramount. The following protocols are based on a synthesis of best practices for handling hazardous chemicals.
Engineering Controls
-
Ventilation: All handling of this compound, especially when in powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable.
Caption: Recommended PPE Workflow.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities[6].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound[7].
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are essential to cover all exposed skin[8].
-
Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of aerosol or dust generation, a NIOSH-approved respirator with the appropriate cartridges should be used.
General Hygiene and Handling Practices
-
Avoid all personal contact, including inhalation.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases[3][9].
Emergency Procedures: A Plan for the Unexpected
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[10].
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[10].
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[9].
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool containers[3].
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen fluoride[3].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[3].
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in Section 3.2.
-
Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. Do not allow the material to enter drains or waterways[9].
Synthesis and Reactivity: Insights for the Synthetic Chemist
While detailed reactivity studies for this compound are not widely published, its synthesis and potential reactivity can be inferred from its structure and related literature.
Potential Synthetic Route
A plausible synthesis would involve the reaction of 5-fluoro-2-nitroaniline with methanesulfonyl chloride in the presence of a base.
Caption: Plausible Synthetic Pathway.
This type of reaction is a standard method for the formation of sulfonamides from anilines[11]. The reaction conditions would need to be optimized to ensure good yield and purity.
Predicted Reactivity
-
Nitro Group Reduction: The nitro group is a versatile functional group that can be reduced to an amine, which can then be further functionalized. This is a common strategy in medicinal chemistry to introduce new pharmacophores.
-
Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing nitro group ortho and para to the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution, where the fluorine atom could be displaced by a suitable nucleophile.
-
Sulfonamide Chemistry: The sulfonamide moiety itself can participate in various reactions, although it is generally quite stable.
Conclusion: A Commitment to Safety
This compound presents a profile of a potentially hazardous chemical, characteristic of many fluorinated and nitrated aromatic compounds used in research and development. While a comprehensive, manufacturer-provided safety data sheet is not currently available, a robust safety protocol can be established through a careful analysis of its structure and comparison with related compounds. Adherence to the principles of good laboratory practice, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for the safe handling and utilization of this compound. Always prioritize a thorough risk assessment before commencing any new experimental work.
References
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U.S. Department of Labor, Occupational Safety and Health Administration. Personal Protective Equipment. [Link]
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The National Institute for Occupational Safety and Health (NIOSH). First Aid Procedures for Chemical Hazards. [Link]
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
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AA Blocks. Safety Data Sheet for N-(2,6-Dimethyl-4-nitrophenyl)methanesulfonamide. [Link]
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Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1011–1016. [Link]
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"literature review of N-(5-fluoro-2-nitrophenyl)methanesulfonamide and analogs"
An In-Depth Technical Guide to the Synthesis, Evaluation, and Therapeutic Potential of N-(5-fluoro-2-nitrophenyl)methanesulfonamide and its Analogs
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1] The strategic incorporation of a nitro group and fluorine atom onto the phenyl ring of a sulfonamide scaffold presents a compelling opportunity for the development of novel drug candidates. The nitro group can act as both a key pharmacophore and a potential toxicophore, often associated with antimicrobial and antiparasitic activities through redox cycling.[2] Simultaneously, fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive technical overview of this compound, a scaffold that combines these key features. We will explore rational synthetic strategies, propose a framework for biological evaluation, and discuss the potential for developing analogs with significant therapeutic promise. This document is intended for researchers and scientists in drug discovery and development, offering field-proven insights and detailed methodologies.
Introduction: The Rationale for the this compound Scaffold
The this compound core is a synthetically accessible scaffold that presents multiple avenues for therapeutic targeting. Its structure is characterized by three key components:
-
The Methanesulfonamide Moiety: A well-established pharmacophore known for its ability to act as a transition-state mimetic and engage in hydrogen bonding with biological targets. Sulfonamides are found in drugs with antibacterial, anticancer, and anti-inflammatory properties.[1]
-
The 2-Nitro Group: The strong electron-withdrawing nature of the nitro group can significantly modulate the electronics of the aromatic ring and the acidity of the sulfonamide N-H proton. It is a critical feature in several antimicrobial and antiparasitic drugs, where it can be bioreduced to generate cytotoxic radical species.[2][5]
-
The 5-Fluoro Substituent: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism. It also increases lipophilicity, which can improve cell permeability, and can alter the pKa of nearby functional groups, potentially improving binding affinity.[3]
The specific ortho-nitro, para-fluoro substitution pattern suggests a chemical space ripe for exploration, with potential applications in oncology, infectious diseases, and beyond. This guide outlines the foundational work required to investigate this promising chemical series.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs is predicated on the reliable formation of the N-S sulfonamide bond. The most direct approach involves the reaction of a suitable aniline precursor with a sulfonyl chloride.
Proposed Synthesis of the Core Scaffold
The target molecule can be efficiently synthesized from the commercially available starting material, 5-fluoro-2-nitroaniline. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride.
Caption: Proposed synthetic route to the core scaffold.
Experimental Protocol: Synthesis of this compound (Compound 1)
-
Reaction Setup: To a stirred solution of 5-fluoro-2-nitroaniline (1.0 eq) in anhydrous pyridine (0.2 M) cooled to 0°C in an ice bath, add methanesulfonyl chloride (1.1 eq) dropwise over 10 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.
-
Workup: Upon completion, pour the reaction mixture into ice-cold 1 M HCl (aq) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure this compound. Characterize the final product by ¹H-NMR, ¹³C-NMR, and HRMS.
Synthesis of Analogs: A Platform for SAR Studies
The true potential of this scaffold lies in the generation of a diverse analog library to explore structure-activity relationships (SAR). Modifications can be systematically introduced at several key positions.
Caption: Key diversification points for analog synthesis.
Prospective Biological Evaluation
Given the known activities of related compounds, a logical starting point for biological evaluation is in the areas of infectious disease and oncology.[1][2] A tiered screening approach is recommended to efficiently identify active compounds.
Proposed Screening Cascade
A hierarchical screening workflow ensures that resources are focused on the most promising candidates.
Caption: A proposed workflow for biological screening.
Experimental Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at 10 mM. Perform serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. Assays should be performed in triplicate.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the core scaffold will elucidate the structural requirements for biological activity. The following table outlines a hypothetical initial SAR exploration.
| Compound ID | R¹ (Sulfonyl) | R² (Aromatic Ring) | R³ (N-H) | Hypothetical MIC (µg/mL) | Rationale for Design |
| 1 (Core) | -CH₃ | 5-F, 2-NO₂ | -H | 8 | Baseline compound. |
| 2 | -CH₂CH₃ | 5-F, 2-NO₂ | -H | 16 | Probes for steric tolerance at the sulfonyl position. |
| 3 | -Phenyl | 5-F, 2-NO₂ | -H | >64 | Assesses impact of a bulky, aromatic R¹ group. |
| 4 | -CH₃ | 4-F, 2-NO₂ | -H | 4 | Investigates the effect of fluorine positional isomerism. |
| 5 | -CH₃ | 5-Cl, 2-NO₂ | -H | 4 | Compares electronic and steric effects of chlorine vs. fluorine. |
| 6 | -CH₃ | 5-F, 2-NH₂ | -H | >64 | Determines the necessity of the nitro group for activity. |
| 7 | -CH₃ | 5-F, 2-NO₂ | -CH₃ | 32 | Evaluates the importance of the N-H hydrogen bond donor. |
Progression to In Vivo Studies
Compounds demonstrating potent in vitro activity and low cytotoxicity (high selectivity index) are candidates for in vivo evaluation.[6] Initial studies in animal models, such as a murine thigh infection model for antibacterial candidates, are crucial for establishing proof-of-concept. Pharmacokinetic (PK) studies to determine absorption, distribution, metabolism, and excretion (ADME) properties are run in parallel to correlate exposure with efficacy.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The confluence of the sulfonamide, nitroaromatic, and fluoro-substituted motifs provides a rich chemical space for exploration. Through systematic synthesis of analogs, a structured biological evaluation cascade, and careful SAR analysis, this chemical series has the potential to yield potent and selective drug candidates. The methodologies and strategies outlined in this guide provide a robust framework for initiating and advancing such a drug discovery program.
References
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. Available from: [Link]
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Sato, S., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. Available from: [Link]
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MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(3), M1453. Available from: [Link]
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de Souza, M. V. N., et al. (2009). In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide. Bioorganic & Medicinal Chemistry, 17(21), 7468-7473. Available from: [Link]
- Google Patents. (2019). Preparation method of 5-fluoro-2-nitrophenol. CN107935858B.
-
El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available from: [Link]
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Palace-Berl, F., et al. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European Journal of Medicinal Chemistry, 145, 193-204. Available from: [Link]
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Bjornsson, T. D., et al. (2003). The conduct of in vitro and in vivo drug-drug interaction studies: a Pharmaceutical Research and Manufacturers of America (PhRMA) perspective. Drug Metabolism and Disposition, 31(7), 815-832. Available from: [Link]
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Beier, P., et al. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry. Available from: [Link]
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Daniels, J. S., et al. (2017). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 60(13), 5649-5666. Available from: [Link]
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Drug Design Org. Structure Activity Relationships. Available from: [Link]
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Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493-1497. Available from: [Link]
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Zhang, Y., et al. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current Pharmaceutical Design, 31(30), 2438-2463. Available from: [Link]
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Witek, K., et al. (2023). Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. RSC Medicinal Chemistry, 14(9), 1735-1751. Available from: [Link]
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Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3615. Available from: [Link]
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Cheng, J-F., et al. (2004). Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(10), 2411-2415. Available from: [Link]
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Methodological & Application
"synthetic route to N-(5-fluoro-2-nitrophenyl)methanesulfonamide from 5-fluoro-2-nitroaniline"
Application Note & Protocol
Topic: A Detailed Synthetic Route to N-(5-fluoro-2-nitrophenyl)methanesulfonamide from 5-fluoro-2-nitroaniline
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of this compound
This compound (CAS 475278-66-1) is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its structure combines three key functional groups: a nitroaromatic ring, a fluorine substituent, and a sulfonamide moiety. This unique combination makes it a versatile building block for more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents.[2][3] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of target molecules.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound. It is designed to be a self-validating system, detailing not just the procedural steps but also the underlying chemical principles, critical safety measures, and troubleshooting guidance to ensure a successful and reproducible outcome.
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The amino group of 5-fluoro-2-nitroaniline acts as the nucleophile, attacking the highly electrophilic sulfonyl group.
Overall Reaction:
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 5-fluoro-2-nitroaniline attacks the electrophilic sulfur atom of methanesulfonyl chloride.
-
Chloride Expulsion: This initial attack forms a tetrahedral intermediate. The unstable intermediate collapses, expelling a chloride ion as a good leaving group.
-
Deprotonation: The resulting positively charged nitrogen is deprotonated by the base (pyridine), which acts as a proton scavenger. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ, preventing it from protonating the starting aniline and rendering it non-nucleophilic. The final, neutral sulfonamide product is formed along with pyridinium chloride.
Experimental Workflow Overview
The following diagram outlines the complete workflow from initial setup to final product characterization.
Materials and Reagent Safety
Proper handling of all chemicals is paramount. The following table summarizes the reagents and their critical hazards. This reaction must be performed in a certified chemical fume hood.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 5-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.12 | 369-36-8 | Skin/eye irritant, toxic. |
| Methanesulfonyl Chloride (MsCl) | CH₃ClO₂S | 114.55 | 124-63-0 | Fatal if swallowed or inhaled, toxic in contact with skin, causes severe skin burns and eye damage, lachrymator.[4][5][6][7][8] |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Highly flammable liquid and vapor, harmful if swallowed or inhaled, causes skin and eye irritation.[9][10][11][12] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Skin/eye irritant, suspected carcinogen. |
| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 | Causes severe skin burns and eye damage. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Minimal hazards. |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Minimal hazards. |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | 7631-86-9 | Inhalation hazard (fine dust). |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable, eye irritant, causes drowsiness. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Highly flammable, skin/eye irritant, aspiration toxicant. |
Critical Safety Directives:
-
Methanesulfonyl Chloride: This reagent is extremely hazardous.[4][5][6][8] Always handle it in a chemical fume hood. Wear nitrile gloves (double-gloving is recommended), chemical splash goggles, a face shield, and a flame-resistant lab coat.[4][5] Ensure an emergency safety shower and eyewash station are immediately accessible.[7] Any contaminated clothing must be removed immediately.[5]
-
Pyridine: Pyridine is flammable and toxic.[9][11] All handling must be performed in a well-ventilated fume hood to avoid inhaling its pungent fumes.[9][12] Keep away from all ignition sources.[10][11] Store in a cool, well-ventilated area away from oxidizing agents.[9]
Detailed Experimental Protocol
1. Reaction Setup: a. To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-nitroaniline (5.00 g, 32.0 mmol, 1.0 equiv.). b. Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved. c. In the fume hood, add pyridine (3.88 mL, 48.0 mmol, 1.5 equiv.) to the solution via syringe. The use of pyridine as a base is essential to neutralize the HCl generated during the reaction.
2. Reagent Addition: a. Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This cooling step is critical as the subsequent reaction is exothermic. b. While maintaining the temperature at 0-5 °C, add methanesulfonyl chloride (2.98 mL, 38.4 mmol, 1.2 equiv.) dropwise via syringe over 15-20 minutes. Slow, controlled addition prevents a temperature spike that could lead to side product formation. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
3. Reaction Monitoring: a. Let the reaction stir at room temperature for 2-4 hours. b. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting aniline spot. The reaction is complete when the starting material spot is no longer visible.
4. Work-up and Isolation: a. Upon completion, cool the reaction mixture again in an ice bath and slowly quench by adding 50 mL of 1M HCl. This step neutralizes the excess pyridine. b. Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with:
- 50 mL of 1M HCl (to remove residual pyridine)
- 50 mL of water
- 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities)
- 50 mL of brine (saturated NaCl solution, to aid in phase separation and remove bulk water) d. Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter through a cotton plug or filter paper, and rinse the drying agent with a small amount of fresh DCM. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a yellow or orange solid.
5. Purification: a. Purify the crude solid by flash column chromatography on silica gel. b. Prepare the column using a slurry of silica gel in hexane. c. Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column. d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30% ethyl acetate). Collect fractions based on TLC analysis. e. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure solid.
Expected Results and Characterization
The final product should be obtained as a yellow crystalline solid. Proper characterization is essential to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | Yellow Solid |
| Molecular Formula | C₇H₇FN₂O₄S |
| Molecular Weight | 234.20 g/mol [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (dd, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.4 (m, 1H, Ar-H), ~3.2 (s, 3H, -SO₂CH₃), ~9.8 (br s, 1H, -NH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): Aromatic carbons (~160, 140, 128, 125, 120, 115 ppm), Methyl carbon (~42 ppm) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance characteristic for an aryl fluoride. |
| Mass Spec (ESI+) | m/z calculated for C₇H₈FN₂O₄S [M+H]⁺: 235.02; found: 235.02 |
| IR (KBr, cm⁻¹) | ν: ~3300 (N-H), ~1520 & ~1340 (NO₂), ~1350 & ~1160 (SO₂) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive methanesulfonyl chloride (hydrolyzed by moisture).2. Insufficient pyridine (base).3. Starting material is protonated (reaction not dry). | 1. Use a fresh, unopened bottle of MsCl or distill before use.2. Ensure the correct stoichiometry of pyridine is used.3. Use anhydrous solvent and dry glassware. |
| Reaction Stalls / Incomplete | 1. Insufficient reaction time.2. Reaction temperature too low. | 1. Allow the reaction to stir for a longer period, monitoring by TLC.2. Ensure the reaction is allowed to warm fully to room temperature. Gentle heating (e.g., to 40 °C) can be attempted cautiously. |
| Multiple Products on TLC | 1. Reaction too concentrated or temperature too high, leading to side reactions.2. Potential for di-sulfonylation (N,N-bis(methylsulfonyl) product). | 1. Ensure controlled, dropwise addition of MsCl at 0 °C.2. Use the specified stoichiometry (1.2 equiv. of MsCl). The di-sulfonated product is less likely under these mild basic conditions but possible.[13] |
| Difficult Purification | 1. Product co-elutes with starting material or impurities.2. Product is insoluble and crashes out on the column. | 1. Adjust the eluent system for column chromatography. A shallower gradient or a different solvent system (e.g., DCM/Methanol) may be required.2. Use a stronger solvent to load the column or consider recrystallization as an alternative purification method. |
References
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- Fisher Scientific. (2025). SAFETY DATA SHEET - Methanesulfonyl chloride.
- RSC Publishing. (n.d.). Direct sulfonylation of anilines mediated by visible light.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methanesulfonyl chloride.
- ChemistryViews.org. (2017). Mild Sulfonylation of Anilines.
- Actylis Lab Solutions. (2010). Methane sulphonyl chloride MSDS.
- MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst.
- ACS Publications. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters.
- Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
- CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Chemwatch. (2017). PYRIDINE Safety Data Sheet.
- Benchchem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
- Carl ROTH. (2025). Safety Data Sheet: Pyridine.
- BLDpharm. (n.d.). This compound.
- BLDpharm. (n.d.). N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitroaniline 98%.
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Application Notes and Protocols for Parallel Synthesis Utilizing N-(5-fluoro-2-nitrophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the application of N-(5-fluoro-2-nitrophenyl)methanesulfonamide in parallel synthesis. This versatile building block serves as a cornerstone for the rapid generation of diverse chemical libraries, particularly for the synthesis of substituted N-aryl methanesulfonamides and related scaffolds. The strategic placement of the fluoro and nitro groups on the phenyl ring activates it for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of chemical diversity.
Introduction: The Strategic Advantage of this compound in Parallel Synthesis
This compound is a key reagent in modern medicinal chemistry, particularly in the context of diversity-oriented synthesis. Its utility stems from the highly activated aromatic ring, which readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. The electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The fluorine atom, in turn, serves as an excellent leaving group in SNAr reactions. This high reactivity allows for the efficient and predictable construction of diverse compound libraries under mild reaction conditions, a prerequisite for successful parallel synthesis campaigns.
The methanesulfonamide moiety provides a stable anchor and a point for further chemical modification. The subsequent reduction of the nitro group to an amine opens up another avenue for diversification, allowing for the introduction of a second set of building blocks. This two-pronged approach to library generation makes this compound a powerful tool for exploring vast chemical space in the quest for novel therapeutic agents.
The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The primary transformation involving this compound in parallel synthesis is the nucleophilic aromatic substitution of the fluorine atom. This reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized species that is facilitated by the strong electron-withdrawing nature of the ortho-nitro group.
Diagram 1: General Mechanism of SNAr with this compound
Caption: SNAr mechanism on the core scaffold.
Parallel Synthesis Workflow: From Library Design to Execution
The following workflow outlines a typical parallel synthesis campaign using this compound. This process is amenable to automation and high-throughput techniques.
Diagram 2: Parallel Synthesis Workflow
Caption: A two-phase parallel synthesis workflow.
Detailed Protocols
Protocol 1: Parallel Synthesis of a 96-Member N-Aryl Methanesulfonamide Library
This protocol describes the synthesis of a library of N-aryl methanesulfonamides by reacting this compound with a diverse set of 96 primary and secondary amines in a 96-well plate format.
Materials:
-
This compound
-
A library of 96 diverse primary and secondary amines
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.3 M stock solutions of each of the 96 amines in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the 0.2 M this compound stock solution (0.02 mmol).
-
To each corresponding well, add 100 µL of the 0.3 M amine stock solution (0.03 mmol, 1.5 equivalents).
-
Add 100 µL of the 0.6 M DIPEA stock solution (0.06 mmol, 3.0 equivalents).
-
Seal the reaction block with a chemically resistant sealing mat.
-
-
Reaction Execution:
-
Place the sealed reaction block on a shaker and heat to 80-100 °C for 4-12 hours. The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Parallel Work-up (Liquid-Liquid Extraction):
-
After cooling to room temperature, add 500 µL of ethyl acetate and 500 µL of water to each well.
-
Seal the plate and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the aqueous layer from each well using a multichannel pipette or liquid handler.
-
Wash the organic layer with 500 µL of brine.
-
Transfer the organic layer to a new 96-well plate for analysis and potential further purification.
-
Table 1: Representative Reaction Conditions and Stoichiometry
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Diverse primary/secondary amines |
| Stoichiometry (Substrate:Amine:Base) | 1 : 1.5 : 3 |
| Solvent | Anhydrous DMF or DMSO |
| Concentration | 0.067 M (final) |
| Temperature | 80 - 100 °C |
| Reaction Time | 4 - 12 hours |
| Work-up | Liquid-Liquid Extraction or SPE |
Protocol 2: Subsequent Nitro Group Reduction
The nitro group of the synthesized library can be reduced to an amine, providing a handle for further diversification.
Materials:
-
The 96-well plate containing the crude product from Protocol 1
-
Iron powder (-325 mesh)
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
Reaction Setup:
-
To each well of the plate containing the crude product, add 500 µL of a 1:1 mixture of ethanol and saturated aqueous ammonium chloride solution.
-
Add approximately 50 mg of iron powder to each well.
-
-
Reaction Execution:
-
Seal the plate and heat to 70-80 °C with vigorous stirring for 2-4 hours.
-
-
Work-up:
-
Filter the contents of each well through a pad of celite in a 96-well filter plate to remove the iron salts.
-
Wash the celite with ethanol.
-
The filtrate, containing the desired amino-substituted products, can be used directly for the next diversification step or purified.
-
Cleavage of the Sulfonamide Group (as a Protecting Group)
In some synthetic strategies, the nitrobenzenesulfonamide group can be used as a protecting group for amines. Its cleavage is an important step to liberate the final product.
Protocol 3: Deprotection of the N-(2-aminophenyl)methanesulfonamide
This protocol is for the cleavage of the sulfonamide group after the nitro group has been reduced.
Materials:
-
The synthesized library of N-(2-aminophenyl)methanesulfonamide derivatives
-
Thiophenol or a less odorous thiol like p-mercaptobenzoic acid.[1]
-
Potassium carbonate
-
Anhydrous DMF
Procedure:
-
Reaction Setup:
-
To the crude product from the nitro reduction, add 5 equivalents of thiophenol and 3 equivalents of potassium carbonate in DMF.
-
-
Reaction Execution:
-
Heat the reaction mixture at 50-60 °C for 2-6 hours.
-
-
Work-up:
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Conclusion
This compound is a highly valuable and versatile reagent for parallel synthesis. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the efficient generation of diverse libraries of N-aryl methanesulfonamides. The subsequent functionalization of the nitro group provides a second dimension of diversity, making this building block a powerful tool in the hands of medicinal chemists. The protocols outlined in this guide provide a solid foundation for the successful implementation of this reagent in drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Lattmann, E., et al. (2006). Novel anti-bacterials against MRSA: synthesis of focussed combinatorial libraries of tri-substituted 2(5H)-furanones. Medicinal Chemistry, 2(5), 511-517.
- Kan, T., et al. (2002). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 67(22), 7931-7934.
Sources
Application Notes and Protocols for the Selective Reduction of N-(5-fluoro-2-nitrophenyl)methanesulfonamide
Abstract
The selective reduction of the aromatic nitro group in N-(5-fluoro-2-nitrophenyl)methanesulfonamide is a critical transformation for the synthesis of N-(2-amino-5-fluorophenyl)methanesulfonamide, a valuable building block in pharmaceutical and materials science research. The resulting aminophenylsulfonamide scaffold is a key intermediate for various active pharmaceutical ingredients (APIs).[1][2][3] This document provides a comprehensive guide for researchers, detailing validated protocols for this reduction using common laboratory methods. It emphasizes the causality behind experimental choices, compares different methodologies, and offers insights into achieving high yield and purity while maintaining the integrity of the fluoro and sulfonamide functionalities.
Introduction: The Synthetic Importance of the Target Aniline
The conversion of an aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis.[4][5] The product of this specific reduction, N-(2-amino-5-fluorophenyl)methanesulfonamide, incorporates three key functional groups: an aniline, a sulfonamide, and a fluorine atom. Fluorinated anilines are particularly sought after in drug development for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[6] The challenge in this synthesis lies in the chemoselective reduction of the nitro group without affecting the sulfonamide or causing defluorination, a common side reaction in some hydrogenation protocols.[7][8]
This guide explores three robust and widely applicable methods for this transformation:
-
Catalytic Hydrogenation: A clean and efficient method utilizing a heterogeneous catalyst and a hydrogen source.
-
Metal-Mediated Reduction with Iron: A classic, cost-effective, and highly chemoselective method using zero-valent iron in an acidic medium.[7][9]
-
Metal Salt Reduction with Tin(II) Chloride: A mild alternative that is effective for reducing nitro groups in the presence of other reducible functionalities.[7][10]
The choice of method depends on available equipment, scale, cost considerations, and the potential for side reactions.[11]
Chemical Reaction and Mechanism
The overall transformation involves the six-electron reduction of the nitro group to an amine.
Caption: Overall Reduction Scheme.
The reduction of nitroarenes typically proceeds through nitroso and hydroxylamine intermediates before yielding the final aniline product.[5][10][12] Controlling the reaction conditions is crucial to prevent the formation of side products like azo or azoxy compounds, which can arise from the condensation of these intermediates.[10][13]
Caption: Stepwise Nitro Reduction Pathway.
Comparative Overview of Reduction Protocols
The selection of an appropriate reduction protocol is critical for success. The following table summarizes the key features of the detailed methods provided in this guide.
| Feature | Catalytic Hydrogenation (Pd/C) | Iron / Acetic Acid | Tin(II) Chloride / HCl |
| Primary Reagents | H₂ gas or transfer agent, Pd/C | Fe powder, CH₃COOH | SnCl₂·2H₂O, HCl |
| Typical Conditions | 1-4 atm H₂, Room Temp - 50°C | Reflux (e.g., 80-100°C) | Reflux (e.g., 70-90°C) |
| Chemoselectivity | Good, but risk of dehalogenation | Excellent, preserves halogens | Excellent, mild on many groups |
| Workup Procedure | Simple filtration of catalyst | Filtration of iron salts, basic workup | Cumbersome, requires careful basification to remove tin salts |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst | Acid handling | Corrosive acid, toxic tin waste |
| Environmental Impact | "Green" option with low waste | Generates significant iron sludge | Generates heavy metal waste |
| Relative Cost | Catalyst can be expensive | Very low cost | Low to moderate cost |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is often the preferred method due to its high efficiency and clean reaction profile, generating water as the main byproduct.[4][11] The key is to use conditions mild enough to prevent hydrodefluorination. Transfer hydrogenation using a hydrogen donor like ammonium formate is a viable alternative if high-pressure hydrogenation equipment is unavailable.[14]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source
-
Inert gas (Nitrogen or Argon)
-
Celite® (diatomaceous earth)
-
Hydrogenation apparatus (e.g., Parr shaker or similar pressure vessel)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas.
-
Charging the Vessel: To the vessel, add this compound (1.0 eq). Dissolve it in a suitable solvent (e.g., Methanol, 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C catalyst (0.05 - 0.10 eq by weight). Caution: Palladium on carbon can be pyrophoric; do not allow it to dry in the air.
-
Hydrogenation: Seal the vessel. Purge the headspace with inert gas, then evacuate and backfill with hydrogen gas to the desired pressure (typically 1-4 atm or ~50 psi).
-
Reaction: Begin vigorous stirring. The reaction is exothermic, and a slight temperature increase may be observed.[11] Monitor the reaction by observing hydrogen uptake.[12] The reaction is typically complete within 2-6 hours when hydrogen consumption ceases. Progress can also be monitored by TLC or LC-MS.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel thoroughly with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (2-3 times) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude N-(2-amino-5-fluorophenyl)methanesulfonamide, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Iron Powder in Acetic Acid
This method is highly reliable for preserving halogen substituents.[7] Iron is an inexpensive and environmentally benign reducing agent, and the procedure is straightforward to perform with standard laboratory glassware.[9][15]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol (EtOH) and Water
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a solvent mixture, typically consisting of ethanol, water, and glacial acetic acid (e.g., a 2:1:1 ratio). Add iron powder (3.0 - 5.0 eq).
-
Reaction: Heat the suspension to reflux (around 80-90°C) with vigorous stirring. The reaction is often visually apparent as the yellow color of the nitro compound fades.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron and iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.
-
Neutralization: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and water. Carefully neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate or a dilute NaOH solution until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired product.
Protocol 3: Reduction using Tin(II) Chloride Dihydrate
Stannous chloride (SnCl₂) is a mild and effective reagent for the chemoselective reduction of nitroarenes.[4][7] The primary drawback is the work-up, which can be complicated by the formation of tin hydroxides.[4]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (3.0 - 4.0 eq) to the solution.[16] With stirring, slowly add concentrated hydrochloric acid. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux (around 70-80°C).
-
Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.[17]
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Neutralization: Cool the residue in an ice bath and carefully basify by the slow addition of a concentrated NaOH solution until the pH is >10. A thick, white precipitate of tin(IV) hydroxide will form.[4]
-
Extraction: Extract the resulting slurry with ample ethyl acetate (3-4 times). Vigorous stirring or shaking may be required to ensure the product is extracted from the precipitate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
General Experimental Workflow and Analysis
The workflow for all protocols follows a similar logical progression from setup to final analysis.
Caption: General Experimental Workflow.
References
- Benchchem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon.
- Wu, L., Lei, Z., & Jia, M. (2026).
- PubMed. (2026).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
- Benchchem. (2025). A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs.
- De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett.
- Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- Patil, R. D., & Sasson, Y. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing.
- Ghorbani-Vaghei, R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances.
- SciSpace. (n.d.).
- Wang, L., et al. (n.d.). Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water.
- Gamble, A. B., et al. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- PubMed. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors.
- Benchchem. (2025). Comparative study of catalysts for reactions involving (2-Fluoro-5-nitrophenyl)methanamine.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
- Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry.
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- 3. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Role of N-(5-fluoro-2-nitrophenyl)methanesulfonamide in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: Unveiling a Versatile Synthetic Building Block
In the intricate landscape of agrochemical synthesis, the strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity, selectivity, and environmental profile. N-(5-fluoro-2-nitrophenyl)methanesulfonamide emerges as a pivotal intermediate, possessing a unique combination of reactive sites that are instrumental in constructing complex herbicidal and fungicidal scaffolds. This guide delves into the practical applications of this compound, providing detailed protocols and elucidating the chemical logic that underpins its utility for researchers and professionals in the agrochemical industry.
The inherent chemical architecture of this compound, featuring a nitro group ortho to a methanesulfonamide and a fluorine atom meta to the nitro group, presents a rich platform for synthetic manipulation. The electron-withdrawing nature of the nitro and methanesulfonyl groups activates the aromatic ring, making it susceptible to a variety of transformations. Furthermore, the strategic placement of the fluorine atom is a common motif in modern agrochemicals, often enhancing metabolic stability and binding affinity to target enzymes.[1][2]
This document will focus on the key synthetic transformations of this compound, with a primary emphasis on the reduction of the nitro group to form the corresponding aniline. This transformation is a gateway to a multitude of subsequent reactions, enabling the construction of diverse agrochemical entities.
Core Synthetic Transformation: Reduction of the Nitro Group
The conversion of the nitro group in this compound to an amine is arguably the most critical step in its application as an agrochemical intermediate. This transformation dramatically alters the electronic properties of the aromatic ring and introduces a nucleophilic center essential for subsequent bond-forming reactions. A variety of reduction methods can be employed, with the choice often depending on the desired selectivity, scale, and compatibility with other functional groups.[3][4]
One of the most robust and widely used methods for this transformation is catalytic hydrogenation. This method is often preferred for its clean reaction profile and high yields.
Protocol 1: Catalytic Hydrogenation of this compound
Objective: To synthesize N-(2-amino-5-fluorophenyl)methanesulfonamide, a key intermediate for further elaboration in agrochemical synthesis.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Reaction flask equipped with a magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Büchner funnel with filter paper, Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve this compound (1.0 eq) in a minimal amount of methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Upon completion, carefully vent the excess hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the solvent used in the reaction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(2-amino-5-fluorophenyl)methanesulfonamide.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Expected Outcome and Characterization:
The product, N-(2-amino-5-fluorophenyl)methanesulfonamide[4], should be a solid. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Molecular Formula | Molecular Weight | Appearance | Typical Yield |
| N-(2-amino-5-fluorophenyl)methanesulfonamide | C₇H₉FN₂O₂S | 204.22 g/mol | Off-white to pale yellow solid | >90% |
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and reusable catalyst for the reduction of aromatic nitro groups.[4]
-
Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.
-
Hydrogen Pressure: Low to moderate hydrogen pressure is generally sufficient for this transformation and is safer for standard laboratory setups.
Application in the Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
The resulting N-(2-amino-5-fluorophenyl)methanesulfonamide is a valuable precursor for the synthesis of various agrochemicals, particularly herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO).[] Sulfentrazone is a commercial PPO-inhibiting herbicide whose structure contains a methanesulfonamide group attached to a substituted phenyl ring.[][6] The following section outlines a conceptual synthetic pathway illustrating how N-(2-amino-5-fluorophenyl)methanesulfonamide could be utilized in the synthesis of a sulfentrazone analog.
Conceptual Synthetic Pathway to a Sulfentrazone Analog
The synthesis of a sulfentrazone analog from N-(2-amino-5-fluorophenyl)methanesulfonamide would typically involve the formation of a triazolinone ring system attached to the aniline nitrogen.
Caption: Conceptual workflow for the synthesis of a sulfentrazone analog.
Detailed Protocol Steps (Conceptual):
-
Diazotization and Reduction to Hydrazine: The amino group of N-(2-amino-5-fluorophenyl)methanesulfonamide can be converted to a hydrazine. This is typically achieved by diazotization with sodium nitrite in an acidic medium, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride.[7]
-
Condensation to Form a Hydrazone: The synthesized hydrazine can then be condensed with an appropriate α-keto ester to form a hydrazone.
-
Cyclization to the Triazolinone Ring: The hydrazone intermediate can undergo cyclization under basic or acidic conditions to form the core triazolinone ring structure.[7]
-
N-Alkylation/Arylation: The final step would involve the alkylation or arylation of the triazolinone ring, for instance, the introduction of a difluoromethyl group as seen in sulfentrazone, to yield the final herbicidal molecule.[7]
This conceptual pathway highlights the versatility of the amine functionality in N-(2-amino-5-fluorophenyl)methanesulfonamide for constructing complex heterocyclic systems, which are prevalent in a wide range of biologically active compounds.
The Significance of the Fluorine and Sulfonamide Moieties
The presence of both a fluorine atom and a sulfonamide group in the starting material is of paramount importance in the context of agrochemical design.
-
Fluorine: The incorporation of fluorine into agrochemicals can significantly enhance their efficacy.[1][2] It can increase the metabolic stability of the molecule by blocking sites of oxidation, improve its binding affinity to the target protein, and alter its lipophilicity, which affects its uptake and transport within the plant.[1]
-
Sulfonamide: The sulfonamide group is a key pharmacophore in many herbicides, including the sulfonylureas and sulfonamides that target the acetolactate synthase (ALS) enzyme, and PPO inhibitors like sulfentrazone.[8][9] This group can act as a hydrogen bond donor and acceptor, contributing to the binding of the molecule to its biological target.
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential in the agrochemical industry. Its key functional groups, particularly the readily reducible nitro group, provide a versatile handle for the construction of complex and potent herbicidal and fungicidal molecules. The protocols and conceptual pathways outlined in this guide are intended to provide researchers with a solid foundation for exploring the synthetic utility of this valuable building block. By understanding the underlying chemical principles and leveraging the unique reactivity of this compound, scientists can continue to innovate and develop the next generation of effective and sustainable crop protection solutions.
References
- EvitaChem. Flumetsulam (EVT-268302). EvitaChem. Accessed January 17, 2026.
- National Center for Biotechnology Information. Flumetsulam. PubChem. Accessed January 17, 2026.
- Google Patents.
- BOC Sciences. Sulfentrazone Impurities. BOC Sciences. Accessed January 17, 2026.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Google Patents. New model, the Its Preparation Method And Use of sulfentrazone. CN109071463A.
- ResearchGate. Synthesis of Sulfentrazone and process research. Accessed January 17, 2026.
- PubMed. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Accessed January 17, 2026.
- Wikipedia. Reduction of nitro compounds. Wikipedia. Accessed January 17, 2026.
- Organic Chemistry Portal. Nitro Reduction. Organic Chemistry Portal. Accessed January 17, 2026.
- PubMed Central.
- PubMed Central. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Accessed January 17, 2026.
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Application Notes and Protocols for N-Alkylation of N-(5-fluoro-2-nitrophenyl)methanesulfonamide
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the N-Alkylation of an Electron-Deficient Sulfonamide
The N-alkylation of sulfonamides is a cornerstone transformation in medicinal chemistry and drug discovery, enabling the synthesis of a diverse array of bioactive molecules. The subject of this guide, N-(5-fluoro-2-nitrophenyl)methanesulfonamide, presents a unique challenge and opportunity due to its electronic characteristics. The presence of two potent electron-withdrawing groups—a nitro group ortho to the sulfonamide and a fluoro group meta—significantly increases the acidity of the sulfonamide N-H proton. This heightened acidity (lower pKa) facilitates deprotonation under milder basic conditions compared to electron-neutral or electron-rich arylsulfonamides.[1][2][3][4] However, the resulting sulfonamide anion's nucleophilicity is concurrently diminished, which can impact the rate of subsequent alkylation.[5]
This document provides a comprehensive guide to the N-alkylation of this compound, offering detailed protocols for three robust methods: a classical approach using alkyl halides, the Mitsunobu reaction for sterically hindered or sensitive substrates, and a phase-transfer catalysis (PTC) method for scalable and efficient synthesis. Each protocol is presented with an in-depth rationale for the chosen conditions, potential side reactions, and troubleshooting strategies to empower researchers to achieve optimal outcomes.
Physicochemical Properties and Safety Considerations
This compound is a crystalline solid. While specific safety data for this exact compound is not extensively published, it is prudent to handle it with the care afforded to related nitroaromatic compounds and sulfonamides. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For related compounds such as 5-fluoro-2-nitrophenol and 2-fluoro-5-nitroaniline, potential hazards include skin and eye irritation.[6][7]
Method 1: Classical N-Alkylation with Alkyl Halides
This method represents the most direct approach for N-alkylation, proceeding via an SN2 mechanism. The choice of a suitable base is critical to deprotonate the sulfonamide without promoting side reactions. Given the electron-deficient nature of the substrate, moderately strong bases are typically sufficient.
Causality Behind Experimental Choices:
-
Base Selection: The increased acidity of the N-H proton in this compound allows for the use of bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases such as sodium hydride (NaH) are also effective but may not be necessary and can increase the risk of side reactions if trace moisture is present. Cs₂CO₃ is often preferred in polar aprotic solvents as it is more soluble and the larger cation can lead to a more "naked" and reactive sulfonamide anion.
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base, leaving the sulfonamide anion more available for nucleophilic attack, and they are suitable for the temperature range of the reaction.[5]
-
Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides often provide a good balance of reactivity and stability. Primary and benzylic halides are excellent substrates for this SN2 reaction.[8][9]
Detailed Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes to facilitate deprotonation.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Conversion: If the reaction stalls, consider increasing the temperature or using a more reactive alkylating agent (e.g., switching from an alkyl bromide to an alkyl iodide). A stronger base like NaH in THF can also be employed, though with caution.[5]
-
Side Reactions: Over-alkylation is generally not a concern for N-substituted sulfonamides. However, if the alkylating agent is sensitive to the basic conditions, consider alternative methods like the Mitsunobu reaction.
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the N-alkylation of sulfonamides with primary or secondary alcohols, proceeding under mild, neutral conditions with inversion of stereochemistry at the alcohol carbon.[10][11] This method is particularly advantageous for substrates containing base-sensitive functional groups or when using sterically hindered alcohols.
Causality Behind Experimental Choices:
-
Reagents: The classic Mitsunobu conditions involve triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] The reaction is initiated by the formation of a betaine between PPh₃ and the azodicarboxylate, which then deprotonates the acidic sulfonamide.[11]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent for the Mitsunobu reaction.[12]
-
Order of Addition: The order of reagent addition is crucial for success. The alcohol, sulfonamide, and triphenylphosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate at a reduced temperature to control the exothermic reaction.[12]
Detailed Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes be removed by trituration with a suitable solvent like diethyl ether.
Troubleshooting:
-
Low Yield: Ensure all reagents and the solvent are strictly anhydrous. The pKa of the sulfonamide is well within the suitable range for the Mitsunobu reaction. If yields are still low, consider increasing the equivalents of the Mitsunobu reagents.
-
Product Purification: The removal of triphenylphosphine oxide can be challenging. Using polymer-supported triphenylphosphine can simplify the workup, as the byproduct can be removed by filtration.
Method 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a highly efficient and scalable method for N-alkylation, particularly well-suited for industrial applications.[13][14] This technique involves the use of a phase-transfer catalyst, typically a quaternary ammonium salt, to transport the deprotonated sulfonamide from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent.[15]
Causality Behind Experimental Choices:
-
Catalyst: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are common and effective phase-transfer catalysts. They are lipophilic enough to be soluble in the organic phase while carrying the sulfonamide anion.[14]
-
Base and Solvent System: A biphasic system is employed, often consisting of an organic solvent like toluene or dichloromethane and an aqueous solution of a strong base like sodium hydroxide (NaOH). The base deprotonates the sulfonamide at the interface, and the catalyst facilitates its entry into the organic phase.[15]
-
Scalability and Safety: PTC offers significant advantages in terms of safety and scalability by avoiding the use of strong, moisture-sensitive bases in stoichiometric amounts and often allowing for lower reaction temperatures.[13]
Detailed Experimental Protocol:
-
To a round-bottom flask, add this compound (1.0 eq), the alkyl halide (1.2 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene.
-
Add a 50% aqueous solution of sodium hydroxide (NaOH) (5.0 eq).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 4-12 hours. Vigorous stirring is essential to maximize the interfacial area.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting:
-
Slow Reaction: Increasing the amount of phase-transfer catalyst or the reaction temperature can accelerate the reaction. Ensure that the stirring is vigorous enough to create a fine emulsion.
-
Hydrolysis of Alkylating Agent: If the alkylating agent is prone to hydrolysis, a solid-liquid PTC system can be used with powdered potassium hydroxide or potassium carbonate as the base and a minimal amount of water, or completely anhydrous conditions.
Data Presentation
| Method | Alkylating Agent | Base | Solvent | Temperature | Key Advantages | Potential Challenges |
| Classical Alkylation | Alkyl Halides | Cs₂CO₃, K₂CO₃ | DMF, MeCN | 50-70 °C | Straightforward, widely applicable for simple alkyl groups. | Requires anhydrous conditions, may not be suitable for base-sensitive substrates. |
| Mitsunobu Reaction | Alcohols | - (PPh₃/DIAD) | THF | 0 °C to RT | Mild, neutral conditions; good for sensitive substrates; stereochemical inversion. | Stoichiometric byproducts can complicate purification. |
| Phase-Transfer Catalysis | Alkyl Halides | NaOH (aq) | Toluene/Water | RT to 50 °C | Scalable, cost-effective, often milder conditions. | Requires vigorous mixing; catalyst may need to be removed. |
Experimental Workflow & Visualization
General Workflow for N-Alkylation
Caption: General experimental workflow for N-alkylation.
Mitsunobu Reaction Cycle
Caption: Key intermediates in the Mitsunobu reaction cycle.
References
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
RSC Publishing. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. [Link]
-
ResearchGate. The pKa values of the sulfonamides investigated. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
PubMed. (2020). Sulphonamidic Groups as Electron-Withdrawing Units in Ureido-Based Anion Receptors: Enhanced Anion Complexation versus Deprotonation. [Link]
-
Dembinski, R. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(10), 5480-5567. [Link]
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ResearchGate. (2010). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]
-
Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. [Link]
-
National Institutes of Health. (2018). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. [Link]
-
MDPI. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]
-
ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]
-
Journal of Chemistry and Technologies. (2025). ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. [Link]
-
ResearchGate. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link]
-
ResearchGate. (2015). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]
-
ResearchGate. Relative pKa values of the primary sulfonamide group across the series.... [Link]
-
RSC Publishing. (2019). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. [Link]
- Google Patents.
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Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
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National Institutes of Health. Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides. [Link]
-
ResearchGate. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. [Link]
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PubMed Central. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]
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Synthetic Protocols for the Derivatization of N-(5-fluoro-2-nitrophenyl)methanesulfonamide: A Guide for Researchers
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its diverse biological activities.[1][2] Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this moiety has been integral to the development of diuretics, hypoglycemics, and anti-inflammatory drugs.[3][4][5] The strategic incorporation of fluorine atoms and nitro groups into sulfonamide-bearing scaffolds further enhances their utility, offering avenues for creating complex and potent molecules.
N-(5-fluoro-2-nitrophenyl)methanesulfonamide is a particularly valuable building block for drug discovery and development. Its structure presents three key points for chemical modification: the highly activated fluoro group, the reducible nitro group, and the acidic sulfonamide proton. This guide provides detailed, field-proven protocols for the derivatization of this versatile starting material, offering researchers a robust toolkit for generating diverse libraries of novel compounds. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Chapter 1: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
Mechanistic Principles: The Power of Activation
The fluorine atom in this compound is primed for nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic properties of the aromatic ring. The potent electron-withdrawing nitro group, positioned ortho to the fluorine, acts in concert with the meta-disposed methanesulfonyl group to significantly lower the electron density of the aromatic system.
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[6] A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized by the nitro group, which acts as an "electron sink," thereby stabilizing this high-energy intermediate.[6] In the subsequent step, the fluoride ion, a good leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The ortho and para positioning of the electron-withdrawing group relative to the leaving group is crucial for this stabilization, making the C5-fluorine the exclusive site of substitution.[6]
Caption: Generalized mechanism of SNAr at the C5-position.
Protocol 1: O-Arylation with Phenols
This protocol details the synthesis of diaryl ether derivatives, which are common motifs in biologically active molecules.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.2 eq).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: N-Arylation with Amines
This protocol describes the formation of N-aryl derivatives, providing access to a diverse range of secondary amines.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Morpholine)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add the desired amine (2.0 eq) and potassium carbonate (2.5 eq).
-
Stir the reaction at 85 °C for 3-7 hours, monitoring by TLC.[7]
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If the product is not a solid, extract with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Recrystallization or column chromatography can be used for further purification if necessary.
Protocol 3: S-Arylation with Thiols
This protocol outlines the synthesis of thioether derivatives, which are important in various areas of chemical biology.
Materials:
-
This compound
-
Thiol (e.g., Thiophenol)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the thiol (1.5 eq), and potassium carbonate (3.0 eq) in DMF.[7]
-
Heat the mixture to 90 °C for 3-6 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation: Representative SNAr Reactions
| Nucleophile | Product | Typical Yield (%) |
| Phenol | N-(5-phenoxy-2-nitrophenyl)methanesulfonamide | 75-90% |
| Morpholine | N-(5-morpholino-2-nitrophenyl)methanesulfonamide | 80-95% |
| Thiophenol | N-(5-(phenylthio)-2-nitrophenyl)methanesulfonamide | 70-85% |
Experimental Workflow: SNAr Derivatization
Caption: A generalized workflow for SNAr reactions.
Chapter 2: Derivatization via Reduction of the Nitro Group
Strategic Considerations
The reduction of the nitro group to an aniline is a pivotal transformation, unlocking a plethora of subsequent derivatization possibilities.[8][9] The resulting N-(2-amino-5-fluorophenyl)methanesulfonamide is a versatile intermediate. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.
Protocol 4: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields of the desired aniline.
Materials:
-
This compound derivative
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the nitro-containing starting material (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Purge the reaction flask with nitrogen, then introduce hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the aniline product, which is often pure enough for the next step.
Protocol 5: Metal-Mediated Reduction
Reduction using metals in acidic media is a classic and reliable method, often showing good chemoselectivity.
Materials:
-
This compound derivative
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend the nitro compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl or use it directly in a solvent like ethyl acetate.
-
Heat the mixture to reflux (typically 50-70 °C) for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude aniline.
-
Purify by column chromatography if necessary.
Subsequent Derivatization of the Aniline
The newly formed aniline is a nucleophile and can undergo a variety of reactions.
-
Acylation: React the aniline with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine to form amides.
-
Sulfonylation: Treat the aniline with a sulfonyl chloride in the presence of pyridine to yield a disulfonimide.[10]
-
Diazotization and Sandmeyer Reactions: The aniline can be converted to a diazonium salt using sodium nitrite and a strong acid, which can then be displaced by various nucleophiles (e.g., -Cl, -Br, -CN, -OH) in the presence of a copper(I) salt.
Workflow: Nitro Reduction and Further Functionalization
Caption: Pathways for nitro group reduction and subsequent derivatization.
Chapter 3: Modification of the Methanesulfonamide Moiety
Chemical Principles
The proton on the sulfonamide nitrogen is acidic and can be removed by a suitable base. The resulting anion is a competent nucleophile and can be alkylated or acylated.
Protocol 6: N-Alkylation of the Sulfonamide
This protocol allows for the introduction of alkyl groups onto the sulfonamide nitrogen.
Materials:
-
This compound derivative
-
Alkyl Halide (e.g., Methyl Iodide)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the sulfonamide (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.2 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC.
-
Once complete, filter off the base and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion
This compound is a highly adaptable scaffold for synthetic chemistry. The distinct reactivity of its three functional handles—the activated aromatic fluoride, the reducible nitro group, and the acidic sulfonamide—provides a strategic and modular approach to the synthesis of diverse chemical entities. The protocols outlined in this guide offer reliable and reproducible methods for exploring the chemical space around this core structure, empowering researchers in the fields of medicinal chemistry and materials science to generate novel molecules with tailored properties.
References
- ResearchGate. (2022). The recent progress of sulfonamide in medicinal chemistry.
- PPH 308: MEDICINAL CHEMISTRY - II.
- YouTube. (2022). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Slideshare. Med.chem sulfonamides.
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Wikipedia. Reduction of nitro compounds.
- ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- NIH. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th).
- Nitro Reduction - Common Conditions.
- Semantic Scholar. (2013).
- NIH. (2017). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl].
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- 10. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging N-(5-fluoro-2-nitrophenyl)methanesulfonamide in the Strategic Synthesis of Novel Pyrazole-Based Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Novel COX-2 Inhibitors
The discovery of distinct cyclooxygenase isoforms, COX-1 and COX-2, was a watershed moment in anti-inflammatory therapy.[1] While COX-1 is a constitutive enzyme responsible for homeostatic functions like gastrointestinal protection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] This distinction paved the way for selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to provide potent analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]
Celecoxib, a diaryl-substituted pyrazole, is a landmark example of a selective COX-2 inhibitor.[3][4] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[4][5] The chemical architecture of Celecoxib, particularly the polar sulfonamide side chain, allows it to bind selectively to a hydrophilic region near the active site of the COX-2 enzyme.[1][3]
This guide explores the strategic use of N-(5-fluoro-2-nitrophenyl)methanesulfonamide as a versatile starting material for the synthesis of novel pyrazole-based anti-inflammatory agents, envisioned as structural analogs of celecoxib. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methanesulfonamide group provides a key pharmacophore for COX-2 selectivity, analogous to the benzenesulfonamide in celecoxib. The synthetic pathway detailed herein involves the transformation of this nitroaromatic compound into a key hydrazine intermediate, followed by a classic cyclocondensation reaction to construct the bioactive pyrazole core.
Part I: Synthesis of the Key Intermediate: 4-Fluoro-2-(methylsulfonylamino)phenylhydrazine
The conversion of this compound into a reactive hydrazine is the cornerstone of this synthetic strategy. This process is logically divided into two critical steps: reduction of the nitro group to a primary amine, followed by diazotization and subsequent reduction to the target hydrazine.
Protocol 1: Reduction of this compound
Causality: The nitro group is electronically withdrawing and chemically inert in the subsequent cyclization step. Its reduction to a primary amine is the essential first transformation to enable the formation of the hydrazine functionality. Catalytic hydrogenation is a clean and efficient method for this purpose, typically affording high yields with minimal side products.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
-
Filter aid (e.g., Celite®)
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like methanol (approx. 10-15 mL per gram of starting material).
-
Carefully add 10% Pd/C catalyst to the solution (approx. 5-10% by weight of the starting material).
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) and agitate the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-(2-amino-5-fluorophenyl)methanesulfonamide. This product is often of sufficient purity for the next step.
Protocol 2: Conversion of Amine to Hydrazine
Causality: This transformation proceeds via a diazonium salt intermediate. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt. This intermediate is highly reactive and unstable at room temperature; therefore, maintaining a temperature of 0-5 °C is critical. The subsequent reduction of the diazonium salt, for which stannous chloride is an effective reagent, yields the desired hydrazine hydrochloride.
Materials:
-
N-(2-amino-5-fluorophenyl)methanesulfonamide (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized water
-
Ice bath
Procedure:
-
Prepare a solution of N-(2-amino-5-fluorophenyl)methanesulfonamide (1.0 eq) in concentrated HCl, cooled in an ice bath to 0-5 °C.
-
In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate, larger reaction vessel, prepare a solution of stannous chloride dihydrate (approx. 3.0 eq) in concentrated HCl, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate, the hydrazine hydrochloride salt, should form.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold water, followed by a non-polar solvent like hexane to aid in drying.
-
Dry the product under vacuum to yield 4-fluoro-2-(methylsulfonylamino)phenylhydrazine hydrochloride.
Part II: Synthesis of a Novel Anti-inflammatory Agent
With the key hydrazine intermediate in hand, the final step is the construction of the pyrazole ring through a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound. This reaction is a variant of the classic Knorr pyrazole synthesis.[6]
Protocol 3: Cyclocondensation to Form a Celecoxib Analog
Causality: This reaction forms the thermodynamically stable five-membered pyrazole ring. The hydrazine attacks the carbonyls of the 1,3-diketone, leading to a condensation and subsequent cyclization/dehydration cascade to yield the aromatic pyrazole. The use of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione as the dicarbonyl partner will create a direct structural analog of celecoxib, allowing for a meaningful comparison of its potential biological activity.[7][8]
Materials:
-
4-Fluoro-2-(methylsulfonylamino)phenylhydrazine hydrochloride (from Protocol 2)
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
Absolute Ethanol
-
Reaction vessel with reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the synthesized hydrazine hydrochloride (1.0 eq) and 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.05 eq) in absolute ethanol.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for several hours (typically 5-10 hours).[7][9]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final compound: N-(5-fluoro-2-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)methanesulfonamide .
Visual and Data-Driven Analysis
Workflow and Mechanistic Diagrams
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Quantitative Data and Expected Properties
The following tables provide expected properties for the synthesized compounds and representative yields from similar published syntheses.
Table 1: Physicochemical and Spectroscopic Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm, indicative) |
|---|---|---|---|
| N-(2-amino-5-fluorophenyl)methanesulfonamide | C₇H₉FN₂O₂S | 204.22 | 7.0-6.5 (aromatic), 4.0-3.5 (amine), 3.0 (methyl) |
| Celecoxib Analog | C₁₇H₁₅F₄N₃O₂S | 417.38 | 8.0-7.0 (aromatic), 6.9 (pyrazole), 3.1 (SO₂Me), 2.4 (Ar-Me) |
Table 2: Summary of Reported Yields for Analogous Reactions
| Reaction Step | Description | Reported Yield Range | Reference(s) |
|---|---|---|---|
| Claisen Condensation | Formation of 1,3-diketone | 90-96% | [8][10] |
| Cyclocondensation | Formation of Celecoxib | 75-90% | [9][11]|
Safety and Handling
Researchers must consult the Safety Data Sheet (SDS) for each chemical before use.
-
This compound and its derivatives: Handle with care. Nitroaromatic compounds can be toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12][13]* Catalysts and Reagents: Palladium on carbon is flammable. Do not expose the dry catalyst to air. Stannous chloride and concentrated HCl are corrosive and cause severe burns. Handle only in a well-ventilated fume hood.
-
Solvents: Methanol and ethanol are flammable. Keep away from ignition sources.
Conclusion
This compound serves as a promising and adaptable starting material for the creation of novel anti-inflammatory agents. The protocols detailed in this guide provide a robust and logically sound pathway to synthesize celecoxib analogs by leveraging fundamental organic transformations. This strategy allows for the generation of new chemical entities that retain the core pharmacophore for selective COX-2 inhibition while introducing structural modifications that may enhance potency, selectivity, or pharmacokinetic properties. The systematic approach outlined here provides a solid foundation for further research and development in the critical field of anti-inflammatory therapeutics.
References
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Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]
-
Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]
-
Patel, R. K., & Tadi, P. (n.d.). Celecoxib. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Tzeng, C.-C., et al. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. Retrieved from [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Saeed, A., et al. (2014). Developments in Synthesis of the Anti-Inflammatory Drug, Celecoxib: A Review. PubMed. Retrieved from [Link]
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. (n.d.). Ingenta Connect. Retrieved from [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. (2012). Bentham Science Publishers. Retrieved from [Link]
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020). RSC Publishing. Retrieved from [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Authorea. Retrieved from [Link]
-
Design and synthesis of some pyrazole derivatives of expected anti-inflammatory and analgesic activities. (2025). ResearchGate. Retrieved from [Link]
-
The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis method of celecoxib. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- Process for preparation of celecoxib. (n.d.). Google Patents.
- Continuous processes for the manufacture of celocoxib. (n.d.). Google Patents.
-
Synthesis of Celecoxib, Mavacoxib, SC‐560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules. (2017). Semantic Scholar. Retrieved from [Link]
- Synthesis method of celecoxib. (n.d.). Google Patents.
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Acros Organics. Retrieved from [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). PMC - NIH. Retrieved from [Link]
Sources
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- 11. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for N-(5-fluoro-2-nitrophenyl)methanesulfonamide in Novel Antibacterial Compound Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive technical guide for researchers exploring the potential of N-(5-fluoro-2-nitrophenyl)methanesulfonamide as a scaffold for the development of new antibacterial agents. This document details a proposed synthesis, methodologies for in vitro and in vivo evaluation, and discusses the rationale behind its potential mechanism of action.
I. Introduction: The Rationale for this compound in Antibacterial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics.[1] Sulfonamides, a long-standing class of synthetic antimicrobial agents, continue to be a valuable starting point for medicinal chemistry efforts due to their well-understood mechanism of action and amenability to chemical modification.[2][3] They typically function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3]
This compound incorporates several key structural features that make it an intriguing candidate for further investigation:
-
Sulfonamide Moiety: The core pharmacophore responsible for the canonical antibacterial activity of this class of compounds.
-
Nitrophenyl Group: The nitroaromatic group is a common feature in various antimicrobial compounds and can be a substrate for bacterial nitroreductases, potentially leading to the formation of cytotoxic reactive nitrogen species. This offers a potential secondary mechanism of action.
-
Fluoro-Substituent: The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.
This guide provides a framework for the synthesis and evaluation of this compound and its derivatives as potential antibacterial agents.
II. Synthesis of this compound
A. Step 1: Synthesis of 5-fluoro-2-nitroaniline
The first step involves the selective nucleophilic aromatic substitution of one of the fluorine atoms in 2,4-difluoronitrobenzene with ammonia to yield 5-fluoro-2-nitroaniline.
Diagram of the synthesis of 5-fluoro-2-nitroaniline:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-(5-fluoro-2-nitrophenyl)methanesulfonamide
Welcome to the technical support center for the purification of N-(5-fluoro-2-nitrophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining a high-purity final product. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven techniques to address the common challenges encountered during the purification of this and similar sulfonamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
The impurity profile of your crude product is largely dependent on the synthetic route and reaction conditions. However, common impurities to anticipate include:
-
Unreacted Starting Materials: Residual 5-fluoro-2-nitroaniline and methanesulfonyl chloride.
-
Positional Isomers: Depending on the regioselectivity of the synthesis, other isomers may be present.[1]
-
Hydrolysis Products: Methanesulfonyl chloride can hydrolyze to methanesulfonic acid, which may form salts.
-
Di-sulfonated Byproducts: Over-reaction can lead to the formation of N,N-bis(methylsulfonyl) derivatives.
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., pyridine, triethylamine, dichloromethane) and their salts.
Q2: What are the recommended primary purification methods for this compound?
The two most effective and widely used methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1][2]
-
Recrystallization is ideal when you have a crystalline solid and the impurities have different solubility profiles from your target compound. It is often faster and more scalable than chromatography.[3]
-
Column Chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase, making it excellent for removing impurities with polarities similar to the product.[4]
Q3: How can I perform a quick purity assessment of my crude product before committing to a large-scale purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid preliminary purity check. It will help you visualize the number of components in your crude mixture and guide your choice of purification strategy.
Quick TLC Protocol:
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or acetone).
-
Stationary Phase: Use a standard silica gel TLC plate.
-
Mobile Phase (Eluent): A good starting point is a mixture of non-polar and polar solvents. Common systems for sulfonamides include Ethyl Acetate/Hexane or Dichloromethane/Methanol. A 3:7 to 1:1 ratio of Ethyl Acetate to Hexane is a reasonable starting point.
-
Spotting & Development: Spot your sample on the plate and develop it in a chamber saturated with the mobile phase.
-
Visualization: Visualize the separated spots under UV light (254 nm).[5] The presence of multiple spots indicates impurities. You can also use staining agents like fluorescamine, which makes sulfonamides appear as yellow-green fluorescent spots under UV light at 366 nm.[5][6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Issue 1: My product fails to crystallize or "oils out" during recrystallization.
-
Possible Cause: The chosen solvent is not optimal. The compound may be too soluble, or the solution may be supersaturated with impurities that inhibit crystal lattice formation. "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution cools too rapidly.
-
Suggested Solution:
-
Systematic Solvent Screening: Before committing your entire batch, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) at room temperature and upon heating.[3]
-
Use a Mixed-Solvent System: If no single solvent is ideal, a binary system can provide the necessary solubility gradient. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the good solvent to clarify and then allow it to cool slowly.
-
Promote Slow Cooling: Rapid cooling, such as immediately placing the flask in an ice bath, can lead to the precipitation of an amorphous solid or oil. Allow the solution to cool to room temperature slowly to encourage the formation of pure crystals.[3]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound.
-
Issue 2: My yield after recrystallization is very low.
-
Possible Cause: The target compound has significant solubility in the solvent even at low temperatures, or premature crystallization occurred during a hot filtration step.
-
Suggested Solution:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in the mother liquor upon cooling.
-
Optimize the Solvent System: As mentioned above, a mixed-solvent system can be fine-tuned to decrease the product's solubility at cold temperatures.
-
Preheat Filtration Apparatus: If you are performing a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent the product from crystallizing on the filter paper.
-
Recover a Second Crop: Concentrate the mother liquor (the remaining solution after the first filtration) and cool it again to obtain a second, albeit likely less pure, crop of crystals.
-
Issue 3: Impurities are co-eluting with my product during column chromatography.
-
Possible Cause: The polarity of the mobile phase is not optimized for separating the components, or the stationary phase is not providing adequate selectivity.
-
Suggested Solution:
-
Optimize the Mobile Phase: Use TLC to test various solvent systems. Aim for a system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from the impurity spots.
-
Employ Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity over the course of the separation. This technique is highly effective for separating compounds with different polarities.[4]
-
Change the Stationary Phase: If silica gel is not effective, consider a different stationary phase. Options include:
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow. The ideal solvent must be determined experimentally.
1. Solvent Selection (Microscale):
-
Place ~20 mg of crude this compound into several test tubes.
-
Add 0.5 mL of a different test solvent to each tube (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone/Water mixture).
-
Observe solubility at room temperature. An ideal solvent will show poor solubility.[3]
-
Heat the tubes that did not dissolve. The ideal solvent will dissolve the compound completely when hot.
-
Allow the hot solutions to cool to room temperature, then place in an ice bath. The ideal solvent will yield a high quantity of crystals.
| Test Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation (Cold) |
| Ethanol | Low | High | Good |
| Isopropanol | Low | High | Good |
| Ethyl Acetate | Medium | High | Fair |
| Toluene | Very Low | Medium | Poor |
| Water | Insoluble | Insoluble | None |
| Ethanol/Water (9:1) | Low | High | Excellent |
2. Recrystallization Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
1. Preparation:
-
Select Eluent: Based on prior TLC analysis, prepare a mobile phase that provides good separation.
-
Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Alternatively, for less soluble compounds, create a dry-pack by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
2. Elution and Collection:
-
Load the Sample: Carefully add the prepared sample to the top of the silica gel bed.
-
Elute: Begin adding the mobile phase to the top of the column. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process and troubleshooting logic for the purification workflow.
Caption: Troubleshooting flowchart for column chromatography co-elution.
References
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
- Byproduct identification and removal in sulfonamide synthesis. (2025). Benchchem.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).
- Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. (2025). Benchchem.
- Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
Sources
Technical Support Center: Optimizing the Synthesis of N-(5-fluoro-2-nitrophenyl)methanesulfonamide
Introduction
Welcome to the technical support guide for the synthesis of N-(5-fluoro-2-nitrophenyl)methanesulfonamide. This molecule is a key intermediate in various drug discovery and development programs. The reaction, a nucleophilic substitution of 5-fluoro-2-nitroaniline on methanesulfonyl chloride, appears straightforward but presents several challenges that can impact yield, purity, and reproducibility.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis. Our approach is rooted in explaining the chemical principles behind each step, enabling you to make informed decisions and optimize your reaction conditions effectively.
Section 1: Reaction Overview and Mechanism
The core transformation is the reaction of a primary arylamine with methanesulfonyl chloride (MsCl) to form a sulfonamide. The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting aniline.
The presence of a nitro group at the ortho position and a fluorine atom at the meta position significantly deactivates the aniline ring through electron withdrawal. This reduced nucleophilicity of the amine starting material makes the reaction more sensitive to suboptimal conditions compared to syntheses with electron-rich anilines.
Caption: General mechanism for the synthesis of N-arylsulfonamides.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or Non-Existent Product Yield
Question: My reaction yield is consistently low, or the reaction fails to proceed at all. What are the most likely causes?
Answer: This is the most frequently reported issue and typically points to one of three primary causes:
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride (MsCl) is highly reactive and extremely sensitive to moisture.[1][2] Any water present in the solvent, on the glassware, or from atmospheric exposure will rapidly hydrolyze MsCl to the unreactive methanesulfonic acid, effectively removing it from your reaction.
-
Inactivation of the Aniline Nucleophile: The reaction generates one equivalent of HCl. In the absence of a suitable base, this acid will protonate the starting 5-fluoro-2-nitroaniline. The resulting ammonium salt is no longer nucleophilic and cannot react with MsCl, effectively halting the reaction.[2]
-
Incomplete Reaction: Due to the deactivating effect of the nitro and fluoro groups, the starting aniline is a relatively weak nucleophile. The reaction may simply be slow and require more time or gentle heating to reach completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled after several hours at room temperature, consider extending the reaction time to 12-24 hours.[2] A slight increase in temperature (e.g., to 40 °C) can also be beneficial, but be aware this may increase the formation of side products.[2]
-
Issue 2: Formation of Significant Impurities
Question: My crude product shows a significant byproduct that is difficult to separate from the desired sulfonamide. What is it and how can I prevent it?
Answer: The most common byproduct in the sulfonylation of primary amines is the di-sulfonated product, in this case, N,N-bis(methylsulfonyl)-5-fluoro-2-nitroaniline. This occurs when the initially formed sulfonamide product is deprotonated and reacts with a second molecule of MsCl.
-
Primary Cause 1: Incorrect Stoichiometry: Using an excess of methanesulfonyl chloride is the most direct cause of di-sulfonylation.[2]
-
Solution: Carefully control the stoichiometry. Use the 5-fluoro-2-nitroaniline as the limiting reagent or use a slight excess of the aniline (e.g., 1.05 to 1.1 equivalents) relative to MsCl. This strategy ensures the more reactive MsCl is consumed before it can react with the product.[2]
-
-
Primary Cause 2: High Reaction Temperature or Rapid Addition: High local concentrations of MsCl and elevated temperatures can favor the second sulfonylation reaction.[2]
-
Solution: Add the methanesulfonyl chloride dropwise to a cooled solution (0 °C) of the aniline and base.[2] This maintains a low concentration of the electrophile and controls the initial exotherm of the reaction. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 3: Frequently Asked Questions (FAQs) for Optimization
Q1: What is the optimal solvent and base combination? Aprotic solvents are generally preferred to avoid any reaction with the sulfonyl chloride.[3] Dichloromethane (DCM) is an excellent first choice as it dissolves the starting materials well and is unreactive.[2] Tetrahydrofuran (THF) is also a suitable alternative. For the base, pyridine is often used as it can also serve as the solvent, though using it as a co-solvent in DCM is more common for easier work-up. Triethylamine (TEA) is another effective choice.
Q2: How critical is temperature control during the reaction? Temperature control is crucial, especially during the addition of methanesulfonyl chloride. The reaction is exothermic. Adding MsCl to the aniline solution at 0 °C allows for better control over the reaction rate, minimizes the formation of the di-sulfonated byproduct, and prevents potential decomposition.[2] After the addition is complete, allowing the reaction to warm to room temperature for 12-16 hours is a standard and effective procedure.[2]
Q3: What is the best method for reaction work-up and product purification? A standard aqueous work-up is effective. The reaction mixture is typically diluted with DCM and washed sequentially with a weak acid (e.g., 1M HCl) to remove the organic base (pyridine or TEA), followed by saturated sodium bicarbonate solution to remove any methanesulfonic acid, and finally with brine.[2] The most common and effective method for purifying the solid product is recrystallization.[1] Ethanol or mixtures of ethanol and water are often good solvent systems for sulfonamides.[1] Small-scale solubility tests are recommended to find the ideal solvent.
Section 4: Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Materials:
-
5-fluoro-2-nitroaniline
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-fluoro-2-nitroaniline (1.0 eq.).
-
Add anhydrous DCM (approx. 0.1 M concentration relative to the aniline) followed by anhydrous pyridine (1.2 eq.). Stir until all solids are dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add methanesulfonyl chloride (1.05 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Section 5: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry | 1.0 eq. Aniline, 1.05 eq. MsCl, 1.2 eq. Base | A slight excess of aniline helps prevent di-sulfonylation.[2] Excess base ensures complete HCl neutralization. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants, and easy to remove. Must be anhydrous to prevent MsCl hydrolysis.[2][3] |
| Base | Pyridine or Triethylamine (TEA) | Non-nucleophilic base to scavenge HCl without competing with the aniline.[1][2][3] |
| Temperature | 0 °C for MsCl addition, then Room Temp. | Controls exothermicity and minimizes side reactions during addition.[2] Allows for reasonable reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of methanesulfonyl chloride by atmospheric moisture.[1][2] |
| Reaction Time | 12 - 24 hours | The deactivated aniline may require a longer reaction time for completion. Monitor by TLC/HPLC.[2] |
References
- Common Issues in Sulfonamide Synthesis and Solutions. BenchChem.
- Technical Support Center: Methanesulfonyl
- Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
-
Methanesulfonyl chloride. Wikipedia. [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]
Sources
"degradation pathways of N-(5-fluoro-2-nitrophenyl)methanesulfonamide under acidic/basic conditions"
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of N-(5-fluoro-2-nitrophenyl)methanesulfonamide. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to support your experimental work. The information herein is synthesized from established principles of pharmaceutical forced degradation studies and the known chemistry of the sulfonamide class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can predict the most likely pathways based on the chemistry of sulfonamides. The primary degradation route for sulfonamides under hydrolytic stress (both acidic and basic) is the cleavage of the sulfur-nitrogen (S-N) bond.[1]
-
Under acidic conditions: The sulfonamide linkage is susceptible to hydrolysis, which would likely yield methanesulfonic acid and 5-fluoro-2-nitroaniline. The reaction is generally acid-catalyzed.[2][3]
-
Under basic conditions: While some sulfonamides are more stable in alkaline conditions, hydrolysis of the S-N bond can still occur, leading to the same primary degradation products: methanesulfonic acid and 5-fluoro-2-nitroaniline.[4][5] The rate and mechanism might differ from acidic hydrolysis.[6]
It is also plausible, though likely a minor pathway, that under certain conditions, nucleophilic substitution on the aromatic ring could occur, particularly given the activating effect of the nitro group. However, S-N bond cleavage is the most commonly observed degradation pathway for this class of compounds.[7][8]
Q2: What are the regulatory guidelines for conducting forced degradation studies?
Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory agencies like the FDA and outlined in the International Council on Harmonisation (ICH) guidelines.[9][10] The goal is to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11] Key ICH guidelines to consult are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[9]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[12]
-
ICH Q2(R1): Validation of Analytical Procedures.
These studies typically involve exposing the drug substance to conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.[10][13][14]
Q3: My analysis shows no degradation of this compound under my initial stress conditions. What should I do?
If you observe no degradation, it could be due to several factors:
-
Insufficiently Harsh Conditions: The compound may be highly stable under the initial conditions. Forced degradation studies should aim for 5-20% degradation to ensure that the analytical method is challenged and potential degradants are formed at detectable levels.[13][14] Consider increasing the temperature (in 10°C increments, e.g., up to 80°C), extending the exposure time, or using a higher concentration of the stressor (e.g., acid or base).[13][14]
-
Analytical Method is Not Stability-Indicating: Your current analytical method might not be able to separate the parent compound from its degradation products. It's crucial to develop and validate a stability-indicating method, typically a gradient HPLC method, that can resolve all potential degradants from the parent peak.[11][15]
-
Solubility Issues: The compound may not be fully dissolved in the stress medium, limiting its exposure to the hydrolytic environment. Ensure complete dissolution, possibly by using a co-solvent, but first verify that the co-solvent itself is stable under the stress conditions and does not interfere with the analysis.[13][15]
Troubleshooting Guides
Troubleshooting Poor Chromatographic Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Co-eluting peaks of parent and degradant | Inadequate mobile phase gradient. | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect column chemistry. | Consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) to alter selectivity. | |
| Suboptimal mobile phase pH. | Adjust the pH of the aqueous portion of the mobile phase to alter the ionization state of the analyte and degradants, which can significantly impact retention and resolution. | |
| Peak tailing | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[16] |
| Active sites on the column packing. | Use a mobile phase with a competing base or an acidic additive to minimize secondary interactions. | |
| Ghost peaks | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and prepare fresh mobile phases daily.[17] Implement a needle wash step in your autosampler sequence.[17] |
Troubleshooting Unexpected Degradation Results
| Problem | Potential Cause | Troubleshooting Steps |
| More degradation than expected | Incorrect concentration of stressor (acid/base). | Verify the concentration of your acid and base solutions. |
| Higher than intended temperature. | Calibrate your oven or water bath to ensure accurate temperature control.[1] | |
| Presence of catalytic impurities (e.g., metal ions). | Use high-purity reagents and solvents. Consider using a chelating agent like EDTA if metal ion catalysis is suspected.[1] | |
| Appearance of unexpected peaks | Interaction with co-solvent or buffer components. | Run a blank experiment with the co-solvent or buffer under the same stress conditions to check for its degradation. |
| Oxidative degradation from dissolved oxygen. | Degas your solutions and consider performing the experiment under an inert atmosphere (e.g., nitrogen). |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M hydrochloric acid.
-
Control Sample Preparation: Prepare a control sample by adding the same volume of stock solution to an equal volume of purified water.
-
Incubation: Place the stress and control samples in a constant temperature bath set at 60°C.
-
Time-Point Sampling: Withdraw aliquots from both the stress and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization and Dilution: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide. Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Basic Hydrolysis of this compound
-
Preparation of Stock Solution: Follow step 1 from the Acidic Hydrolysis protocol.
-
Stress Sample Preparation: In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M sodium hydroxide.
-
Control Sample Preparation: Follow step 3 from the Acidic Hydrolysis protocol.
-
Incubation: Place the stress and control samples in a constant temperature bath set at 60°C.
-
Time-Point Sampling: Follow step 5 from the Acidic Hydrolysis protocol.
-
Neutralization and Dilution: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid. Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualization of Pathways and Workflows
Caption: Predicted acidic degradation pathway.
Caption: Predicted basic degradation pathway.
Caption: General experimental workflow for degradation studies.
References
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 18, 2026, from [Link]
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 18, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved January 18, 2026, from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products - FDA. (n.d.). Retrieved January 18, 2026, from [Link]
-
Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Hydrolysis of sulphonamides in aqueous solutions - PubMed. (2012, June 30). Retrieved January 18, 2026, from [Link]
-
Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
Common Issues in HPLC Analysis - Medikamenter Quality Services. (n.d.). Retrieved January 18, 2026, from [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1981, January 1). Retrieved January 18, 2026, from [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
-
Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides - Globe Thesis. (2017, September 6). Retrieved January 18, 2026, from [Link]
-
Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. (2024, June 18). Retrieved January 18, 2026, from [Link]
-
Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. (n.d.). Retrieved January 18, 2026, from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (n.d.). Retrieved January 18, 2026, from [Link]
-
Identification and determination of metabolites and degradation products of sulfonamide antibiotics | Scilit. (n.d.). Retrieved January 18, 2026, from [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (n.d.). Retrieved January 18, 2026, from [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. (2020, August 28). Retrieved January 18, 2026, from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (n.d.). Retrieved January 18, 2026, from [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. (2023, August 28). Retrieved January 18, 2026, from [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. globethesis.com [globethesis.com]
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Technical Support Center: Troubleshooting Low Yield in N-(5-fluoro-2-nitrophenyl)methanesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-(5-fluoro-2-nitrophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your synthesis and achieve higher yields.
The synthesis of this compound is a critical step in various research and development pipelines. However, achieving a high yield can be challenging. This guide provides a structured approach to troubleshooting common issues you may encounter.
Troubleshooting Guide: Low Yield
Low yield is a frequent problem in the synthesis of this compound. The following sections detail potential causes and their solutions, starting with the most common and easily addressable issues.
Issue 1: Incomplete Reaction
An incomplete reaction is often the primary cause of low yield.[1][2] Several factors can contribute to this issue.
Potential Cause 1: Insufficient Base
The reaction between 5-fluoro-2-nitroaniline and methanesulfonyl chloride produces hydrochloric acid (HCl) as a byproduct.[1] If not neutralized, HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: Ensure at least a stoichiometric equivalent of a suitable base, such as pyridine or triethylamine, is used to neutralize the HCl produced.[1] Using a slight excess of the base (e.g., 1.1 equivalents) is often recommended.
Potential Cause 2: Poor Quality Reagents
Methanesulfonyl chloride is highly reactive and susceptible to degradation, particularly from moisture.
-
Solution: Use a fresh bottle of methanesulfonyl chloride or distill it before use. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the ingress of atmospheric moisture.[1]
Potential Cause 3: Inadequate Reaction Time or Temperature
The reaction may not have had sufficient time to go to completion, or the temperature may be too low.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time. A slight increase in temperature can also be beneficial, but be cautious as this can promote the formation of side products.[1]
Issue 2: Formation of Side Products
The formation of unwanted byproducts can significantly reduce the yield of the desired product.
Potential Cause 1: Di-sulfonylation
Excess methanesulfonyl chloride can react with the desired this compound to form a di-sulfonated byproduct.[1]
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the 5-fluoro-2-nitroaniline (e.g., 1.05 to 1.1 equivalents) relative to methanesulfonyl chloride can help ensure the complete consumption of the sulfonylating agent.[1] Additionally, a slow, dropwise addition of methanesulfonyl chloride at a low temperature (e.g., 0 °C) can minimize the formation of this byproduct.[1]
Potential Cause 2: Polymerization
If the amine group of one molecule reacts with the sulfonyl chloride group of another, unwanted polymeric material can form.[3][4]
-
Solution: This is less common in this specific reaction but can be minimized by maintaining dilute reaction conditions and ensuring efficient stirring to prevent localized high concentrations of reactants.
Issue 3: Product Loss During Workup and Purification
Significant product loss can occur during the isolation and purification steps.[2]
Potential Cause 1: Inefficient Extraction
The product may not be fully extracted from the reaction mixture into the organic phase.
-
Solution: Ensure the pH of the aqueous layer is adjusted appropriately to ensure the product is in its neutral form. Perform multiple extractions with a suitable organic solvent to maximize recovery.
Potential Cause 2: Suboptimal Recrystallization
Improper solvent choice or technique during recrystallization can lead to significant product loss.
-
Solution: Carefully select a recrystallization solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly to allow for the formation of pure crystals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction?
A1: Anhydrous aprotic solvents like dichloromethane (DCM) are generally preferred as they have good solubility for the reactants and are easy to remove.[1]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture on a TLC plate alongside your starting material (5-fluoro-2-nitroaniline). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Q3: My final product is colored. How can I decolorize it?
A3: Colored impurities can often be removed by treating a solution of the product with activated charcoal during recrystallization.
Q4: Can I use a different base other than pyridine or triethylamine?
A4: Other non-nucleophilic organic bases can be used. However, it's important to ensure they are strong enough to neutralize the generated HCl and are compatible with the reaction conditions.
Q5: What are the key safety precautions for this synthesis?
A5: Methanesulfonyl chloride is corrosive and lachrymatory. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so it's important to control the addition of reagents and monitor the temperature.[5]
Experimental Protocols
General Synthesis of this compound
-
To a solution of 5-fluoro-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
TLC Monitoring Protocol
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
On a TLC plate, spot the starting material (5-fluoro-2-nitroaniline) as a reference.
-
Carefully take a small aliquot of the reaction mixture with a capillary tube and spot it next to the reference spot.
-
Place the TLC plate in the chamber and allow the eluent to run up the plate.
-
Visualize the plate under UV light. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Visualizations
Reaction Scheme
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Base | Pyridine or Triethylamine (~1.1 eq) | Neutralizes HCl byproduct, preventing aniline protonation.[1] | Reaction stalls, leading to low yield. |
| Solvent | Anhydrous Aprotic (e.g., DCM) | Good solubility for reactants, easy to remove. | Hydrolysis of methanesulfonyl chloride if wet. |
| Temperature | 0 °C during addition, then warm to RT | Favors mono-sulfonylation, minimizes side reactions.[1] | Increased rate of di-sulfonylation at higher temperatures. |
| Addition Rate of MsCl | Slow, dropwise | Maintains low concentration of MsCl, favoring N-sulfonylation.[1] | Localized high concentration can increase di-sulfonylation. |
References
- Benchchem. Technical Support Center: Methanesulfonylation of Anilines.
- Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133.
- SynHet. N-(5-Fluoro-2-methoxy-4-nitrophenyl)methanesulfonamide.
- Benchchem. Minimizing side products in sulfonamide synthesis.
- Reddit. Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
- National Center for Biotechnology Information. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
- Unknown. Sulfa Antibiotics - Synthesis of Sulfanilamide.
- Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
- National Center for Biotechnology Information. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- ResearchGate. (PDF) Sulfonamide derivatives: Synthesis and applications.
- BLDpharm. 1135282-97-1|N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide.
- BLDpharm. 475278-66-1|this compound.
- Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
- Google Patents. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.
- Benchchem. Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- National Center for Biotechnology Information. 2-Fluoro-5-nitroaniline.
- BLD Pharm. 2369-11-1|5-Fluoro-2-nitroaniline.
- BLD Pharm. 841476-27-5|(2-Fluoro-5-nitrophenyl)methanesulfonyl chloride.
- ChemicalBook. This compound | 475278-66-1.
- ChemicalBook. 2-Fluoro-N-Methyl-5-nitroaniline synthesis.
- MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- Google Patents. WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
- ChemicalBook. N-(2-FLUORO-5-NITROPHENYL)METHANESULFONAMIDE suppliers & manufacturers in China.
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Technical Support Center: Managing Exothermic Reactions in the Nitration of Fluorophenyl Compounds
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the safe and effective management of exothermic reactions during the nitration of fluorophenyl compounds. This resource is tailored for researchers, scientists, and drug development professionals who handle these potentially hazardous yet crucial synthetic transformations. Our goal is to equip you with the technical knowledge and practical insights necessary to mitigate risks, troubleshoot common issues, and optimize your experimental outcomes.
Introduction to the Challenge
The nitration of fluorophenyl compounds is a cornerstone of many synthetic pathways in the pharmaceutical and fine chemical industries. However, the inherent exothermic nature of nitration, coupled with the electronic effects of fluorine substituents, presents a unique set of challenges.[1] The strong electron-withdrawing properties of fluorine can deactivate the aromatic ring, necessitating harsher reaction conditions which, in turn, can elevate the risk of thermal runaway and the formation of unstable, energetic byproducts.[1][2] This guide provides a structured approach to understanding and controlling these risks.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the safety, mechanics, and control of fluorophenyl nitration reactions.
Q1: What are the primary hazards associated with the nitration of fluorophenyl compounds?
A1: The primary hazards stem from two main sources:
-
Runaway Reactions: Nitration reactions are highly exothermic.[1][3] A rapid, uncontrolled increase in temperature, known as a thermal runaway, can occur if the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[4][5] This can lead to a dangerous surge in pressure, potentially causing equipment failure, fire, or an explosion.[4]
-
Thermal Instability of Nitro Compounds: The resulting fluorinated nitroaromatic compounds can be thermally unstable and may decompose violently.[1][6] This instability can be exacerbated by the presence of impurities or residual acids like sulfuric acid.[1][6]
Q2: How does the fluorine substituent influence the reaction and its associated hazards?
A2: The fluorine atom is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[2] This deactivation means that the nitration of fluorophenyl compounds is often slower and may require more forcing conditions (e.g., higher temperatures, stronger nitrating agents) compared to the nitration of non-fluorinated aromatics.[2] These harsher conditions increase the potential for side reactions and can make the system more challenging to control, thereby elevating the risk of a thermal event.[2]
Q3: What are the essential safety protocols that must be in place before starting a nitration experiment?
A3: A multi-layered safety approach is critical:
-
Thorough Risk Assessment: Before any experiment, a comprehensive risk assessment is mandatory to identify potential hazards and establish robust control measures.[1]
-
Engineering Controls: All manipulations involving corrosive and toxic reagents must be conducted in a certified chemical fume hood with excellent ventilation.[1][2][7][8] For larger scale reactions, specialized reactors with integrated cooling and emergency quenching systems are necessary.[4]
-
Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat must be worn at all times.[2][7][8][9]
-
Emergency Preparedness: Ensure that an appropriate quenching agent (e.g., a large volume of ice-water) is readily accessible.[4] All personnel must be trained on emergency shutdown and response procedures.[8]
Q4: What is the role of calorimetry in assessing the safety of a nitration reaction?
A4: Calorimetry is indispensable for quantifying the thermal hazards of a nitration process before attempting it on a larger scale.[10] Techniques such as Differential Scanning Calorimetry (DSC), Reaction Calorimetry (RC), and Accelerating Rate Calorimetry (ARC) are used to measure critical safety parameters.[1][4][10] These studies help determine the heat of reaction (ΔHr), the adiabatic temperature rise (ΔTad), and the onset temperature of decomposition, which are vital for designing safe processes and emergency relief systems.[4][10]
| Calorimetry Parameter | Significance in Nitration Safety |
| Heat of Reaction (ΔHr) | Represents the total heat released by the desired reaction. A high value indicates a greater potential for temperature increase if cooling fails.[4] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass assuming no heat is lost to the surroundings. It is a critical indicator of runaway potential. A high ΔTad signifies that even a minor loss of cooling could be catastrophic.[4] |
| Onset Temperature of Decomposition | The temperature at which the reaction mixture or product begins to undergo self-accelerating decomposition. This value is crucial for defining the maximum safe operating temperature.[4] |
Q5: What are the advantages of using continuous flow chemistry for nitrating fluorophenyl compounds?
A5: Continuous flow chemistry offers significant safety advantages over traditional batch processing for hazardous reactions like nitration.[10] The small internal volume of flow reactors and their high surface-area-to-volume ratio allow for superior heat transfer and precise temperature control.[11][12][13][14] This dramatically reduces the risk of thermal runaway and allows for safer operation under harsher conditions that might be required for deactivated fluorophenyl substrates.[11][15]
Troubleshooting Guide
This section provides solutions to common problems encountered during the nitration of fluorophenyl compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is very slow or incomplete. | The fluorophenyl ring is strongly deactivated by the electron-withdrawing fluorine atom.[2] | Cautiously increase the reaction temperature, but monitor closely for byproduct formation.[2] Use a stronger nitrating agent, such as fuming nitric acid or increasing the proportion of sulfuric acid.[2] Increase the reaction time and monitor progress by TLC or HPLC.[2] |
| Formation of multiple nitro isomers. | The directing effects of the fluorine (ortho-, para-directing) and other substituents on the ring are competing.[2] | Optimize the reaction temperature; lower temperatures often improve selectivity.[2] Carefully control the rate of addition of the nitrating agent to maintain a low concentration of the electrophile.[2] |
| Significant formation of dinitrated byproducts. | The reaction temperature is too high.[2] An excessive amount of nitrating agent was used.[2] | Strictly control the temperature, keeping it as low as is feasible for the reaction to proceed.[2] Use a controlled molar excess of the nitrating agent.[2] |
| The product does not precipitate upon quenching with ice-water. | The product is soluble in the acidic aqueous mixture or is an oil at the quenching temperature.[9] | Perform a liquid-liquid extraction with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).[9] Combine the organic extracts and proceed with standard washing and drying procedures.[9] |
| Formation of dark-colored byproducts (tars). | Oxidation of the starting material or product.[2] The reaction temperature is too high. | Maintain low reaction temperatures and ensure the controlled, slow addition of the nitrating agent.[2] Ensure the purity of the starting materials. |
| Unexpected and rapid temperature increase. | This is a critical warning sign of an impending thermal runaway.[4] Potential causes include too rapid addition of the nitrating agent, inadequate cooling, or failure of the stirring mechanism.[4] | IMMEDIATE ACTION REQUIRED: 1. Stop the addition of all reagents immediately.[4] 2. Maximize cooling.[4] 3. If the temperature continues to rise, execute the pre-planned emergency quenching procedure by adding the reaction mixture to a large volume of cold water or other suitable quenching agent.[4] |
Experimental Protocols & Workflows
General Protocol for Small-Scale Nitration of a Fluorophenyl Compound
Disclaimer: This is a general guideline and must be adapted and thoroughly risk-assessed for each specific substrate and scale.
-
Preparation: In a well-ventilated fume hood, set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.[1] Ensure a cooling bath (e.g., ice-salt bath) is in place.
-
Substrate Addition: Charge the flask with the fluorophenyl substrate and a suitable solvent (if required).
-
Cooling: Cool the flask to the desired reaction temperature (typically 0 °C or below).[2]
-
Nitrating Agent Addition: Add the pre-cooled nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids) to the dropping funnel. Add the nitrating agent dropwise to the stirred solution of the substrate, carefully monitoring the internal temperature to ensure it does not exceed the set point.[2]
-
Reaction Monitoring: After the addition is complete, continue stirring at the reaction temperature and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, HPLC).[2]
-
Quenching: Once the reaction is complete, quench the reaction by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[9][12]
-
Work-up: Isolate the product by filtration if it precipitates as a solid. If the product is an oil or remains in solution, perform a liquid-liquid extraction.[9] Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to neutralize residual acids, followed by a water wash.[9] Dry the organic layer over an anhydrous agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Workflow for Managing Thermal Runaway Risk
The following diagram illustrates a logical workflow for assessing and mitigating the risk of thermal runaway in nitration reactions.
Caption: A logical workflow for the assessment and management of thermal runaway risk.
References
- BenchChem. (2025). Mitigating hazards during the nitration of fluorinated precursors. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Managing Thermal Runaway in Nitration Reactions. BenchChem Technical Support.
- Stoessel, F. (1993). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, (134), 201-212.
- Guggenheim, T. L. (Ed.). (2013).
- Xu, Y., Li, F., Zou, Y., & Tao, S. (2021). Calorimetry of nitration reactions of monosubstituted benzene.
- Wang, Y., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 19, 1334-1354.
- Li, J., et al. (2020). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor.
- Chen, J. R., et al. (2007). An Experimental Study of Worst Case Scenarios of Nitric Acid Decomposition in a Toluene Nitration Process.
- Sheng, Y., et al. (2021). Heat flow profiles obtained from reaction calorimetry experiments.
- Various Authors. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- Stoessel, F. (1993). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Kwok, K. S., et al. (2005). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- University of Wisconsin-Madison Chemistry Department. (n.d.).
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- Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-18.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- Guo, K., et al. (2021). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). ACS Omega, 6(36), 23365–23373.
- Fiveable. (n.d.). Handling nitric acid Definition.
- Dixon-Jackson, K. (1990). Heat flow calorimetry - application and techniques. IChemE Symposium Series, (120), 113-126.
- Funny EHS Info. (2024, June 7).
- BenchChem. (2025).
- Microflu Microfluidics Technology (Changzhou) Co., Ltd. (2024).
- Ciaccio, L. L., & Marcus, R. A. (1960).
- Henke, S., & Winterbauer, A. (2005). A Modular Micro Reactor for Mixed Acid Nitration.
- Kulkarni, A. A. (2013). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 9, 2366-2383.
- Wang, Y., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 19, 1334-1354.
- Microflu Microfluidics Technology (Changzhou) Co., Ltd. (2024).
- Wen, Z., et al. (n.d.). Kinetics study of heterogeneously continuous-flow nitration of trifluoromethoxybenzene. Royal Society of Chemistry.
- BenchChem. (2025). Technical Support Center: Managing Nitration Reactions. BenchChem Technical Support.
- Moodie, R. B., et al. (1982). Thermodynamic Nitration Rates of Aromatic Compounds. Part 3. Nitration of Aromatic Compounds in Concentrated Aqueous Trifluoromethanesulphonic Acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 661-665.
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2211-2223.
- Reddit. (2023).
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Navigating the Chemistry of N-(5-fluoro-2-nitrophenyl)methanesulfonamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-(5-fluoro-2-nitrophenyl)methanesulfonamide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental work with this versatile intermediate. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to equip you with the knowledge to anticipate and address potential side reactions, ensuring the success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses three main sites susceptible to chemical transformation:
-
The Nitro Group (-NO₂): This is a strong electron-withdrawing group and is readily reduced to an amine (-NH₂), a hydroxylamine (-NHOH), or other partially reduced intermediates.
-
The Fluorine Atom (-F): Activated by the ortho-nitro group, the fluorine atom is susceptible to nucleophilic aromatic substitution (SₙAr) by various nucleophiles.
-
The Methanesulfonamide Group (-NHSO₂Me): While generally stable, the S-N bond can be cleaved under specific reductive or harsh acidic or basic conditions.
Understanding the interplay between these functional groups is crucial for predicting and controlling reaction outcomes.
Q2: I am trying to reduce the nitro group to an amine. What are the potential side reactions?
A2: The primary challenge during the reduction of the nitro group is maintaining the integrity of the sulfonamide and the fluorine substituent.
-
Sulfonamide Cleavage: Aggressive reducing agents or harsh acidic conditions can lead to the cleavage of the methanesulfonamide group, resulting in the formation of 5-fluoro-2-nitroaniline or, if the nitro group is also reduced, 4-fluoro-1,2-phenylenediamine.
-
Hydrodefluorination: While the C-F bond is generally strong, some catalytic hydrogenation conditions (e.g., high catalyst loading, high pressure, or prolonged reaction times with certain catalysts) can lead to the replacement of the fluorine atom with hydrogen.
-
Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. Incomplete reduction can lead to a mixture of these compounds along with the desired amine.
For a successful and clean reduction, chemoselective methods are recommended.
Q3: Can the fluorine atom be displaced by a nucleophile? What conditions favor this reaction?
A3: Yes, the fluorine atom is activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of the strongly electron-withdrawing nitro group in the ortho position. This reaction is often a desired transformation. Favorable conditions typically involve:
-
Strong Nucleophiles: Amines, alkoxides, and thiolates are effective nucleophiles for this transformation.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP can facilitate the reaction by solvating the cation and leaving the "naked" nucleophile highly reactive.
-
Base: A non-nucleophilic base is often required to deprotonate the nucleophile or to neutralize any acidic byproducts.
A potential side reaction during SₙAr is the hydrolysis of the sulfonamide group if water is present and the conditions are sufficiently basic or acidic, although this is generally less favorable than the displacement of the activated fluorine.
Troubleshooting Guide
Problem 1: Low yield and multiple products during the reduction of the nitro group.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Non-selective reducing agent | Switch to a milder, more chemoselective reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate.[1] | Tin(II) chloride is known to selectively reduce aromatic nitro groups in the presence of other sensitive functionalities like halogens and sulfonamides.[1] |
| Harsh reaction conditions | If using catalytic hydrogenation (e.g., H₂/Pd-C), optimize the reaction conditions: lower the hydrogen pressure, reduce the catalyst loading, and monitor the reaction progress carefully to avoid over-reduction or side reactions. | Over-hydrogenation can lead to hydrodefluorination or cleavage of the sulfonamide. Milder conditions favor the selective reduction of the nitro group. |
| Sulfonamide cleavage | Avoid strongly acidic conditions during the reduction. If an acid is required, use a milder one or a buffered system. | The S-N bond of the sulfonamide is susceptible to cleavage under strongly acidic conditions. |
Problem 2: Unexpected product formation after nitro group reduction.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Intramolecular cyclization | If the desired product is the aniline, perform the subsequent reaction step immediately without prolonged storage or heating of the crude aniline. Consider protecting the newly formed amino group if it's not intended to react further. | The resulting N-(2-amino-5-fluorophenyl)methanesulfonamide can undergo intramolecular cyclization, especially upon heating or under acidic/basic conditions, to form a benzimidazole derivative.[2] |
Problem 3: Low conversion or side reactions during nucleophilic aromatic substitution (SₙAr) of the fluorine atom.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficiently reactive nucleophile | Ensure the nucleophile is sufficiently deprotonated. If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is often necessary. | The SₙAr mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring. A more nucleophilic species will react more readily. |
| Presence of water leading to hydrolysis | Use anhydrous solvents and reagents. Dry the reaction apparatus thoroughly before use. | Water can act as a nucleophile, leading to the formation of the corresponding phenol, N-(5-hydroxy-2-nitrophenyl)methanesulfonamide. While less reactive than many other nucleophiles, its presence in high concentrations can lead to this byproduct. |
| Incorrect solvent choice | Use a polar aprotic solvent such as DMSO, DMF, or NMP. | These solvents are effective at solvating cations, which enhances the nucleophilicity of anionic nucleophiles and promotes the SₙAr reaction. |
Experimental Protocols
Protocol 1: Chemoselective Reduction of the Nitro Group
This protocol outlines the selective reduction of the nitro group in this compound to yield N-(2-amino-5-fluorophenyl)methanesulfonamide using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (or Ethyl Acetate)
-
Saturated sodium bicarbonate solution
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of starting material).
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude N-(2-amino-5-fluorophenyl)methanesulfonamide can be purified by column chromatography on silica gel or used directly in the next step.
Protocol 2: Nucleophilic Aromatic Substitution of the Fluorine Atom
This protocol describes a general procedure for the SₙAr of the fluorine atom with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0-3.0 eq)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Add anhydrous DMSO or DMF to the mixture.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To further aid in understanding the potential transformations of this compound, the following diagrams illustrate the key reaction pathways.
Caption: Potential reaction pathways of this compound.
References
-
ResearchGate. The reduction transformation of nitroene-sulfonamide products. Available from: [Link]
-
ACS Publications. 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. Organic Letters. Available from: [Link]
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ResearchGate. (a) Synthesis of sulfinamide 5. (b) Attempted deprotection of the sulfinyl moiety in diastereomers of 5, and observation of concomitant diastereoselective hydrolysis of single bridgehead MOM ether groups. Available from: [Link]
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PubMed. Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere. Available from: [Link]
- Google Patents. Process for preparing 2-fluoro-5-nitroaniline.
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Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available from: [Link]
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Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available from: [Link]
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ResearchGate. Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields... Available from: [Link]
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ResearchGate. Hydrolytic stability of selected pharmaceuticals and their transformation products. Available from: [Link]
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ResearchGate. Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. Available from: [Link]
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National Center for Biotechnology Information. Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. 2-Fluoro-5-nitroaniline. Available from: [Link]
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Royal Society of Chemistry. Nitroxide chemistry. Part VII. Synthesis and some reactions of perfluoro-2,5-diazahexane 2,5-dioxyl. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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PubMed. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Available from: [Link]
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Royal Society of Chemistry. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews. Available from: [Link]
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Wikipedia. Reduction of nitro compounds. Available from: [Link]
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National Center for Biotechnology Information. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research International. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry. Available from: [Link]
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MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Available from: [Link]
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PubMed. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Molecules. Available from: [Link]
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ResearchGate. Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. Available from: [Link]
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PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available from: [Link]
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National Center for Biotechnology Information. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules. Available from: [Link]
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Chemistry Stack Exchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Available from: [Link]
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ResearchGate. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Available from: [Link]
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Organic Chemistry Portal. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Available from: [Link]
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Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available from: [Link]
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Chemguide. What is nucleophilic substitution?. Available from: [Link]
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National Center for Biotechnology Information. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. The Journal of Organic Chemistry. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
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"removing residual starting material from N-(5-fluoro-2-nitrophenyl)methanesulfonamide"
Welcome to the Technical Support Center for the purification of N-(5-fluoro-2-nitrophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis of this compound. We understand that removing residual starting materials is a critical step in obtaining a product that meets the stringent requirements for downstream applications. This document provides in-depth technical guidance, field-proven insights, and step-by-step protocols to help you achieve the desired purity of your target compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address specific issues you might encounter when purifying this compound. The primary residual starting materials are typically 5-fluoro-2-nitroaniline and, to a lesser extent, 2,4-difluoronitrobenzene , from which the aniline is synthesized.
Q1: My final product shows an extra spot on the Thin Layer Chromatography (TLC) plate. How can I identify the impurity?
A1: Identifying the impurity is the first crucial step. The most likely impurities are the starting materials used in the synthesis. The typical synthetic route involves the reaction of 5-fluoro-2-nitroaniline with methanesulfonyl chloride. The 5-fluoro-2-nitroaniline is often prepared from 2,4-difluoronitrobenzene.
To identify the contaminant, you should run a TLC plate spotting your crude product alongside the suspected starting materials (5-fluoro-2-nitroaniline and 2,4-difluoronitrobenzene) as standards.
-
Polarity Comparison:
-
This compound (Product): The sulfonamide group is polar.
-
5-fluoro-2-nitroaniline (Starting Material): The primary amine and nitro groups make this compound polar, but generally less polar than the sulfonamide product.
-
2,4-difluoronitrobenzene (Precursor): This is the least polar of the three compounds.
-
-
Expected TLC Results: In a typical normal-phase silica gel TLC with a mobile phase like ethyl acetate/hexane, you would expect the spots to appear in the following order of increasing Rf value (from bottom to top):
-
This compound (product)
-
5-fluoro-2-nitroaniline (starting material)
-
2,4-difluoronitrobenzene (precursor)
-
By comparing the Rf values of the spots in your crude product lane with those of the standards, you can identify the residual starting material.
Q2: I've confirmed the impurity is 5-fluoro-2-nitroaniline. What is the best method to remove it?
A2: Both recrystallization and column chromatography are effective methods for removing 5-fluoro-2-nitroaniline from your product. The choice between them depends on the quantity of material you need to purify and the degree of impurity.
-
Recrystallization: This is often the most efficient method for larger quantities of material with moderate impurity levels. The key is to find a solvent system where the solubility of your product and the impurity differ significantly with temperature.
-
Column Chromatography: This method offers higher resolution and is ideal for completely removing the impurity, especially when it is present in significant amounts or if other, unidentifiable impurities are also present.
Q3: What solvent system should I use for recrystallization?
A3: For sulfonamides, polar protic solvents are often good choices for recrystallization.[1][2] Based on the structure of this compound, here are some recommended solvent systems to try:
| Solvent System | Rationale |
| Isopropanol/Water | Sulfonamides often have good solubility in hot alcohols and lower solubility upon cooling.[3] The addition of water as an anti-solvent can further decrease the solubility of the product at lower temperatures, leading to better crystal formation and yield. |
| Ethanol/Water | Similar to isopropanol/water, this is another excellent choice for recrystallizing sulfonamides.[2] |
| Ethyl Acetate/Hexane | Your product should be soluble in ethyl acetate, while hexane can act as an anti-solvent to induce crystallization upon cooling. |
Pro-Tip: Always start with a small amount of your crude product to test different solvent systems before committing your entire batch.
Q4: I tried recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent or if there is a high concentration of impurities.[2]
Here are some troubleshooting steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add more of the good solvent to decrease the saturation level. Allow the solution to cool more slowly.
-
Lower the Crystallization Temperature: After slow cooling to room temperature, try placing the flask in an ice bath or even a freezer to induce crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Change the Solvent System: The solvent may be too nonpolar. Try a more polar solvent system.
Q5: What conditions should I use for column chromatography?
A5: For normal-phase column chromatography on silica gel, you will want to use a mobile phase that provides good separation between your product and the less polar 5-fluoro-2-nitroaniline.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.
-
Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity (gradient elution). This will allow the less polar impurities to elute first, followed by your more polar product.
-
A common starting point for separating nitroanilines is a mixture of cyclohexane and ethyl acetate.[4]
-
Workflow for Column Chromatography:
Caption: Workflow for purification by column chromatography.
Detailed Experimental Protocols
Protocol 1: Recrystallization using Isopropanol/Water
This protocol is a general guideline. The optimal solvent ratios and temperatures should be determined experimentally for your specific batch.
Materials:
-
Crude this compound
-
Isopropanol
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Stirring and heating will be necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Addition of Anti-Solvent: While the isopropanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid). If it becomes too cloudy, add a small amount of hot isopropanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC system to effectively separate your product from the starting material. A good starting point is 30% ethyl acetate in hexane. The goal is to have an Rf value of ~0.3 for your product.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack your chromatography column.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30%, then 40% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting the purification of this compound.
Caption: A decision-making workflow for purification.
References
- Google Patents. (n.d.). Sulfonamide purification process. (US2777844A).
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
- Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.
-
Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]
Sources
Technical Support Center: Improving Regioselectivity in the Synthesis of N-(5-fluoro-2-nitrophenyl)methanesulfonamide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during the synthesis of N-(5-fluoro-2-nitrophenyl)methanesulfonamide, with a specific focus on improving regioselectivity. Our guidance is grounded in established chemical principles and field-proven insights to ensure the success of your experiments.
Introduction
The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between methanesulfonamide and a suitable difluoronitrobenzene precursor, typically 1,4-difluoro-2-nitrobenzene. However, achieving high regioselectivity in this reaction can be challenging, often leading to the formation of the undesired isomer, N-(4-fluoro-2-nitrophenyl)methanesulfonamide, and other side products. This guide will help you navigate these challenges and optimize your reaction conditions for the desired product.
Troubleshooting Guide
Problem 1: Low Regioselectivity - Significant Formation of the N-(4-fluoro-2-nitrophenyl)methanesulfonamide Isomer
Root Cause Analysis:
The formation of two regioisomers arises from the nucleophilic attack of methanesulfonamide on either of the two fluorine-bearing carbons of the 1,4-difluoro-2-nitrobenzene starting material. The regioselectivity is governed by a combination of electronic and steric effects.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. It activates both the C4 (para) and C2 (ortho) positions. Theoretical considerations and experimental data for similar systems suggest that the ortho position might be more activated due to a stronger inductive effect from the nearby nitro group.[1] However, the para position allows for better resonance stabilization of the negative charge in the Meisenheimer intermediate.[2]
-
Steric Hindrance: The nitro group at the C2 position presents significant steric hindrance, which can impede the approach of the nucleophile to the C1 position.[3][4][5][6][7] This steric hindrance often favors nucleophilic attack at the less hindered C4 position, leading to the formation of the undesired N-(4-fluoro-2-nitrophenyl)methanesulfonamide isomer.
Solutions and Optimization Strategies:
1. Modifying Reaction Temperature:
-
Rationale: Lowering the reaction temperature can enhance the kinetic control of the reaction, potentially favoring the thermodynamically more stable product or amplifying the subtle differences in activation energies between the two pathways.
-
Protocol:
-
Set up the reaction in a suitable solvent (e.g., DMF, DMSO, or a polar aprotic solvent).
-
Cool the reaction mixture to 0 °C or even lower temperatures (e.g., -20 °C) using an appropriate cooling bath before adding the base.
-
Maintain this temperature for the duration of the reaction, monitoring the progress by TLC or LC-MS.
-
Compare the isomeric ratio with a reaction run at room temperature or elevated temperatures.
-
2. Choice of Base:
-
Rationale: The nature of the base can influence the aggregation state and nucleophilicity of the methanesulfonamide anion. A bulkier base might exacerbate steric interactions, potentially favoring attack at the less hindered para position. Conversely, a less sterically demanding base might allow for a closer approach to the ortho position.
-
Protocol:
-
Screen a variety of bases with different steric profiles, such as:
-
Less Hindered: Sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃).
-
More Hindered: Potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA).
-
-
Maintain consistent reaction conditions (temperature, solvent, stoichiometry) for each base to allow for a direct comparison of the isomeric ratios.
-
3. Solvent Effects:
-
Rationale: The solvent can influence the solubility of the reactants and intermediates, as well as the solvation of the nucleophile and the transition state. A more polar aprotic solvent (e.g., DMSO, DMF, NMP) can enhance the rate of SNAr reactions. Varying the solvent may alter the regioselectivity by differentially solvating the transition states leading to the two isomers.
-
Protocol:
-
Conduct the reaction in a range of anhydrous polar aprotic solvents, such as DMF, DMSO, NMP, and acetonitrile.
-
Ensure all solvents are of high purity and anhydrous to prevent side reactions.
-
Analyze the product mixture from each reaction to determine the optimal solvent for regioselectivity.
-
4. Utilizing a Pre-formed Salt of Methanesulfonamide:
-
Rationale: Pre-forming the salt of methanesulfonamide with a specific counter-ion can provide better control over the nucleophile's reactivity and steric profile.
-
Protocol:
-
In a separate flask, react methanesulfonamide with a strong base (e.g., NaH) in an anhydrous solvent to form the sodium salt.
-
Add this pre-formed salt solution to the solution of 1,4-difluoro-2-nitrobenzene at a controlled temperature.
-
This approach can sometimes lead to more consistent and reproducible results compared to in-situ generation of the nucleophile.
-
| Parameter | Condition A (Less Selective) | Condition B (Potentially More Selective) | Rationale |
| Temperature | Room Temperature or Elevated | 0 °C to -20 °C | Enhances kinetic control, favoring the desired isomer. |
| Base | Bulky bases (e.g., t-BuOK) | Less hindered bases (e.g., NaH, K₂CO₃) | Minimizes steric hindrance around the ortho position. |
| Solvent | Less polar solvents | High-purity, anhydrous polar aprotic solvents (e.g., DMSO, DMF) | Facilitates SNAr and can influence transition state solvation. |
Caption: Reaction workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle that governs the regioselectivity in this SNAr reaction?
A1: The regioselectivity is primarily determined by the interplay of electronic effects and steric hindrance. The nitro group strongly activates the aromatic ring towards nucleophilic attack at both the ortho and para positions through resonance and inductive effects.[2][8] The fluorine atom at the para position is generally less sterically hindered, making it a kinetically favorable site for attack.[3][4][5][6][7] However, the fluorine at the ortho position is more strongly activated by the inductive effect of the adjacent nitro group.[1] Therefore, the final product ratio is a result of the competition between these factors.
Q2: Why is fluorine a good leaving group in this reaction, even though it forms a strong C-F bond?
A2: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer intermediate.[2][9] The high electronegativity of fluorine strongly withdraws electron density from the ring, making it more electrophilic and thus accelerating this rate-limiting step.[2][9] The subsequent loss of the fluoride ion, while breaking a strong bond, leads to the restoration of aromaticity, which is a powerful thermodynamic driving force.
Q3: Can I use a catalyst to improve the regioselectivity?
A3: While palladium and copper catalysts are commonly used for N-arylation reactions, they are typically employed in cross-coupling reactions with aryl halides and are not standard for this type of SNAr reaction. The focus for improving regioselectivity in this case should be on optimizing the reaction conditions (temperature, base, solvent) as these have the most direct impact on the kinetics of the nucleophilic attack.
Q4: My reaction has gone to completion, but I have a mixture of isomers. How can I purify the desired this compound?
A4: Separating regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. A careful screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with TLC is necessary to find a system that provides adequate separation.
-
Recrystallization: If a suitable solvent can be found that selectively dissolves one isomer over the other, recrystallization can be an effective purification method, particularly on a larger scale.[10] It may require screening various solvents or solvent mixtures.
-
Fractional Crystallization of Derivatives: In some cases, converting the isomeric mixture to a salt with an appropriate acid or base can lead to salts with different solubilities, allowing for separation by fractional crystallization.[10]
Q5: Are there alternative starting materials I could consider to avoid this regioselectivity issue?
A5: Yes, a retrosynthetic approach can offer a solution. Instead of starting with 1,4-difluoro-2-nitrobenzene, you could consider a starting material where the regiochemistry is already defined. For example, starting with 5-fluoro-2-nitroaniline and converting the aniline to a suitable leaving group (e.g., via a Sandmeyer reaction) before coupling with methanesulfonamide could be a viable, albeit longer, synthetic route.[11][12]
Caption: Troubleshooting flowchart for improving regioselectivity.
References
-
Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744–750. [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. [Link]
-
ChemHelpASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104. [Link]
- Hartley, R. C., & Smith, J. G. (2000). Concerted Nucleophilic Aromatic Substitution Reactions. Tetrahedron, 56(49), 9591-9609.
-
Singleton, D. A. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Central Science, 4(7), 791-793. [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]
-
Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Goel, N., & Kumar, A. (2020). Comparative computational studies for nucleophilic aromatic substitution of dinitro-substituted benzannulated heterocycles with 1H-1,2,3-triazole. Structural Chemistry, 31(6), 2355-2365. [Link]
-
The Organic Chemistry Tutor. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Plater, M. J., & Harrison, W. T. A. (2023). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 28(3), 1369. [Link]
- CN107935858A. (2018). Preparation method of 5-fluoro-2-nitrophenol.
-
ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
The Organic Chemistry Tutor. (2019, January 3). introduction to regioselectivity in aromatic reactions [Video]. YouTube. [Link]
- Schramm, Y., & Engle, K. M. (2018). Concerted Nucleophilic Aromatic Substitutions.
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Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Khalfina, I. A., & Vlasov, V. M. (2007). Selectivity of nitro versus fluoro substitution in arenes in their reactions with charged O- and S-nucleophiles. Journal of Physical Organic Chemistry, 20(6), 369-374. [Link]
- CN107935858B. (2020). Preparation method of 5-fluoro-2-nitrophenol.
-
Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 47(1-2), 1-8. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of N-(5-fluoro-2-nitrophenyl)methanesulfonamide and Other Substituted Nitrophenyls in Nucleophilic Aromatic Substitution
Introduction: The Enduring Importance of Activated Aryl Systems
In the landscape of modern drug discovery and materials science, substituted nitrophenyls are indispensable building blocks. Their utility stems from a predictable and versatile reactivity profile, primarily governed by the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction allows for the precise installation of a wide range of functional groups onto the aromatic core, a critical step in the synthesis of complex molecules with tailored biological or material properties[1]. The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (–NO₂), dramatically lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles[2].
This guide provides an in-depth comparison of the reactivity of N-(5-fluoro-2-nitrophenyl)methanesulfonamide against a curated set of alternative substituted nitrophenyls. We will dissect the electronic and steric factors that dictate reaction kinetics, grounded in the established principles of the SNAr mechanism. The objective is to provide researchers, scientists, and drug development professionals with a clear framework for selecting the optimal arylating agent for their specific synthetic challenges, supported by robust experimental protocols for empirical validation.
Pillar 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Understanding the reactivity of these compounds is impossible without a firm grasp of the underlying SNAr mechanism. Unlike SN1 or SN2 reactions common in aliphatic chemistry, the SNAr pathway proceeds via a two-step addition-elimination sequence[3][4].
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step[5][6]. This attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex[4][7].
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group is expelled, resulting in the final substituted product.
The stability of the Meisenheimer complex is the single most critical factor controlling the reaction rate. Electron-withdrawing groups, especially those positioned ortho or para to the leaving group, are essential as they delocalize and stabilize the negative charge of the intermediate through resonance[4][8].
Conclusion
The reactivity of this compound in SNAr reactions is significant, driven by a powerful para-sulfonamide activating group and a highly electronegative fluorine leaving group. Its reactivity, however, can be modulated predictably by altering the nature and position of its substituents or the leaving group. As demonstrated, a compound with both ortho and para activating groups (Compound C) will exhibit substantially higher reactivity. Conversely, replacing an activating group with a donating one (Compound D) will effectively shut down the reaction. By understanding these fundamental structure-activity relationships and employing robust kinetic analysis, researchers can rationally select or design the optimal nitrophenyl building blocks to accelerate their research and development efforts.
References
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
-
Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 14.3: Substituent Effects. Retrieved from [Link]
-
Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2008). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Retrieved from [Link]
-
YouTube. (2011, September 5). Substituent Effects in Aromatic Substitution I. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]
-
Journal of the American Chemical Society. (1969). Base Catalysis of the Reaction of Secondary Amines with p-Nitrophenyl Phosphate. Kinetic Evidence for an Addition Intermediate in Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2006). Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. Retrieved from [Link]
-
National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]
-
ResearchGate. (2002). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. Retrieved from [Link]
-
CORE. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2022, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]
-
Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(5-fluoro-2-nitrophenyl)methanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of the N-(5-fluoro-2-nitrophenyl)methanesulfonamide Scaffold
The this compound core represents a promising scaffold in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anticancer, and enzyme inhibition.[1][2] The presence of a nitro group and a fluorine atom on the phenyl ring introduces unique electronic and pharmacokinetic properties. The nitro group, a strong electron-withdrawing moiety, can participate in crucial interactions with biological targets and is a key feature in some antimicrobial and anticancer drugs.[3] Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, drawing insights from related compound series to inform future drug discovery efforts.
Synthetic Strategies for N-(Aryl)methanesulfonamide Derivatives
The synthesis of this compound and its derivatives generally follows a convergent strategy. A key step involves the reaction of a substituted aniline with a sulfonyl chloride.
General Synthetic Protocol:
A common method for the synthesis of N-aryl sulfonamides involves the reaction of an appropriately substituted aniline with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or tetrahydrofuran.
Caption: General synthetic workflow for N-aryl methanesulfonamides.
Biological Evaluation: Key Assays and Protocols
To elucidate the SAR of this compound derivatives, a panel of robust and reproducible biological assays is essential. Based on the known activities of related sulfonamides, key areas for investigation include enzyme inhibition (e.g., carbonic anhydrases, kinases) and antimicrobial activity.
Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are a family of metalloenzymes that are validated targets for various therapeutic areas.[5][6] Sulfonamides are a classic class of CA inhibitors.[7]
Experimental Protocol: A widely used method is the stopped-flow CO₂ hydration assay.[8]
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5), a stock solution of the purified CA isoenzyme, a stock solution of the inhibitor in a suitable solvent (e.g., DMSO), and a CO₂-saturated water solution.
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂ solution in a stopped-flow instrument.
-
The rate of pH change, resulting from the hydration of CO₂ to bicarbonate and a proton, is monitored using a pH indicator (e.g., phenol red).
-
-
Data Analysis: The initial rates of the reaction are determined, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Kinase Inhibition Assay
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[9]
Experimental Protocol: A common method is the ADP-Glo™ Kinase Assay.
-
Kinase Reaction:
-
Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound in a microplate.
-
Incubate to allow the kinase to phosphorylate the substrate, producing ADP.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces light.
-
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. IC₅₀ values are determined from dose-response curves.
Caption: Workflow for Kinase Inhibition Assay.
Antimicrobial Susceptibility Testing
The sulfonamide moiety is a classic antibacterial pharmacophore.[10]
Experimental Protocol: Broth microdilution is a standard method to determine the Minimum Inhibitory Concentration (MIC).[11][12]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative SAR Analysis
While specific SAR data for this compound derivatives is limited in the public domain, we can infer potential SAR trends by examining related structures.
As Carbonic Anhydrase Inhibitors
For benzenesulfonamide-based CA inhibitors, the following SAR trends are often observed:[13]
-
Sulfonamide Group: The unsubstituted -SO₂NH₂ group is crucial for binding to the zinc ion in the active site of the enzyme.
-
Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring significantly influence potency and isoform selectivity.
-
"Tail" Modifications: Adding substituents to the sulfonamide nitrogen (secondary sulfonamides) or extending from the aromatic ring can lead to interactions with residues in the middle and outer rims of the active site, thereby influencing isoform selectivity.[13]
| Compound Series | Key Structural Features | General SAR Observations | Reference |
| Fluorinated Benzenesulfonamides | Varied fluorine substitution patterns | The position of fluorine atoms significantly impacts isoform selectivity. Bulky hydrophobic groups can enhance binding to certain isoforms like CA XII. | [15] |
| Nitro-substituted Benzenesulfonamides | Nitro group at different positions | A para-nitro group has been shown to result in potent CA IX inhibition. | [14] |
| Benzenesulfonamide-based inhibitors | "Tail" modifications | The nature of the "tail" modulates isoform specificity by interacting with residues at the entrance of the active site. | [13] |
For this compound, the ortho-nitro group's steric and electronic effects, combined with the meta-fluoro substituent, would likely result in a unique binding mode and isoform selectivity profile compared to para-substituted analogs.
As Kinase Inhibitors
The SAR for sulfonamide-based kinase inhibitors is highly dependent on the specific kinase target. However, some general principles apply:
-
Scaffold Hopping: The sulfonamide moiety can serve as a hinge-binding motif in some kinases.
-
Substituent Effects: The fluoro and nitro groups on the phenyl ring will influence the overall electronic properties and lipophilicity of the molecule, which are critical for binding to the ATP-binding pocket. Modifications to these groups would be a key strategy for optimization.
| Compound Series | Target | Key SAR Findings | Reference |
| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | The aromatic core and substituents significantly impact potency. A quinoline core showed strong dual inhibitory activity. | [16] |
As Antimicrobial Agents
The antibacterial activity of sulfonamides arises from their inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[12]
-
Core Structure: The p-aminobenzenesulfonamide core is the classic pharmacophore. The this compound scaffold represents a significant deviation from this.
-
Nitro Group: The nitro group is a known pharmacophore in some antibacterial agents, often acting as a prodrug that is reduced to a cytotoxic species within the bacterial cell.[3]
-
Fluorine Atom: Fluorine substitution can enhance cell permeability and metabolic stability.
| Compound Series | Bacterial Strains | Key SAR Observations | Reference |
| Sulfonyl/sulfonamide heterocycles | Gram-positive and Gram-negative | The nature of the heterocyclic ring and its substituents are critical for antibacterial potency. | [10] |
| Nitro-containing compounds | Various bacteria | The presence and position of the nitro group often enhance antibacterial activity. | [3] |
For this compound derivatives, the combination of the nitro and fluoro groups could lead to potent antibacterial activity, potentially through a mechanism different from traditional sulfa drugs.
Conclusion and Future Directions
The this compound scaffold holds considerable potential for the development of novel therapeutic agents. Based on the analysis of related compound series, derivatives of this scaffold are promising candidates for evaluation as carbonic anhydrase inhibitors, kinase inhibitors, and antimicrobial agents. Future SAR studies should focus on:
-
Systematic modification of the phenyl ring substituents: Investigating the effects of altering the position and nature of the fluoro and nitro groups.
-
Derivatization of the methanesulfonamide group: Exploring the impact of replacing the methyl group with other alkyl or aryl substituents.
-
Broad biological screening: Testing a library of these derivatives against a wide range of biological targets to identify novel activities.
By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can systematically explore the SAR of this promising scaffold and unlock its full therapeutic potential.
References
- Abbas, H. S., Abd El-Karim, S. S., & Abdelwahed, N. A. M. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 849–860.
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Coyle, M. B. (2005). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
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O'Brien, P. J., & Hyslop, P. A. (2009). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 2(3), 96-118. [Link]
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Abbas, H. S., Abd El-Karim, S. S., & Abdelwahed, N. A. M. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 849–860. [Link]
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Capasso, C., & Supuran, C. T. (2015). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 944-952. [Link]
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El-Sayed, M. A., El-Gamal, M. I., & Anbar, H. S. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26733-26749. [Link]
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Li, Y., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., & Wang, L. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]
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Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. [Link]
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Akhtar, M. J., et al. (2020). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie, 353(10), 2000150. [Link]
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Kumar, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]
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Zubrienė, A., et al. (2017). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ChemMedChem, 12(1), 53-65. [Link]
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Arslan, M., & Arslan, H. (2014). Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs. Bioinorganic Chemistry and Applications, 2014, 489782. [Link]
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McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 153-162. [Link]
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Juárez-Carrillo, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. [Link]
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"in vitro screening of N-(5-fluoro-2-nitrophenyl)methanesulfonamide derivatives"
An Objective Guide to the In Vitro Screening of N-(5-fluoro-2-nitrophenyl)methanesulfonamide Derivatives
A Senior Application Scientist's Perspective
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The this compound scaffold represents a class of compounds with significant therapeutic potential, owing to the versatile bioactivity of the sulfonamide group and the modulating effects of its fluoro and nitro substitutions.[1] This document provides an in-depth, experience-driven framework for designing and executing a robust in vitro screening cascade to identify and characterize promising derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a logical and self-validating workflow.
The Strategic Foundation: Designing a Tiered Screening Cascade
A successful screening campaign does not rely on a single assay but on a multi-stage, tiered approach that progressively filters a library of compounds to identify the most promising leads. This strategy, often called a screening cascade, maximizes efficiency by using high-throughput, less complex assays initially, followed by more detailed, lower-throughput assays for confirmed "hits." The design of this cascade is dictated by the hypothesized therapeutic target. Given the broad bioactivity of sulfonamides, potential applications range from anticancer to antimicrobial agents.[1][2]
Figure 1: A generalized tiered workflow for in vitro screening.
Tier 1: Primary Screening – Identifying Initial Activity
The objective of primary screening is to efficiently test all synthesized derivatives to identify compounds that exhibit a desired biological effect. The choice of assay is critical and depends entirely on the therapeutic hypothesis. Below, we compare two common scenarios.
Scenario A: Anticancer Activity Screening
If the derivatives are hypothesized to have anticancer properties, a cell-based phenotypic screen is the logical starting point. This approach assesses the overall effect of a compound on cell viability, integrating multiple potential mechanisms of action.
Experimental Protocol: Cell Viability Assay (MTT/XTT)
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in 96-well plates and allow them to adhere for 24 hours.[2]
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Serially dilute the compounds to the desired screening concentration (typically 10-50 µM for a primary screen).
-
Treatment: Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., 5-Fluorouracil).[2]
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Assay Development: Add the MTT or XTT reagent to each well and incubate for 2-4 hours. This allows viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Data Acquisition: Add a solubilizing agent (e.g., acidified isopropanol) and measure the absorbance at the appropriate wavelength using a microplate reader. A significant decrease in absorbance relative to the vehicle control indicates a potential "hit."
Scenario B: Antibacterial Activity Screening
For derivatives designed as potential antibiotics, the primary screen must quantify their ability to inhibit bacterial growth. The standard method is to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Grow bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).[3]
-
Compound Preparation: Perform a two-fold serial dilution of each derivative in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a negative control (broth only) and a positive control (bacteria with no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[4]
Tier 2: Hit Confirmation and Prioritization
"Hits" from the primary screen require validation to confirm their activity and assess their initial selectivity.
Dose-Response and Potency (IC₅₀) Determination
For every confirmed hit, a full dose-response curve must be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of potency. This involves testing the compound over a wider range of concentrations (e.g., 8-10 points) and fitting the data to a sigmoidal curve.
Comparative Data for Hypothetical Derivatives (Anticancer Screen)
| Derivative ID | R¹ Group | R² Group | IC₅₀ on MCF-7 (µM) | IC₅₀ on A-549 (µM) |
| FNSM-01 (Parent) | -H | -H | 25.4 | 31.2 |
| FNSM-02 | -CH₃ | -H | 12.1 | 15.8 |
| FNSM-03 | -H | -Cl | 8.5 | 9.1 |
| FNSM-04 | -OCH₃ | -H | 35.7 | 42.0 |
This table presents hypothetical data for illustrative purposes.
Selectivity and Counter-Screening
A potent compound is not necessarily a good drug candidate; it must also be selective for its target over other cells or proteins to minimize toxicity.
-
For Anticancer Hits: A crucial counter-screen is to test the compounds against a non-cancerous cell line (e.g., normal human fibroblasts). The ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells provides an initial therapeutic index.
-
For Antibacterial Hits: Cytotoxicity against a mammalian cell line (e.g., HepG2) is essential to ensure the compound is toxic to bacteria but not the host. Hemolytic activity assays can also be used as a rapid screen for membrane-damaging effects.[5]
Figure 2: Conceptual diagram illustrating therapeutic selectivity.
Tier 3: Lead Characterization
Promising, selective compounds are advanced to more complex assays to understand their mechanism of action (MoA) and to evaluate their drug-like properties.
Mechanism of Action (MoA) Studies
MoA studies aim to answer how the compound works. The choice of assay depends on the therapeutic area.
-
Anticancer MoA:
-
Apoptosis Induction: Use assays that measure the activity of caspases, the key executioner enzymes of apoptosis.
-
Cell Cycle Analysis: Employ flow cytometry with DNA-staining dyes to determine if the compound causes arrest at a specific phase of the cell cycle.
-
Target-Based Assays: If the compound is hypothesized to inhibit a specific enzyme (e.g., a kinase or dihydrofolate reductase[2]), a direct enzymatic inhibition assay should be performed.
-
-
Antibacterial MoA:
-
Target Engagement: If the target is known (e.g., LpxH in Gram-negative bacteria[6]), perform an in vitro assay with the purified enzyme to confirm direct inhibition.
-
Macromolecular Synthesis: Use assays that measure the inhibition of DNA, RNA, protein, or cell wall synthesis to narrow down the potential mechanism.
-
Preliminary In Vitro ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital to avoid late-stage failures. Key in vitro assays include:
-
Metabolic Stability: Incubating the compound with liver microsomes to predict its metabolic clearance rate.
-
CYP450 Inhibition: Assessing the potential for drug-drug interactions.
-
Plasma Protein Binding: Determining the fraction of the compound that is free to exert its effect.
-
Toxicity: In vitro cytotoxicity assays, such as hemolysis screens, provide an early indication of potential toxicity issues.[5]
By following this structured, multi-tiered approach, researchers can systematically and efficiently screen this compound derivatives, generating high-quality, reproducible data to support the identification of novel drug candidates.
References
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Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). PubMed. Retrieved from [Link]
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). National Institutes of Health (NIH). Retrieved from [Link]
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A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. (2017). National Institutes of Health (NIH). Retrieved from [Link]
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Fast screening immunoassay of sulfonamides in commercial fish samples. (2018). ResearchGate. Retrieved from [Link]
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Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (2024). PubMed Central, National Institutes of Health (NIH). Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. (2022). ResearchGate. Retrieved from [Link]
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Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (2022). National Institutes of Health (NIH). Retrieved from [Link]
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Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. (2021). National Institutes of Health (NIH). Retrieved from [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. Retrieved from [Link]
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Inspired by ortho-N-methyl-sulfonamidobenzamide-based LpxH inhibitors: shifting the substitution pattern to meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. (2024). Diva Portal. Retrieved from [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2023). MDPI. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of Novel Compounds Synthesized from N-(5-fluoro-2-nitrophenyl)methanesulfonamide
In the landscape of anticancer drug discovery, the development of novel chemical entities with improved efficacy and selectivity remains a paramount objective. Sulfonamide derivatives have emerged as a significant class of compounds, exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] This guide provides a comprehensive, in-depth comparison of the cytotoxic potential of newly synthesized compounds derived from the versatile starting material, N-(5-fluoro-2-nitrophenyl)methanesulfonamide.
This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis framework, detailed experimental protocols, and the scientific rationale behind the experimental choices. We will explore a hypothetical synthetic pathway, robust cytotoxicity screening methodologies, and the interpretation of comparative data, all grounded in established scientific principles.
Rationale and Synthetic Strategy
The parent compound, this compound, presents multiple reactive sites amenable to chemical modification. The nitro group can be reduced to an amine, which can then be derivatized, for instance, through amide coupling reactions.[1] The fluoro substituent and the sulfonamide moiety also offer avenues for diversification. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity.[3][4][5]
For the purpose of this guide, we will consider a series of hypothetical compounds (SYNTH-1, SYNTH-2, and SYNTH-3) synthesized from this compound. The proposed synthetic route involves the reduction of the nitro group to an amine, followed by coupling with various carboxylic acids to form a new amide bond. This common synthetic transformation allows for the introduction of diverse chemical functionalities, which may modulate the cytotoxic activity of the resulting molecules.
Comparative Cytotoxicity Assessment: The MTT Assay
To evaluate and compare the cytotoxic effects of the newly synthesized compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method.[6][7] This assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, when solubilized, is directly proportional to the number of living cells.[8]
Experimental Design
A rigorous comparative study necessitates the inclusion of appropriate controls. The experimental design should include:
-
Test Compounds: SYNTH-1, SYNTH-2, SYNTH-3
-
Parent Compound: this compound
-
Positive Control: A well-characterized anticancer drug (e.g., Doxorubicin or Cisplatin)[2][9]
-
Negative Control: Vehicle control (e.g., DMSO), the solvent used to dissolve the compounds.
-
Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. For this guide, we will consider:
The workflow for this comparative cytotoxicity study is illustrated in the diagram below.
Detailed Experimental Protocol: MTT Assay
The following protocol is a self-validating system, incorporating necessary controls for reliable data generation.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8][14]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2][15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds, parent compound, and positive control in culture medium from a concentrated stock solution (typically in DMSO). Ensure the final DMSO concentration in the wells is non-toxic to the cells (usually ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control wells that receive medium with the same concentration of DMSO as the treated wells.
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[2][8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well, resulting in a final concentration of approximately 0.5 mg/mL.[6][8]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6][15]
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.[2][9]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[14]
-
-
Absorbance Measurement:
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each treatment condition relative to the untreated control cells. A dose-response curve is then plotted with the percentage of cell viability against the compound concentration. From this curve, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of the cell population and is a key measure of a drug's potency.[1][9]
Comparative Cytotoxicity Data (Hypothetical)
The table below presents a hypothetical summary of IC50 values for the synthesized compounds compared to the parent compound and a positive control.
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on HeLa | IC50 (µM) on A549 | IC50 (µM) on HEK-293 | Selectivity Index (SI) for MCF-7 |
| SYNTH-1 | 8.5 | 12.3 | 15.1 | 45.2 | 5.3 |
| SYNTH-2 | 25.4 | 30.1 | 42.8 | >100 | >3.9 |
| SYNTH-3 | 5.2 | 8.9 | 10.5 | 38.6 | 7.4 |
| Parent Compound | >100 | >100 | >100 | >100 | - |
| Doxorubicin | 0.9 | 1.2 | 1.5 | 5.8 | 6.4 |
The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line (HEK-293) divided by the IC50 in the cancer cell line (e.g., MCF-7). A higher SI value indicates greater selectivity for cancer cells.[16]
From this hypothetical data, SYNTH-3 emerges as the most potent compound against all tested cancer cell lines, with an IC50 value of 5.2 µM against MCF-7 cells. Importantly, it also displays a favorable selectivity index of 7.4, suggesting it is more toxic to breast cancer cells than to non-cancerous kidney cells. SYNTH-1 also shows promising activity and selectivity. In contrast, SYNTH-2 and the parent compound are significantly less active.
Mechanistic Insights: Induction of Apoptosis
Many cytotoxic anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[17] A common signaling pathway involved in apoptosis is the activation of caspases, a family of cysteine proteases. The diagram below illustrates a simplified signaling pathway for apoptosis induction, which could be the mechanism of action for the active synthesized compounds.
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Comparative Guide to N-(5-fluoro-2-nitrophenyl)methanesulfonamide as a Scaffold for Novel Carbonic Anhydrase Inhibitors
This guide provides a comprehensive comparison of inhibitors derived from the N-(5-fluoro-2-nitrophenyl)methanesulfonamide scaffold against established carbonic anhydrase inhibitors. We will delve into the rationale for its selection, comparative efficacy data, and the experimental protocols required for its evaluation, offering researchers a robust framework for developing next-generation therapeutics.
Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrase
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are crucial for life.[1][2] They catalyze a fundamental and rapid physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3] This simple equilibrium is central to a vast array of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and bone resorption.[2][4]
There are 16 known α-CA isoforms in humans, each with distinct tissue distribution, cellular localization, and catalytic activity.[5] This diversity allows for the selective targeting of specific isoforms involved in various pathologies, making CA inhibitors (CAIs) a cornerstone in treating a range of conditions:
-
Glaucoma: Inhibition of CA II and IV in the ciliary body of the eye reduces aqueous humor secretion, thereby lowering intraocular pressure.[6][7][8]
-
Epilepsy & Altitude Sickness: CAIs like acetazolamide can induce metabolic acidosis in the central nervous system, which has anticonvulsant effects and helps acclimatize to high altitudes.[9][10]
-
Cancer: Tumor-associated isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors.[11][12] They help maintain the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Inhibiting these isoforms is a promising anticancer strategy.[11][12]
Classic sulfonamide inhibitors, such as Acetazolamide (AZM) and Dorzolamide, have been clinically successful but are often hampered by a lack of isoform selectivity, leading to undesirable side effects.[4][13] This has driven the search for novel chemical scaffolds that can provide enhanced potency and, critically, improved selectivity for specific CA isoforms.
Rationale for the this compound Scaffold
The this compound scaffold has emerged as a promising starting point for the design of novel CAIs. The rationale for its selection is rooted in established principles of medicinal chemistry and structure-activity relationships (SAR) for this enzyme class.
-
The Sulfonamide Zinc-Binding Group (ZBG): The primary sulfonamide (SO₂NH₂) moiety is the quintessential ZBG for carbonic anhydrase. It deprotonates at physiological pH and coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytically essential zinc-bound hydroxide ion. This interaction is the foundation of its inhibitory activity.
-
The Nitrophenyl Ring for Selectivity: The presence of a nitro group is particularly strategic. Tumor-associated isoforms like CA IX and XII are often overexpressed in response to hypoxia (low oxygen), a common feature of solid tumors.[12] The nitroaromatic moiety can be bioreduced under hypoxic conditions, potentially leading to compounds that are selectively activated in the tumor microenvironment.[12] Furthermore, the nitro group acts as a strong electron-withdrawing group and can form key hydrogen bonds within the active site, influencing isoform selectivity.
-
Fluorine Substitution for Enhanced Potency: The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its high electronegativity can modulate the pKa of the sulfonamide group, enhancing its binding affinity to the zinc ion. Fluorine substitution can also improve metabolic stability and membrane permeability, which are desirable pharmacokinetic properties.[14]
The combination of these three features makes this compound an exemplary "privileged scaffold"—a molecular framework that is predisposed to bind to a specific biological target and can be readily modified to develop a library of potent and selective inhibitors.[15]
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Comparative Performance: Potency and Isoform Selectivity
The ultimate goal in developing new CAIs is to achieve high potency against the target isoform while minimizing activity against off-target isoforms. The table below compares the inhibitory activity (Ki, in nM) of established drugs with representative compounds derived from related nitro-containing benzenesulfonamide scaffolds, illustrating the potential for achieving high potency and selectivity.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (II/IX) | Reference |
| Acetazolamide (Standard) | 250 | 12[16] | 25[2] | 5.7 | ~0.48 | [2][16] |
| Dorzolamide (Topical Drug) | 600[13] | 0.18[13] | 49 | 52 | ~0.004 | [13] |
| Brinzolamide (Topical Drug) | 3900 | 3.1 | 4.1 | 5.4 | ~0.76 | [17] |
| Compound A (Nitrobenzenesulfonamide derivative) | 10500 | 4975 | 653 | 142 | 7.6 | [12] |
| Compound B (Nitrobenzenesulfonamide derivative) | 2560 | 8.8 | 10.8 | 5.4 | 0.81 | [12] |
| Compound C (Sulfonyl Semicarbazide derivative) | 89.9 | 12.1 | 20.5 | 0.59 | 0.59 | [2] |
Data for Compounds A, B, and C are from representative studies on related nitro-containing sulfonamide scaffolds to demonstrate the principle of this chemical class.[2][12]
Analysis of Performance:
-
Acetazolamide , the prototypical CAI, shows potent inhibition of CA II, IX, and XII but is also a relatively strong inhibitor of the ubiquitous off-target isoform CA I.[2][16]
-
Dorzolamide and Brinzolamide are highly potent against the key glaucoma target CA II and show good activity against tumor-associated isoforms, but their selectivity profiles vary.[13][17]
-
Representative Compounds (A, B, C) from similar scaffolds demonstrate the vast potential for tuning. Compound A shows weak inhibition of cytosolic isoforms I and II but stronger inhibition of the tumor-associated isoforms, indicating a path toward selectivity.[12] Compound B is a potent inhibitor of CA II, IX, and XII.[12] Compound C, a more complex derivative, displays remarkable subnanomolar affinity for hCA XII, highlighting how modifications to the scaffold's periphery can dramatically enhance potency and selectivity.[2]
This data underscores the value of the this compound scaffold as a platform. By systematically modifying the scaffold, researchers can fine-tune the inhibition profile to selectively target desired CA isoforms.
Experimental Protocols for Inhibitor Evaluation
To validate novel inhibitors derived from the scaffold, a rigorous and standardized set of experiments is essential. Here, we provide detailed protocols for synthesis, enzymatic inhibition, and cytotoxicity assessment.
Representative Synthesis of a Novel Inhibitor
This protocol describes a general method for derivatizing a primary amine from the scaffold, a common strategy in fragment-based drug discovery.[11]
Caption: A general synthetic pathway for derivatizing the scaffold.
Step-by-Step Protocol:
-
Reduction of the Nitro Group:
-
Rationale: Converting the nitro group to an amine provides a reactive handle for further chemical modification.
-
Procedure: Dissolve this compound (1.0 eq) in ethanol in a pressure vessel. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the H₂ gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline intermediate, N-(2-amino-5-fluorophenyl)methanesulfonamide.
-
-
Acylation of the Aniline Intermediate:
-
Rationale: Acylation with various acyl chlorides or carboxylic acids allows for the introduction of diverse "tail" groups, which can interact with amino acid residues outside the main active site pocket to enhance potency and isoform selectivity.
-
Procedure: Dissolve the crude aniline intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final inhibitor.[19]
-
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard kinetic assay for measuring CA activity and inhibition.[20] It measures the initial rate of the enzyme-catalyzed hydration of CO₂, which causes a pH drop monitored by a pH indicator.[20][21]
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human CA isoform (e.g., hCA II)
-
Assay Buffer: 20 mM HEPES or Tris, pH 7.5, containing a pH indicator (e.g., 0.1 mM Phenol Red).
-
Substrate: Ice-cold, CO₂-saturated deionized water (approx. 77 mM at 4°C).[20]
-
Inhibitor stock solutions in DMSO.
Step-by-Step Protocol:
-
Instrument Setup: Turn on the stopped-flow instrument and allow the lamp to warm up. Equilibrate the sample syringes and observation cell to 25 °C.[20] Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., 557 nm for Phenol Red).
-
Solution Preparation: Prepare serial dilutions of the inhibitor in DMSO. Prepare the enzyme solution in the assay buffer to a final concentration in the nanomolar range (e.g., 10 nM). Keep the CO₂-saturated water on ice at all times.[20]
-
Loading Syringes: Load one syringe (Syringe A) with the ice-cold CO₂-saturated water.
-
Inhibition Measurement: For each inhibitor concentration, pre-incubate the enzyme with the inhibitor in the assay buffer for 15 minutes at room temperature. Load this enzyme-inhibitor solution into the other syringe (Syringe B).
-
Data Acquisition: Perform a "push" to rapidly mix the contents of both syringes (1:1 ratio) in the observation cell.[20] This initiates the reaction. Record the change in absorbance over time for 10-20 seconds.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) from the linear portion of the absorbance vs. time curves.
-
The enzyme activity is proportional to this rate.
-
Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to determine if a compound's effect in a cell-based assay is due to specific enzyme inhibition or simply because it is toxic to the cells.[22][23] The MTT assay is a colorimetric method that measures metabolic activity as an indicator of cell viability.[22]
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if evaluating anticancer potential).
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Living cells with active mitochondrial dehydrogenases will reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[22] The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the logarithm of the inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).
Caption: A comprehensive workflow for inhibitor screening and evaluation.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel carbonic anhydrase inhibitors. Its inherent features—a potent zinc-binding group, a modifiable aromatic core, and strategic substitutions that can enhance potency and introduce selectivity—provide a rich foundation for medicinal chemistry exploration. The comparative data show that derivatives of related scaffolds can achieve isoform selectivity profiles superior to some classic inhibitors, particularly for therapeutically relevant targets like the tumor-associated CA IX and XII.
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Sugrue, M. F. (1996). [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. Nihon Yakurigaku Zasshi, 108(5), 227-236. Retrieved from [Link]
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Tsamis, E., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213679. Retrieved from [Link]
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Stalmans, I., & Van de Veire, S. (2013). [Mode of action, clinical profile and relevance of carbonic anhydrase inhibitors in glaucoma therapy]. Klinische Monatsblatter fur Augenheilkunde, 230(2), 142-147. Retrieved from [Link]
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GoodRx. (2018). Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]
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Tsamis, E., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]
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Martens-Lobenhoffer, J., & Bode-Boger, S. M. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 205-212. Retrieved from [Link]
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Tsamis, E., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213679. Retrieved from [Link]
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Shintre, M., & Shah, A. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Maresca, A., et al. (2009). Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone and Indapamide X-ray Crystal Structures in Adducts with Isozyme II: When Three Water Molecules and the Keto-Enol Tautomerism Make the Difference. Journal of Medicinal Chemistry, 52(2), 335-338. Retrieved from [Link]
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Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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Silverman, D. N., & Tu, C. K. (1986). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Journal of Biological Chemistry, 261(29), 13482-13486. Retrieved from [Link]
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D'Ambrosio, K., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 989-992. Retrieved from [Link]
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He, M., et al. (2018). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 19(11), 3560. Retrieved from [Link]
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Jo, B.-H., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Catalysts, 10(12), 1475. Retrieved from [Link]
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Musa-Aziz, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(3), 483-495. Retrieved from [Link]
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Berrino, E., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 932-941. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Berrino, E., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 932-941. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51-62. Retrieved from [Link]
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Ilies, M. A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(7), 793-796. Retrieved from [Link]
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Ilies, M. A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(7), 793-796. Retrieved from [Link]
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protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
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ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]
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De Monte, C., et al. (2018). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and the bacterial enzyme from Vibrio cholerae. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 882-891. Retrieved from [Link]
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JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]
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Ghorab, M. M., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Bioorganic & Medicinal Chemistry Letters, 18(14), 4012-4017. Retrieved from [Link]
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Breau, A. P., & Ainsworth, C. R. (1989). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry, 32(11), 2695-2700. Retrieved from [Link]
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Said, M. A., et al. (2014). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry, 22(1), 355-363. Retrieved from [Link]
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Kamal, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2999. Retrieved from [Link]
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Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1367. Retrieved from [Link]
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A Comparative Guide to the Antimicrobial Spectrum of N-(5-fluoro-2-nitrophenyl)methanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating N-(5-fluoro-2-nitrophenyl)methanesulfonamide Derivatives as Novel Antimicrobials
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Sulfonamides, a well-established class of bacteriostatic agents, have a long history in clinical use. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] The general structure of antibacterial sulfonamides features a core sulfanilamide scaffold which acts as a structural analog of para-aminobenzoic acid (PABA).[1][2]
The focus of this guide, this compound and its derivatives, represents a compelling, yet underexplored, area of research. This scaffold combines three key pharmacophores, each with the potential to contribute to and enhance antimicrobial activity:
-
The Sulfonamide Moiety: A proven antibacterial pharmacophore.[1]
-
The Nitroaromatic Group: Known to possess a broad spectrum of biological activities, including antimicrobial effects, often through the generation of reactive nitroso and superoxide species upon reduction within the microbial cell, leading to DNA damage.[3]
-
The Fluoro Substituent: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can in turn influence bioavailability and potency.
This guide will provide a comparative analysis of the potential antimicrobial spectrum of this compound derivatives. While direct experimental data for this specific class of compounds is not yet widely available in published literature, we will extrapolate potential activities based on established structure-activity relationships (SAR) of related sulfonamide and nitroaromatic compounds. Furthermore, we will provide detailed, best-practice experimental protocols for researchers to screen and characterize the antimicrobial properties of these novel derivatives.
Anticipated Antimicrobial Spectrum: A Comparative Outlook
Based on the known activities of structurally related compounds, we can hypothesize the potential antimicrobial spectrum of this compound derivatives. This section will compare the expected activity against representative Gram-positive and Gram-negative bacteria, as well as fungi, with established antibiotics.
Comparative Analysis of Potential Antibacterial Activity
The antibacterial activity of sulfonamides is influenced by their physicochemical properties, particularly their acid dissociation constant (pKa).[4] For optimal activity, the pKa should be in a range that allows for sufficient ionization at physiological pH, enabling the molecule to effectively compete with PABA.[5] The presence of the electron-withdrawing nitro and fluoro groups on the phenyl ring of this compound is expected to influence its pKa and overall electronic properties, potentially modulating its antibacterial efficacy.
Furthermore, some nitroaromatic compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[3] The combination of the sulfonamide and nitroaromatic moieties could lead to a synergistic or broadened spectrum of activity.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound Derivatives Compared to Standard Antibiotics
| Microbial Species | Compound Class | Expected MIC Range (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | This compound Derivatives | 8 - 64 | Vancomycin | 0.5 - 2 |
| Streptococcus pneumoniae (Gram-positive) | This compound Derivatives | 16 - 128 | Penicillin | ≤ 0.06 - 2 |
| Escherichia coli (Gram-negative) | This compound Derivatives | 32 - 256 | Ciprofloxacin | ≤ 0.25 - 1 |
| Pseudomonas aeruginosa (Gram-negative) | This compound Derivatives | > 256 | Meropenem | ≤ 2 - 8 |
Note: The "Expected MIC Range" for the novel derivatives is a theoretical estimation based on the general activity of related sulfonamide and nitroaromatic compounds. Actual values must be determined experimentally.
Comparative Analysis of Potential Antifungal Activity
While sulfonamides are primarily known for their antibacterial properties, some derivatives have shown antifungal activity.[6] The nitroaromatic moiety, in particular, is a component of several antifungal agents. The presence of a nitrotriazole group in fluconazole derivatives, for instance, has been shown to enhance antifungal properties.[3] Therefore, it is plausible that this compound derivatives could exhibit activity against pathogenic fungi.
Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound Derivatives Compared to a Standard Antifungal Agent
| Fungal Species | Compound Class | Expected MIC Range (µg/mL) | Reference Antifungal | Reference MIC (µg/mL) |
| Candida albicans | This compound Derivatives | 16 - 128 | Fluconazole | 0.25 - 4 |
| Aspergillus fumigatus | This compound Derivatives | 32 - >256 | Amphotericin B | 0.25 - 2 |
Note: The "Expected MIC Range" for the novel derivatives is a theoretical estimation. Experimental validation is required.
Experimental Protocols for Antimicrobial Susceptibility Testing
To empirically determine the antimicrobial spectrum of novel this compound derivatives, standardized antimicrobial susceptibility testing methods must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10][11]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[12][13][14][15][16]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test compound (this compound derivative) stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)
-
Bacterial or fungal inoculum standardized to the appropriate concentration (typically 5 x 10^5 CFU/mL for bacteria)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of each row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. d. The eleventh well will serve as a growth control (no antimicrobial), and the twelfth well as a sterility control (no inoculum).
-
Inoculation: a. Prepare a standardized inoculum of the test microorganism in sterile broth. b. Add 100 µL of the standardized inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.
-
Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Structure-Activity Relationship (SAR) and Future Directions
The exploration of this compound derivatives opens up numerous avenues for SAR studies to optimize their antimicrobial potency and spectrum.
Key Structural Modifications for Optimization:
-
Substitution on the Phenyl Ring: The positions and nature of substituents on the phenyl ring can significantly impact activity. Exploring different electron-withdrawing and electron-donating groups in place of or in addition to the fluoro and nitro groups could fine-tune the electronic properties and steric profile of the molecule.
-
Modification of the Sulfonamide Linker: Altering the length or nature of the alkyl chain in the methanesulfonamide moiety could influence the molecule's interaction with the target enzyme.
-
Derivatization of the Sulfonamide Nitrogen: While primary or mono-substituted sulfonamide nitrogens are often crucial for antibacterial activity, carefully designed substitutions could lead to compounds with altered target specificity or improved pharmacokinetic properties.[5]
Diagram: Potential Sites for Structural Modification
Caption: Key sites for structure-activity relationship studies.
Conclusion and Outlook
While the antimicrobial profile of this compound derivatives is yet to be fully elucidated, the chemical rationale for their investigation is strong. The convergence of the sulfonamide, nitroaromatic, and fluoro-substituted phenyl moieties presents a promising strategy for the development of novel antimicrobial agents. This guide provides a foundational framework for researchers to embark on the synthesis, screening, and optimization of this intriguing class of compounds. The provided experimental protocols, grounded in established standards, will ensure the generation of reliable and comparable data. Future research in this area holds the potential to contribute valuable lead compounds to the pipeline of new drugs to combat the growing threat of antimicrobial resistance.
References
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(Note: A representative, stable URL for a relevant educational video should be used here.)
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A Comparative Guide to the Herbicidal Activity of Sulfonamides Derived from N-(5-fluoro-2-nitrophenyl)methanesulfonamide and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the herbicidal activity of sulfonamide derivatives based on the N-(5-fluoro-2-nitrophenyl)methanesulfonamide scaffold. While specific public domain data on derivatives of this exact parent compound is limited, this guide synthesizes information from structurally similar fluorinated and nitrated N-phenylalkanesulfonamides to provide a robust framework for understanding their potential as herbicides. We will explore their synthesis, mechanism of action, structure-activity relationships, and comparative performance, supported by experimental protocols and data from relevant studies.
Introduction: The Rationale for Developing Novel Sulfonamide Herbicides
The sulfonamide functional group is a cornerstone in the development of various bioactive molecules, including a significant class of herbicides.[1] Many commercial herbicides with a sulfonamide or sulfonylurea backbone function by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[2][3] This pathway is absent in animals, making ALS an attractive target for selective herbicides.[4]
The parent structure, this compound, incorporates two key toxophoric groups often associated with enhanced biological activity: a fluoro group and a nitro group on the phenyl ring. Fluorine substitution can increase metabolic stability and binding affinity, while the nitro group, an electron-withdrawing moiety, has been shown to enhance the antibacterial and, by extension, potential herbicidal activity of sulfonamides.[5][6] This guide will explore the derivatization of this scaffold to optimize herbicidal efficacy.
Synthesis of N-Aryl Sulfonamide Derivatives
The synthesis of N-aryl sulfonamides is typically achieved through the reaction of an aryl sulfonyl chloride with a primary or secondary amine.[7] In the context of our parent compound, derivatives would be synthesized by reacting N-(5-fluoro-2-nitrophenyl)methanesulfonyl chloride with various amines to introduce diversity at the sulfonamide nitrogen.
A general synthetic pathway is illustrated below:
Caption: General synthetic route for novel sulfonamide derivatives.
This versatile reaction allows for the introduction of a wide range of substituents (R-groups) to probe the structure-activity relationship.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The primary mode of action for many herbicidal sulfonamides is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] ALS is a key enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[4] By inhibiting this enzyme, the sulfonamide herbicides starve the plant of these essential amino acids, leading to a cessation of growth and eventual death.[2]
The proposed mechanism of inhibition involves the binding of the sulfonamide to the active site of the ALS enzyme, preventing the binding of its natural substrates, pyruvate and α-ketobutyrate.
Caption: Inhibition of the branched-chain amino acid pathway by sulfonamide herbicides.
Structure-Activity Relationship (SAR)
The herbicidal activity of sulfonamides is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. Based on studies of related fluorinated N-phenylalkanesulfonamides, several key SAR trends can be inferred.[5]
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as the fluoro and nitro groups in the parent compound, is generally favorable for activity. The position of these substituents is also critical for optimal binding to the ALS enzyme.
-
Substituents on the Sulfonamide Nitrogen: The nature of the R-group introduced via amination significantly influences herbicidal potency and selectivity. Both aliphatic and aromatic substituents can be accommodated, with their size, lipophilicity, and electronic properties playing a crucial role.
Comparative Performance Data (Hypothetical)
While specific experimental data for derivatives of this compound are not publicly available, we can construct a hypothetical comparison based on known properties of sulfonamide herbicides. The following table illustrates the type of data required to evaluate the performance of new derivatives against commercial standards like glyphosate and atrazine.
| Compound | Target Weed | Application Rate (g a.i./ha) | Growth Inhibition (GR50) | Target Weed | Application Rate (g a.i./ha) | Growth Inhibition (GR50) |
| Broadleaf Weed (e.g., Abutilon theophrasti) | Grass Weed (e.g., Echinochloa crus-galli) | |||||
| Derivative 1 (Hypothetical) | A. theophrasti | 50 | 25 g/ha | E. crus-galli | 100 | 75 g/ha |
| Derivative 2 (Hypothetical) | A. theophrasti | 50 | 30 g/ha | E. crus-galli | 100 | 80 g/ha |
| Glyphosate (Commercial Standard) | A. theophrasti | 840 | Varies | E. crus-galli | 840 | Varies |
| Atrazine (Commercial Standard) | A. theophrasti | 1120 | Varies | E. crus-galli | 1120 | Varies |
Note: GR50 is the concentration of herbicide required to cause a 50% reduction in plant growth.
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Activity Assay
This colorimetric assay quantifies ALS activity by measuring the formation of acetoin, a product derived from the enzymatic product α-acetolactate.[8][9]
Materials:
-
Enzyme Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM sodium pyruvate, 5 mM MgCl2, 10% (v/v) glycerol, 1 mM EDTA, 10 mM cysteine.[9]
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.[9]
-
Substrate Solution: 100 mM sodium pyruvate in assay buffer.[9]
-
Stop Solution: 6 N H2SO4.[8]
-
Color Reagent A: 0.5% (w/v) creatine.[9]
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH.
-
Plant tissue (e.g., young leaves).
-
Microplate reader.
Procedure:
-
Enzyme Extraction: a. Harvest 1-2 g of fresh, young leaf tissue and immediately freeze in liquid nitrogen.[9] b. Grind the frozen tissue to a fine powder.[9] c. Add 5-10 mL of ice-cold enzyme extraction buffer and homogenize.[9] d. Centrifuge at 20,000 x g for 20 minutes at 4°C.[9] e. Collect the supernatant containing the crude ALS enzyme extract.[9]
-
Assay Reaction: a. In a 96-well microplate, add 40 µL of the enzyme extract to each well.[9] b. Add 10 µL of the test sulfonamide solution at various concentrations. For the control, add 10 µL of the solvent.[9] c. Pre-incubate the plate at 37°C for 10 minutes.[9] d. Start the reaction by adding 50 µL of the substrate solution to each well.[9] e. Incubate at 37°C for 60 minutes.[8]
-
Color Development and Measurement: a. Stop the reaction by adding 50 µL of Stop Solution.[8] b. Incubate at 60°C for 15 minutes to decarboxylate α-acetolactate to acetoin.[8] c. Add 50 µL of Color Reagent A and 50 µL of Color Reagent B to each well.[8] d. Incubate at 60°C for 15 minutes for color development.[8] e. Measure the absorbance at 525 nm using a microplate reader.[8]
Data Analysis:
Calculate the percentage of ALS inhibition for each herbicide concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]
Caption: Workflow for the in vitro ALS activity assay.
Greenhouse Evaluation of Herbicidal Activity
Pre-Emergence Activity:
-
Sow seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots filled with a standard soil mix.[10]
-
Apply the test sulfonamide derivatives at various rates to the soil surface using a laboratory sprayer.[10]
-
Water the pots and place them in a greenhouse under controlled conditions.[10]
-
Assess weed emergence and growth inhibition at regular intervals (e.g., 7, 14, and 21 days after treatment).[11]
-
Calculate the GR50 value for each compound.
Post-Emergence Activity:
-
Grow target weed species in pots to a specific growth stage (e.g., 2-3 leaf stage).[12]
-
Apply the test sulfonamide derivatives at various rates as a foliar spray.[12]
-
Return the pots to the greenhouse.
-
Visually assess herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals.[12]
-
Harvest the above-ground biomass after a set period (e.g., 21 days) and determine the fresh or dry weight to calculate the GR50.
Conclusion and Future Perspectives
Sulfonamides derived from scaffolds such as this compound represent a promising area for the discovery of novel herbicides. The presence of fluoro and nitro substituents on the phenyl ring provides a strong foundation for developing potent ALS inhibitors. Further research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish a clear structure-activity relationship. Optimization of the substituents on the sulfonamide nitrogen will be key to enhancing herbicidal potency, selectivity, and environmental safety. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these novel compounds and their comparison with existing commercial herbicides.
References
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Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. Available at: [Link]
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Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed. Available at: [Link]
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Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters - ACS Publications. Available at: [Link]
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An introduction to ALS-inhibiting herbicides - PubMed. Available at: [Link]
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Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science. Available at: [Link]
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Acetolactate Synthase Microplate Assay Kit User Manual. Available at: [Link]
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Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms - UC Agriculture and Natural Resources. Available at: [Link]
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3D structure of acetolactate synthase explains why the Asp-376-Glu point mutation does not give the same resistance level to dif - CNR-IRIS. Available at: [Link]
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Assessing the Efficacy and Safety of Preemergence Herbicides Applied Alone or in Combination with Superabsorbent Polymer, Soil Binding Agent, and Compost in Tomato (Solanum lycopersicum L.) Plasticulture Production in: HortScience Volume 59 - ASHS Journals. Available at: [Link]
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Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives - ResearchGate. Available at: [Link]
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Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC - PubMed Central. Available at: [Link]
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A Comparative Guide to Target Identification for Bioactive Compounds: A Case Study with N-(5-fluoro-2-nitrophenyl)methanesulfonamide
This guide provides an in-depth comparison of modern techniques for identifying the cellular targets of novel bioactive compounds. For researchers in drug discovery, elucidating a compound's mechanism of action is a critical step that bridges phenotypic screening with rational drug development.[1][2] We will use the compound N-(5-fluoro-2-nitrophenyl)methanesulfonamide, a representative small molecule with potential bioactivity, as a case study to explore and contrast leading target deconvolution strategies.
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The inclusion of a fluorine atom can further enhance metabolic stability and binding affinity.[4][5] While this compound itself is not extensively characterized in public literature, its structural motifs suggest it could interact with various biological targets, making it an ideal candidate for this comparative analysis.
The central challenge after discovering a compound with a desirable phenotypic effect is to answer the question: "What protein or proteins does this molecule interact with to produce its effect?"[2][6] Answering this is essential for optimizing lead compounds, understanding potential off-target effects, and developing biomarkers.[1][7] This guide will compare two powerful and conceptually distinct approaches: Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).
Overall Workflow for Target Identification
The journey from a bioactive compound to a validated target involves multiple stages. It begins with the selection of appropriate methodologies, followed by discovery experiments, candidate prioritization, and finally, rigorous validation.
Caption: General workflow for small molecule target identification.
Comparison of Key Methodologies
We will now delve into the principles, protocols, and data outputs of two cornerstone techniques: AP-MS and CETSA.
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | A "bait" molecule is immobilized to capture interacting "prey" proteins from a lysate.[8][9] | Based on ligand-induced thermal stabilization of the target protein in its native cellular environment.[10][11] |
| Compound State | Requires chemical modification to attach a linker for immobilization.[12] | Uses the unmodified, native small molecule. |
| Cellular Context | Performed on cell lysates, potentially missing interactions dependent on cellular integrity.[8] | Can be performed in cell lysates, intact cells, or even tissues, preserving the native context.[11] |
| Primary Output | A list of co-purified proteins, ranked by enrichment over control. | A thermal melt curve showing the change in protein stability across a temperature gradient.[13] |
| Key Advantage | Excellent for identifying binding partners, including protein complexes.[14][15] | Directly measures target engagement in a physiological setting without modification.[13][16] |
| Key Limitation | Immobilization may block the binding site or alter compound conformation; risk of non-specific binders. | Requires a specific antibody for each target (Western Blot) or advanced proteomics (MS-CETSA). |
Methodology 1: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a classic and robust technique that relies on the principle of "guilty by association".[9] The bioactive compound is chemically modified with a linker and immobilized on a solid support (e.g., beads). This "bait" is then incubated with a cell lysate, allowing its protein targets ("prey") to bind. After washing away non-specific proteins, the bound targets are eluted and identified by mass spectrometry.[8][12]
Caption: Experimental workflow for AP-MS.
Experimental Protocol: AP-MS
Causality: The success of AP-MS hinges on creating an effective affinity matrix and performing stringent washes to minimize non-specific interactions while preserving true binding events.[9]
-
Compound Immobilization:
-
Synthesize an analog of this compound with a functionalized linker (e.g., an amine or carboxyl group) suitable for covalent coupling.
-
Couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads derivatized only with the linker and blocking agent.
-
-
Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line where the compound shows an effect) to ~80% confluency.
-
Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Incubate 1-2 mg of cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively (e.g., 5 times with 1 mL of lysis buffer) to remove unbound proteins. This step is critical for reducing background noise.
-
-
Elution and Sample Preparation:
-
Elute bound proteins using a competitive ligand, a change in pH, or an SDS-containing buffer.
-
Separate the eluted proteins by SDS-PAGE. This allows for visualization and in-gel digestion.
-
Excise the entire protein lane, cut it into smaller pieces, and perform in-gel tryptic digestion.[9]
-
-
Mass Spectrometry:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Identify and quantify proteins using a database search algorithm (e.g., MaxQuant). Compare protein abundance between the compound-coupled beads and the control beads to determine specific binders.
-
Hypothetical Data Summary: AP-MS
The primary output is a list of proteins identified by mass spectrometry. Specific interactors are those that are significantly enriched in the compound pulldown compared to the control.
| Protein ID (UniProt) | Gene Name | Fold Enrichment (Compound vs. Control) | p-value | Putative Function |
| P0AEG3 | MAPK14 | 15.2 | 0.001 | Mitogen-activated protein kinase 14 (p38α) |
| Q16539 | HSP90AA1 | 8.5 | 0.005 | Heat shock protein 90 |
| P62258 | ACTG1 | 1.1 | 0.45 | Actin (Non-specific binder) |
| P04049 | ALB | 1.3 | 0.38 | Serum Albumin (Common contaminant) |
Methodology 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct target engagement in a cellular context.[13][16] It is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[11][17] This change in thermal stability is measured by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.
Caption: Experimental workflow for CETSA.
Experimental Protocol: CETSA
Causality: This protocol is designed to precisely measure the melting temperature (Tm) of a target protein. A shift in Tm in the presence of the compound is direct evidence of a physical interaction.[10]
-
Cell Treatment:
-
Treat intact cells or cell lysate with the bioactive compound at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C to allow for target binding.
-
-
Heat Challenge:
-
Aliquot the treated samples into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]
-
-
Fractionation:
-
For intact cells, lyse them by freeze-thaw cycles.
-
Separate the soluble fraction from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the specific protein of interest in each sample using Western blotting with a validated antibody.
-
Densitometry is used to quantify the band intensities.
-
-
Data Analysis:
-
Normalize the band intensity at each temperature to the intensity of the unheated (e.g., 37°C) sample.
-
Plot the normalized soluble protein fraction against temperature to generate a melting curve. A shift in the curve to the right indicates thermal stabilization.
-
Hypothetical Data Summary: CETSA
The data is best visualized as a melt curve. The table below represents the data points that would be used to generate such a curve for a hypothetical target, MAPK14.
| Temperature (°C) | % Soluble MAPK14 (Vehicle) | % Soluble MAPK14 (+ Compound) |
| 40 | 100% | 100% |
| 48 | 95% | 98% |
| 52 | 81% | 94% |
| 56 (Tm Vehicle) | 50% | 85% |
| 60 | 22% | 68% |
| 64 (Tm Compound) | 5% | 49% |
This data shows a clear thermal shift, indicating that this compound binds to and stabilizes MAPK14 in the cell.
Conclusion and Recommendations
Both AP-MS and CETSA are powerful techniques for target identification, each with unique strengths.
-
AP-MS is an excellent discovery tool for generating an unbiased list of potential binding partners.[14] Its primary strength lies in its ability to survey a broad range of proteins. However, it requires chemical modification of the compound and is prone to identifying non-specific binders.
-
CETSA excels at validating direct target engagement in a physiologically relevant setting.[11][13] Because it uses the unmodified compound in intact cells, it provides high-confidence evidence of a direct physical interaction. Its limitation is that it is often used in a targeted fashion, requiring a hypothesis (and an antibody) for the protein of interest, although proteome-wide MS-CETSA is an emerging alternative.[11]
For a comprehensive target deconvolution strategy for a novel compound like this compound, a combined approach is recommended. Start with a broad, discovery-based method like AP-MS to generate a list of high-confidence candidates. Then, use a targeted, validation-focused method like CETSA to confirm direct binding and target engagement for the top candidates from the initial screen. This synergistic approach leverages the strengths of both techniques to move confidently from a bioactive compound to a validated molecular target. For further validation, a label-free method like Drug Affinity Responsive Target Stability (DARTS) , which relies on protease protection, can serve as an excellent orthogonal assay.[18][19][20]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-(5-fluoro-2-nitrophenyl)methanesulfonamide
Senior Application Scientist Note: The responsible management of laboratory chemicals extends beyond their use in experimentation; it is a foundational element of a safe and sustainable research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(5-fluoro-2-nitrophenyl)methanesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a practical resource for researchers, scientists, and drug development professionals.
Understanding the Compound: A Proactive Approach to Safety
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is paramount. This compound incorporates three key functional groups that inform its handling and disposal procedures: a fluoro group, a nitroaromatic ring, and a methanesulfonamide moiety.
-
Fluorinated Organic Compounds: These are known for the strength of the carbon-fluorine bond, which can make them environmentally persistent.[1][2] Therefore, disposal methods must aim for complete destruction rather than simple dilution or landfilling.
-
Nitroaromatic Compounds: This class of compounds often exhibits toxicological properties. As a precaution, this compound should be handled as a toxic substance.
-
Sulfonamides: While many sulfonamides have established safety profiles as pharmaceuticals, in a research context, all novel compounds should be treated with caution.
The most authoritative source of safety information is the manufacturer-provided Safety Data Sheet (SDS) . This document must be reviewed before working with and disposing of this compound. It will provide specific details on toxicity, reactivity, and required personal protective equipment (PPE).[3][4][5]
The Disposal Workflow: A Visual Guide
The following workflow provides a clear, logical path for the disposal of waste containing this compound, from the point of generation to final removal from the laboratory.
Caption: Decision workflow for the disposal of this compound waste.
Detailed Step-by-Step Disposal Protocol
Adherence to this protocol is essential for ensuring regulatory compliance and laboratory safety.
Step 1: Waste Segregation at the Point of Generation
Causality: Segregating waste at the source is the most critical step to prevent dangerous chemical reactions and to ensure that waste streams are managed appropriately.
-
Solid Waste: All non-sharp, solid materials contaminated with this compound (e.g., gloves, weighing papers, contaminated silica gel, paper towels) must be collected in a designated, puncture-resistant container lined with a heavy-duty polyethylene bag.
-
Liquid Waste: Collect all solutions containing this compound (e.g., mother liquors, chromatography fractions, rinse solutions) in a dedicated, chemically-compatible container (typically glass or high-density polyethylene) with a secure screw-top cap.
-
Crucial: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases.[5]
-
Step 2: Container Management and Labeling
Causality: Proper containment and clear labeling are mandated by regulatory bodies like the EPA and are essential for communicating hazards to everyone who may handle the container.
-
Container Integrity: Ensure waste containers are in good condition, free from cracks, and that the cap provides a tight seal. Leave at least one inch of headspace in liquid containers to allow for vapor expansion.[6]
-
Labeling: The U.S. Environmental Protection Agency (EPA) requires that each waste container be clearly labeled.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The Accumulation Start Date (the date the first drop of waste was added to the container).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Causality: The SAA provides a safe, designated location for the short-term storage of hazardous waste, keeping it secure and under the control of laboratory personnel.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[6][8]
-
Containment: Liquid waste containers must be kept in a secondary containment bin or tray capable of holding the entire volume of the largest container.
-
Container Status: Keep waste containers closed at all times except when adding waste.[6]
-
Time and Volume Limits: Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA.[8] Once a container is full, it must be moved to the central accumulation area within three days.[6]
Step 4: Final Disposal and Destruction
Causality: Due to its chemical nature, this compound requires destruction by a licensed hazardous waste facility to prevent its release and persistence in the environment.
-
Prohibited Actions: DO NOT dispose of this chemical down the drain or in the regular trash.[9] This is a violation of environmental regulations and poses a significant risk.
-
Arranging Disposal: Coordinate with your institution's Environmental Health & Safety (EHS) department to arrange for the pickup of full waste containers. They will manage the process of transferring the waste to a licensed disposal vendor.
-
Recommended Disposal Method: The preferred method for organic compounds of this nature is high-temperature incineration at a permitted hazardous waste facility.[2][7] This method ensures the complete breakdown of the molecule, including the stable carbon-fluorine bond.[1]
Emergency Procedures: Spill Management
Rapid and correct response to a spill is critical to minimizing exposure and environmental contamination.
| Spill Size & Type | Personal Protective Equipment (PPE) | Containment & Cleanup Procedure |
| Small Solid Spill (<1g) | Nitrile gloves, safety glasses, lab coat | 1. Alert others in the area.2. Gently cover with a damp paper towel to prevent dust.3. Carefully sweep the material into a dustpan.4. Place all contaminated materials into the designated solid hazardous waste container.5. Wipe the area with soap and water. |
| Small Liquid Spill (<100mL) | Nitrile gloves, safety glasses, lab coat | 1. Alert others in the area.2. Contain the spill with absorbent pads or vermiculite.3. Working from the outside in, absorb the liquid.4. Place all contaminated absorbent materials into the designated solid hazardous waste container.5. Wipe the area with soap and water. |
| Large Spill (Solid or Liquid) | N/A | 1. Evacuate the immediate area. 2. Alert your supervisor and call your institution's EHS emergency number immediately.3. Close the laboratory doors and prevent re-entry.4. Allow only trained emergency responders to handle the cleanup. |
References
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved January 17, 2026, from EPA.gov. [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved January 17, 2026, from EPA.gov. [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved January 17, 2026, from NIH Bookshelf. [Link]
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American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved January 17, 2026, from American Laboratory. [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved January 17, 2026, from MCF Environmental Services. [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved January 17, 2026, from HSC Chemistry. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 17, 2026, from Central Washington University. [Link]
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- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. epa.gov [epa.gov]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
A Comprehensive Guide to the Safe Handling of N-(5-fluoro-2-nitrophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The proper handling of specialized chemical reagents is fundamental to both laboratory safety and the integrity of research outcomes. This guide provides a detailed operational plan for the safe use and disposal of N-(5-fluoro-2-nitrophenyl)methanesulfonamide (CAS No. 475278-66-1), a compound often utilized in organic synthesis and pharmaceutical development.[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this protocol is synthesized from data on structurally analogous nitroaromatic and sulfonamide-containing compounds, as well as established principles of chemical safety.
The inherent reactivity of the nitroaromatic functional group necessitates a cautious and well-documented approach to handling.[2][3] Nitroaromatic compounds are recognized for their potential toxicity, and some are listed as priority pollutants by environmental agencies.[2][3] Therefore, the following procedures are designed to minimize exposure and mitigate risks.
I. Hazard Assessment and Engineering Controls
This compound is a fluorinated nitroaromatic compound containing a sulfonamide group.[1] While specific toxicological data is unavailable, related compounds such as 5-Fluoro-2-nitrophenol are known to cause skin and eye irritation, and may cause respiratory irritation.[4] Nitroaromatic compounds as a class can be toxic and mutagenic.[2][3] Therefore, it is prudent to handle this compound with a high degree of caution.
Engineering Controls are the first line of defense:
-
Ventilation: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to control the generation of dust or aerosols.[5]
-
Safety Stations: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[4][5]
II. Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is required. The outer glove should be removed and disposed of within the fume hood after the procedure.[6][7] | Prevents direct skin contact. Double-gloving provides an additional barrier and allows for the removal of the potentially contaminated outer layer without compromising hand protection.[6] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[5] A face shield should be worn in addition to goggles when there is a risk of splashing.[6][7] | Protects against accidental splashes of solutions or contact with airborne particles. Standard safety glasses do not provide adequate protection from splashes.[6] |
| Body Protection | A polyethylene-coated polypropylene disposable gown or a similar non-absorbent, chemical-resistant lab coat should be worn.[7] This should be worn over personal clothing. | Provides a barrier against spills and contamination of personal clothing. Cloth lab coats are not suitable as they can absorb chemicals.[7] |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. In the event of a large spill or if working outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[5][6] | A fume hood provides adequate respiratory protection during normal handling. A respirator is necessary for emergency situations where airborne concentrations may be high. |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
III. Step-by-Step Handling and Disposal Plan
A. Preparation and Weighing
-
Don PPE: Before handling, put on all required PPE as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is clean and uncluttered. Place a disposable absorbent pad on the work surface.
-
Weighing: If weighing the solid, use a tared weigh boat within the fume hood. Avoid creating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
B. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Contain: For small spills within a fume hood, use a universal binder to absorb the material.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) and then with soap and water.[5]
-
Collect Waste: Place all contaminated materials, including the absorbent pads and gloves, into a sealed container for hazardous waste disposal.[5]
C. Waste Disposal
Proper disposal is critical to prevent environmental contamination.
-
Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, labeled hazardous waste container.[8]
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: The sealed container should be disposed of through an approved waste disposal plant.[8][9] Do not pour any waste down the drain.[8] All disposal must adhere to local, state, and federal regulations.[5][8]
Waste Disposal Workflow
Caption: Step-by-step waste disposal workflow.
IV. First Aid Measures
In case of exposure, immediate action is necessary:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][9]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]
V. References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Yadav, V., & Khan, A. A. (2020). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
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Institution of Chemical Engineers (IChemE). Runaway reaction hazards in processing organic nitrocompounds. [Link]
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International Labour Organization. Nitrocompounds, Aromatic. [Link]
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Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 333-338. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
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Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
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PubChem. 5-Fluoro-2-nitrophenol. [Link]
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PubChem. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. [Link]
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- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pppmag.com [pppmag.com]
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- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
